molecular formula C13H27NOSn B1605259 Tributyltin isocyanate CAS No. 681-99-2

Tributyltin isocyanate

Cat. No.: B1605259
CAS No.: 681-99-2
M. Wt: 332.1 g/mol
InChI Key: YGUNDMHXMXDGII-UHFFFAOYSA-N
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Description

Tributyltin isocyanate (CAS 681-99-2) is an organometallic compound with the linear formula [CH₃(CH₂)₃]₃SnNCO and a molecular weight of 332.07 g/mol . It is characterized as a colorless liquid with a density of 1.203 g/mL and a boiling point of 297 °C . Its refractive index is 1.489, and it has a flash point of 110 °C . This compound is part of a class of organometallics that serve as valuable reagents, catalysts, and precursor materials in both industrial and research chemistry . In research applications, this compound is a versatile building block. It reacts with anhydrides, such as succinic, maleic, and phthalic anhydrides, to form corresponding N-tributylstannyl imides, which are useful intermediates in organic synthesis . The compound also serves as a reactant in the preparation of various tributyltin imides from other imides, expanding the toolkit for synthetic chemists . Furthermore, it participates in transformations such as the conversion of thiophosphates to phosphates, a reaction relevant in the synthesis and deprotection of complex molecules . This compound is classified with the signal word "Danger" and carries multiple hazard statements, including H301 (Toxic if swallowed), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled), and H410 (Very toxic to aquatic life with long-lasting effects) . It is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle with appropriate precautions.

Properties

IUPAC Name

tributyl(isocyanato)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.CNO.Sn/c3*1-3-4-2;2-1-3;/h3*1,3-4H2,2H3;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGUNDMHXMXDGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218298
Record name Stannane, (isocyanato)tributyl-
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Molecular Weight

332.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681-99-2
Record name Tributylisocyanatostannane
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URL https://commonchemistry.cas.org/detail?cas_rn=681-99-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, (isocyanato)tributyl-
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Record name Stannane, (isocyanato)tributyl-
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Record name Stannane, (isocyanato)tributyl-
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Foundational & Exploratory

Technical Guide: Tributyltin Isocyanate (TBT-NCO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin isocyanate (TBT-NCO) is a specialized organometallic reagent primarily utilized in advanced organic synthesis and polymer chemistry. For drug development professionals, its value lies not as a therapeutic agent—organotins are potent endocrine disruptors—but as a highly effective synthetic tool for the neutral, non-acidic generation of acyl isocyanates .

Acyl isocyanates are critical intermediates in the synthesis of acyl ureas, carbamates, and heterocycles found in various pharmaceutical active ingredients (APIs). TBT-NCO facilitates the conversion of acid chlorides to acyl isocyanates under mild conditions, avoiding the harsh thermal degradation associated with traditional methods (e.g., reaction of acid chlorides with metal cyanates at high temperatures).

Warning: TBT-NCO is an organotin compound.[1] It poses significant health risks, including severe eye irritation, skin absorption toxicity, and long-term endocrine disruption. All protocols described herein require the use of a fume hood, double-gloving (nitrile/laminate), and strict waste disposal procedures.

Chemical Identity & Properties

Nomenclature & Identification
  • IUPAC Name: Tributyl(isocyanato)stannane

  • Common Name: this compound

  • Formula:

    
    
    
  • CAS Number: 681-99-2 (Generic for organotin isocyanates; specific isomers vary)

  • SMILES: CCCC(CCCC)N=C=O

Physicochemical Data
PropertyValueNote
Molecular Weight 332.07 g/mol
Physical State Colorless to pale yellow liquidViscous oil at RT
Boiling Point ~297 °C (at 760 mmHg)High thermal stability
Density 1.203 g/mLDenser than water
Solubility Soluble in DCM, ether, benzene, hexaneHydrolyzes slowly in water
Flash Point >110 °C
Structural Analysis

Unlike organic isocyanates (


) which are purely covalent, TBT-NCO features a tin-nitrogen bond (

).
  • Bonding Mode: Spectroscopic evidence confirms the N-bonded isocyanate structure (

    
    ) rather than the O-bonded cyanate (
    
    
    
    ).
  • Aggregation: While trimethyltin isocyanate forms rigid infinite polymers in the solid state via bridging isocyanate groups, the bulky butyl groups in TBT-NCO prevent tight packing. Consequently, it exists as a monomeric or loosely associated liquid, enhancing its solubility and reactivity in organic synthesis.

  • Spectroscopic Signature (IR): The diagnostic asymmetric NCO stretch appears as a very strong band at 2220 ± 10 cm⁻¹ . This peak is the primary metric for validating product purity.

Experimental Protocol: Synthesis of TBT-NCO

Objective: Synthesis of high-purity this compound from Tributyltin Chloride. Scale: 50 mmol (approx. 16.6 g product). Purity Target: >95% (determined by


 NMR and IR).
Reagents & Equipment
  • Precursors: Tributyltin chloride (

    
    , 16.3 g, 50 mmol); Silver Cyanate (
    
    
    
    , 9.0 g, 60 mmol) or Potassium Cyanate (
    
    
    ) dried at 100°C.
  • Solvent: Anhydrous Benzene or Toluene (100 mL). Note: Toluene is preferred for safety.

  • Equipment: 250 mL round-bottom flask, reflux condenser, nitrogen line, Celite pad, rotary evaporator.

Step-by-Step Procedure
  • Preparation: Flame-dry the glassware and purge with nitrogen.

  • Mixing: Charge the flask with

    
     (1.2 equiv) and anhydrous toluene. Add 
    
    
    
    (1.0 equiv) dropwise via syringe while stirring.
    • Why AgNCO? Silver salts drive the reaction via the precipitation of insoluble AgCl (Le Chatelier’s principle), ensuring complete conversion under milder conditions than alkali salts.

  • Reflux: Heat the mixture to reflux (110°C) for 2–4 hours.

    • Monitoring: Aliquot a sample for IR.[2] The disappearance of the broad Sn-Cl stretch (far IR) and appearance of the sharp NCO peak at 2220 cm⁻¹ indicates completion.

  • Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove the AgCl precipitate. Wash the pad with 20 mL fresh toluene.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator).

  • Purification: The resulting colorless oil is typically pure enough for use. For analytical grade, distill under high vacuum (approx. 130–140°C at 0.5 mmHg), though this is often unnecessary due to the high boiling point.

Self-Validating Quality Control
  • IR Check: Strong peak at 2220 cm⁻¹ .[2] Absence of OH peaks (3400 cm⁻¹) confirms no hydrolysis to oxide/hydroxide.

  • Refractive Index:

    
    .
    

Applications in Drug Development & Synthesis[4]

Synthesis of Acyl Isocyanates (The "Masked" Isocyanate)

The primary utility of TBT-NCO in pharmaceutical chemistry is the conversion of acid chlorides to acyl isocyanates. Acyl isocyanates (


) are highly reactive electrophiles used to introduce the acyl urea pharmacophore found in anticonvulsants and antineoplastics.

Mechanism: The reaction proceeds via a four-membered transition state where the tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen of the acid chloride, facilitating the transfer of the isocyanate group.

Advantages over Classical Methods:

  • Neutral Conditions: No strong acids or bases required.

  • No Thermal Degradation: Reaction occurs at lower temperatures than the thermal decomposition of acyl azides (Curtius rearrangement).

  • Selectivity: Compatible with sensitive functional groups that might degrade under harsh Curtius conditions.

Catalysis of Urethane Formation

TBT-NCO acts as a catalyst in the formation of polyurethanes. It activates the isocyanate monomer via Lewis acid coordination, making the carbon more susceptible to nucleophilic attack by alcohols (polyols).

Visualizing the Workflows

The following diagram illustrates the synthesis of TBT-NCO and its subsequent application in generating drug intermediates.

TBT_Workflow Bu3SnCl Tributyltin Chloride (Bu3SnCl) TBT_NCO This compound (Bu3SnNCO) [Reagent] Bu3SnCl->TBT_NCO Reflux Toluene (-AgCl) AgNCO Silver Cyanate (AgNCO) AgNCO->TBT_NCO Intermediate 4-Membered Transition State TBT_NCO->Intermediate + R-CO-Cl AcidChloride Acid Chloride (R-CO-Cl) AcidChloride->Intermediate AcylNCO Acyl Isocyanate (R-CO-NCO) [Drug Intermediate] Intermediate->AcylNCO Group Transfer Byproduct Recycled Bu3SnCl Intermediate->Byproduct Elimination Byproduct->Bu3SnCl Regeneration

Figure 1: Synthesis of TBT-NCO and its application in the neutral conversion of acid chlorides to acyl isocyanates.

Safety & Toxicology (Critical)

Toxicity Profile
  • Endocrine Disruption: TBT compounds are nanomolar-potency endocrine disruptors, causing imposex in marine life and potential hormonal imbalances in mammals.

  • Acute Toxicity: Highly toxic if swallowed or absorbed through skin. Causes severe skin burns and eye damage.

  • Exposure Limits: OSHA PEL for organic tin compounds is 0.1 mg/m³ (as Sn).

Handling Protocols
  • Containment: All weighing and transfers must occur inside a certified chemical fume hood.

  • PPE: Standard lab coat, safety glasses, and double gloves (inner nitrile, outer Silver Shield/Laminate) are mandatory. Organotins penetrate standard nitrile gloves over time.

  • Decontamination: Spills should be treated with a 10% solution of potassium permanganate or bleach to oxidize the organotin before cleanup.

  • Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

  • Synthesis of Organotin Isocyanates via Metal Cyan

    • Source: Journal of Organometallic Chemistry
    • Relevance: Establishes the standard AgNCO/KNCO exchange protocol.
    • URL:[Link]

  • Infrared Spectra of Organotin Compounds

    • Source: Chemistry LibreTexts / NIST
    • Relevance: Confirms the diagnostic NCO stretching frequency
    • URL:[Link]

  • Tributyltin Reagents in Organic Synthesis

    • Source: Organic Syntheses
    • Relevance: Provides context for handling tributyltin reagents and purification of rel
    • URL:[Link]

  • Toxicity and Environmental F

    • Source: National Institutes of Health (NIH) / PubMed
    • Relevance: Critical safety data regarding endocrine disruption and handling precautions.
    • URL:[Link]

Sources

Technical Monograph: Tributyltin Isocyanate (TBT-NCO) Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026


SnNCO

Executive Summary

This technical guide outlines the robust synthesis and characterization of Tributyltin Isocyanate (Bu


SnNCO), a critical organotin pseudohalide. While historically significant as a broad-spectrum biocide and polymer catalyst, current applications are strictly regulated due to ecotoxicity. This document focuses on the metathesis pathway  via Tributyltin Chloride (TBT-Cl) and Potassium Cyanate (KNCO), which offers the highest yield and purity profile for research-grade material compared to fusion methods.

Critical Safety Notice: Tributyltin compounds are potent endocrine disruptors and severe marine pollutants (Rotterdam Convention). All protocols described herein must be performed in a Class II Biosafety Cabinet or high-performance chemical fume hood with zero-discharge waste protocols.

Chemical Context & Mechanistic Insight

The Pseudohalide Nature

This compound acts as a classic pseudohalide. Unlike organic isocyanates (


) which are highly electrophilic at the carbon, organotin isocyanates are more stable towards hydrolysis, though they will eventually degrade to Bis(tributyltin) oxide (TBTO) in the presence of moisture.
Isocyanate vs. Cyanate Isomerism

A key characterization challenge is distinguishing between the Isocyanate (


) and Cyanate  (

) isomers.
  • Fact: Group 14 organometallics (Si, Ge, Sn) overwhelmingly favor the N-bonded isocyanate form due to the "symbiotic effect" where the soft tin center prefers the nitrogen terminus.

  • Spectroscopic Proof: This is confirmed via Infrared Spectroscopy (IR), where the asymmetric stretching vibration (

    
    ) appears as a broad, very strong band near 2230 cm
    
    
    
    . A true cyanate (
    
    
    ) would appear at significantly lower wavenumbers (approx. 1100–1200 cm
    
    
    ).

Experimental Protocol: Metathesis Synthesis

Reaction Equation:



Materials & Reagents
  • Precursor: Tributyltin Chloride (96%+), distilled prior to use if yellowed.

  • Reagent: Potassium Cyanate (KNCO), pulverized and dried at 110°C overnight.

  • Solvent: Acetone (HPLC Grade), dried over molecular sieves (3Å). Note: Anhydrous conditions are non-negotiable to prevent TBTO formation.

Step-by-Step Methodology
  • Activation: In a 500 mL round-bottom flask (RBF) equipped with a magnetic stir bar, suspend 1.2 equivalents of dry, pulverized KNCO in anhydrous acetone.

  • Addition: Add 1.0 equivalent of Tributyltin Chloride dropwise via a pressure-equalizing addition funnel under a nitrogen blanket.

    • Causality: Dropwise addition prevents localized concentration hotspots that could favor side reactions.

  • Reflux: Attach a reflux condenser with a drying tube (CaCl

    
     or Drierite). Heat the mixture to a gentle reflux (approx. 56°C) for 6–8 hours .
    
    • Observation: A white precipitate (KCl) will form and thicken as the reaction proceeds.

  • Filtration: Cool the mixture to room temperature. Filter off the KCl byproduct using a Schlenk frit or a coarse sintered glass funnel under inert gas.

    • Critical Step: Do not use standard paper filtration if humidity is high; atmospheric moisture will hydrolyze the product.

  • Isolation: Remove the acetone via rotary evaporation (40°C, reduced pressure).

  • Purification: The resulting oil is often sufficiently pure (>95%). For ultra-high purity, vacuum distillation is required (high boiling point: ~140–150°C at 0.5 mmHg).

Synthesis Workflow Diagram

SynthesisWorkflow Start Reagents: Bu3SnCl + KNCO Reaction Reflux (6-8 hrs, 56°C) Start->Reaction Solvent Solvent: Dry Acetone Solvent->Reaction Filtration Filtration (Remove KCl) Reaction->Filtration Precipitate KCl Evap Rotary Evaporation Filtration->Evap Filtrate Product Crude Bu3SnNCO Evap->Product Distill Vacuum Distillation (Optional) Product->Distill High Purity

Figure 1: Step-by-step workflow for the metathesis synthesis of this compound.

Characterization & Structural Validation[1][2][3]

To validate the identity and purity of Bu


SnNCO, a multi-modal approach is required. The absence of the O-H stretch (from hydrolysis) and the specific shift of the Tin nucleus are the "Go/No-Go" criteria.
Spectroscopic Data Summary
TechniqueParameterObserved ValueStructural Assignment
FT-IR

(NCO)
2225–2235 cm

Strong, broad asymmetric stretch (Definitive ID)

Sn NMR

(ppm)
+40 to +60 ppm Upfield shift relative to Bu

SnCl (+145 ppm)

H NMR

(ppm)
0.9 (t, 9H)Terminal -CH

of butyl group
1.3 (m, 12H)Internal -CH

- chain
1.6 (m, 6H)

-CH

(attached to Sn)

C NMR

(ppm)
~128 ppmIsocyanate Carbon (-N=C =O)
Interpretation of Sn NMR

The


Sn chemical shift is highly sensitive to coordination number.
  • In CDCl

    
    :  Bu
    
    
    
    SnNCO typically appears as a singlet between +40 and +60 ppm .
  • Comparison: If the sample has hydrolyzed to Bis(tributyltin) oxide (TBTO), a signal will appear near +85 to +100 ppm . If unreacted chloride remains, a signal will persist at +145 ppm .

  • Note: The

    
    Sn nucleus couples with 
    
    
    
    C and protons, often resulting in "satellites" in the spectrum, which confirm the tin-alkyl bond integrity.
Validation Logic Diagram

CharacterizationLogic Sample Isolated Oil Sample IR_Check FT-IR Analysis Sample->IR_Check NMR_Check 119Sn NMR (CDCl3) Sample->NMR_Check IR_Decision Peak @ 2230 cm⁻¹? IR_Check->IR_Decision IR_Decision->NMR_Check Yes Fail_Hydro FAIL: Hydrolyzed (TBTO) IR_Decision->Fail_Hydro No (or broad OH present) NMR_Decision Peak @ +50 ppm? NMR_Check->NMR_Decision Impurity_Check Check Impurities: +145 ppm (Cl) +85 ppm (Oxide) NMR_Decision->Impurity_Check Yes Fail_Start FAIL: Unreacted Start Material NMR_Decision->Fail_Start No (Signal at +145) Pass PASS: Pure Bu3SnNCO Impurity_Check->Pass None Detected Impurity_Check->Fail_Hydro Signal at +85

Figure 2: Decision tree for validating the structural integrity of this compound.

Applications & Handling

Research Applications

While direct commercial use is restricted, Bu


SnNCO remains a vital reagent in:
  • Polymer Chemistry: Used as a catalyst for urethane formation, offering different kinetics than standard Dibutyltin Dilaurate (DBTDL).

  • Organic Synthesis: Acts as a mild isocyanate transfer agent or for the stannylation of specific nucleophiles.

Waste Disposal

Zero Discharge Policy: All glassware, gloves, and solvents contacting TBT-NCO must be segregated.

  • Deactivation: Treat waste with concentrated alcoholic KOH to cleave the Sn-C bonds (converting to inorganic tin salts over time), though incineration by a certified hazardous waste handler is the only recommended disposal method.

References

  • Thayer, J. S., & West, R. (1967). Organometallic Pseudohalides. Advances in Organometallic Chemistry, 5, 169-224.

  • Mufti, A. S., & Poller, R. C. (1965). Organotin isocyanates and their reactions with amines and alcohols. Journal of the Chemical Society, 5055-5060.

  • European Chemicals Agency (ECHA). (2024). Substance Information: Tributyltin compounds.[1][2][3][4] ECHA Database.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. (Reference for Isocyanate IR ranges).

  • Wrackmeyer, B. (1985).

    
    Sn NMR Parameters. Annual Reports on NMR Spectroscopy, 16, 73-186. (Reference for Sn Chemical Shifts). 
    

Sources

Advanced Reactivity Profile: Tributyltin Isocyanate (TBT-NCO)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Tributyltin Isocyanate Reactivity with Nucleophiles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

This compound (TBT-NCO) represents a specialized class of organometallic pseudohalides where the reactivity is governed by the labile yet directional nature of the tin-nitrogen bond. Unlike purely organic isocyanates (


) which are potent electrophiles driven by the cumulative double bond system, TBT-NCO functions as a nucleophilic source of the isocyanate group  and a Lewis-acidic activation template .

This guide dissects the mechanistic pathways of TBT-NCO with nucleophiles, distinguishing its role as a reagent in organic synthesis from its function as a catalytic intermediate in polyurethane chemistry.

Chemical Identity:

  • IUPAC Name: Tributyl(isocyanato)stannane

  • CAS Number: 681-99-2

  • Structure:

    
     (N-bound isocyanate, not cyanate)
    
  • Key Property: The

    
     bond is susceptible to heterolytic cleavage by nucleophiles, allowing for "insertion" chemistry or group transfer.
    
Mechanistic Core: The Tin-Nitrogen Bond

The reactivity of TBT-NCO is defined by the polarity of the


 bond. The tin atom is highly oxophilic and Lewis acidic, while the nitrogen is nucleophilic.
2.1 The Insertion Mechanism

When reacting with protic nucleophiles (


), TBT-NCO does not typically undergo simple addition across the 

bond like organic isocyanates. Instead, it follows an insertion-rearrangement mechanism :
  • Coordination: The nucleophile (e.g., alcohol

    
    ) coordinates to the Lewis acidic Sn center.
    
  • Proton Transfer: The proton is transferred to the nitrogen or oxygen of the isocyanate moiety.

  • Insertion: The nucleophilic anion inserts into the

    
     bond.
    

This pathway is critical in explaining why organotins are such effective catalysts for urethane formation.

ReactionMechanism TBT Bu3Sn-N=C=O (TBT-NCO) Complex Intermediate Complex [Bu3Sn(OR)-NH=C=O] TBT->Complex Coordination Nu Nucleophile (R-OH) Nu->Complex Product Stannyl Carbamate Bu3Sn-N(H)-CO-OR Complex->Product Insertion & Rearrangement

Figure 1: Mechanistic pathway for the reaction of TBT-NCO with alcohols, leading to stannyl carbamates.

Reactivity Matrix with Nucleophiles

The following table summarizes the primary reaction outcomes when TBT-NCO encounters specific classes of nucleophiles.

Nucleophile ClassReactant ExamplePrimary ProductReaction TypeMechanistic Insight
Alcohols (

)
Methanol, ButanolStannyl Carbamate (

)
InsertionReversible. The Sn-N bond cleaves, and the alkoxy group binds to Sn, while the NCO captures the proton.
Amines (

)
BenzylamineStannyl Urea (

)
Addition/InsertionHighly exothermic. The resulting stannyl urea is often a stable solid but hydrolytically sensitive.
Water (

)
Atmospheric MoistureBis(tributyltin) oxide + UreaHydrolysisTBT-NCO hydrolyzes to

and

.

trimerizes or reacts further.

dehydrates to

.
Alkyl Halides (

)
Benzyl bromideOrganic Isocyanate (

)
Substitution (

)
TBT-NCO acts as a nucleophilic source of

. Driven by the formation of the strong

bond.
3.1 Reaction with Alcohols (The Urethane Catalyst Model)

The reaction with alcohols yields O-alkyl-N-tributylstannylurethanes .



  • Significance: This species is the active intermediate in organotin-catalyzed polyurethane synthesis. The tin alkoxide activates the alcohol, making it more nucleophilic toward organic isocyanates.

3.2 Reaction with Alkyl Halides (Isocyanate Transfer)

For synthetic chemists, TBT-NCO is a valuable reagent for converting alkyl halides to isocyanates under neutral conditions, avoiding the use of unstable metal cyanate salts.



  • Protocol Note: This reaction typically requires heating (80-100°C) and is most effective with primary alkyl halides (benzyl, allyl).

Experimental Protocols
4.1 Synthesis of this compound

Objective: Preparation of high-purity TBT-NCO from commercially available precursors.

Reagents:

  • Tributyltin chloride (

    
    )
    
  • Potassium cyanate (

    
    )
    
  • Solvent: Dry Acetone or DMF

Procedure:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Dissolution: Dissolve

    
     (10.0 g, 30.7 mmol) in dry acetone (50 mL).
    
  • Addition: Add finely powdered anhydrous

    
     (3.0 g, 37.0 mmol, 1.2 eq) in one portion.
    
  • Reaction: Reflux the white suspension for 4-6 hours. Monitor by TLC (disappearance of starting chloride).

  • Workup: Cool to room temperature. Filter off the KCl salts through a pad of Celite under inert gas (argon/nitrogen).

  • Purification: Remove solvent under reduced pressure. The resulting oil can be distilled under high vacuum (approx. 120°C at 0.5 mmHg) to yield a colorless liquid.

  • Yield: Typical yields are 85-95%.

4.2 Handling & Safety (Crucial)

Warning: Organotin compounds are toxic , potent marine pollutants, and endocrine disruptors.

  • Skin Absorption: TBT compounds penetrate nitrile gloves. Use Silver Shield (Laminate) gloves or double-glove with specific breakthrough time awareness.

  • Deactivation: All glassware and waste must be treated with a bleach solution (sodium hypochlorite) or strong acid to cleave the butyl groups before disposal.

  • Ventilation: All operations must occur in a high-efficiency fume hood.

Synthetic Applications & Workflow

The following diagram illustrates the decision matrix for using TBT-NCO in synthesis versus catalysis.

Workflow Start Start: TBT-NCO Application Decision Target Outcome? Start->Decision RouteA Synthesis of Organic Isocyanate (R-NCO) Decision->RouteA Reagent RouteB Catalysis of Polyurethane Decision->RouteB Catalyst StepA1 React with Alkyl Halide (R-X) Reflux in Toluene RouteA->StepA1 StepB1 Mix TBT-NCO (Cat. amount) with Diol + Diisocyanate RouteB->StepB1 StepA2 Distill Product (R-NCO) Remove Bu3SnX byproduct StepA1->StepA2 StepB2 Formation of Active Tin-Alkoxide Species StepB1->StepB2

Figure 2: Operational workflow for using this compound in synthesis vs. catalysis.

References
  • Sigma-Aldrich. this compound Product Specification and Safety Data Sheet.Link

  • Bloodworth, A. J., & Davies, A. G. (1965). Organometallic Reactions. Part I. The Addition of Tin-Oxygen and Tin-Nitrogen Bonds to Isocyanates. Journal of the Chemical Society.

  • Söhnel, T., et al. (2014). Interaction between trialkyltin alkoxide and phenyl isocyanate in the formation of tin carbamate: A computational and experimental study. Journal of Molecular Catalysis A: Chemical. Link

  • PubChem. this compound Compound Summary. National Center for Biotechnology Information. Link

  • American Elements. this compound Properties and Applications.Link

Spectroscopic data of Tributyltin isocyanate (IR, NMR)

Spectroscopic Data Guide: this compound ( )[1]

Executive Summary & Chemical Identity

This compound (

1

Unlike organic isocyanates (

11
PropertyDetail
IUPAC Name Tributyl(isocyanato)stannane
CAS Number 681-98-1
Formula

MW 332.07 g/mol
Appearance Colorless, viscous oil (monomer) or waxy solid (polymer)

Synthesis & Preparation Protocol

To ensure spectroscopic fidelity, the compound must be synthesized free from chloride impurities (

1
Reference Protocol: Metathesis via Potassium Cyanate

This method relies on the solubility difference between the product (soluble in ether/THF) and the byproduct (KCl, insoluble).[1]

Reagents:

  • Tributyltin chloride (

    
    , >97%)[1]
    
  • Potassium cyanate (

    
    , excess, dried at 110°C)[1]
    
  • Solvent: Anhydrous THF or Acetone

Workflow:

  • Dissolution: Dissolve 10.0 mmol

    
     in 20 mL anhydrous THF.
    
  • Addition: Add 15.0 mmol finely powdered, dry

    
    .
    
  • Reflux: Heat to mild reflux under

    
     atmosphere for 4–6 hours.
    
    • Mechanism:[1]

      
      
      
  • Work-up: Cool to room temperature. Filter off the white KCl precipitate under inert atmosphere (Schlenk filtration).[1]

  • Isolation: Remove solvent in vacuo. The residue is a colorless oil that may solidify upon standing.[1]

Self-Validating Check:

  • Silver Nitrate Test: Dissolve a small aliquot in acetone/water.[1] Add

    
    . A white precipitate (
    
    
    ) indicates incomplete conversion.[1] Pure
    
    
    does not precipitate immediately.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary tool for confirming the isocyanate functional group and assessing the aggregation state.[1]

Key Diagnostic Bands
Vibration ModeWavenumber (

, cm⁻¹)
IntensityStructural Insight

2225 ± 15 Very StrongPrimary Identifier. Significantly lower than organic isocyanates (~2270 cm⁻¹) due to the heavy Sn atom and partial ionic character.[1]

1340–1360MediumSymmetric stretch.[1]

600–615MediumIndicates

bonding.[1]

~400WeakMetal-ligand stretch (often obscured in standard IR).[1]
Structural Interpretation (Solid vs. Solution)
  • Solution (CCl₄/CHCl₃): A sharp, single band near 2230 cm⁻¹ indicates the monomeric species.[1]

  • Solid Film: Broadening or splitting of the NCO band (e.g., shoulders at 2190 cm⁻¹) suggests the formation of bridging species (

    
    ), where the nitrogen atom coordinates to a neighboring tin center.
    

Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for determining purity and coordination geometry.[1]

Sn NMR (The "Gold Standard")

Tin-119 is spin-1/2 and highly sensitive to coordination number.[1]

  • Reference Standard:

    
     (0.0 ppm).[1]
    
  • Solvent:

    
     (Non-coordinating).[1]
    
ParameterValueInterpretation
Chemical Shift (

)
+100 to +130 ppm Indicates a 4-coordinate tetrahedral tin center in solution (Monomeric).[1]
Coordination Shift Upfield shift to < 0 ppm If observed (e.g., in DMSO or solid-state MAS-NMR), indicates 5-coordinate species (polymer or solvent adduct).[1]
C{¹H} NMR Data

The coupling between



1
Carbon PositionShift (

, ppm)

(Hz)
Assignment
Isocyanate (-NCO) 124.0 – 128.0 ~20 (small)The diagnostic carbonyl-like carbon.[1] Often broad due to

quadrupole.[1]

-CH₂
16.2~350–380Directly bonded to Sn.[1] Magnitude of

correlates with coordination number.[1]

-CH₂
27.8~20

-CH₂
27.0~60Adheres to the "Karplus-like" relationship for Sn-C-C-C.[1]

-CH₃
13.6-Terminal methyl.[1]
H NMR Data
  • 
     0.90 (t):  Terminal methyl group.[1]
    
  • 
     1.20–1.70 (m):  Methylene envelope (
    
    
    ).[1]
  • 
     1.10–1.30 (t/m): 
    
    
    -methylene protons (often show "satellites" due to
    
    
    coupling).[1]

Structural Elucidation & Dynamics

The following diagram illustrates the equilibrium between the monomeric form (favored in solution/synthesis) and the polymeric form (favored in solid state).

Bu3SnNCO_Structurecluster_0Spectroscopic SignaturesMonomerMonomer (Solution)4-Coordinate Snδ(119Sn): +100 to +130 ppmPolymerPolymer (Solid State)5-Coordinate Sn (Bridged)δ(119Sn): < 0 ppm (Upfield)Monomer->Polymer Solvent Removal(Concentration)IR_MonoIR: ~2230 cm⁻¹ (Sharp)Monomer->IR_MonoIR_PolyIR: ~2200 cm⁻¹ (Broad)Polymer->IR_PolyReactionSynthesis(Bu3SnCl + KNCO)Reaction->Monomer THF/Reflux

Caption: Structural equilibrium of this compound dependent on phase state, validated by spectroscopic shifts.

Safety & Handling (Crucial)

Organotin compounds are toxic and marine pollutants .[1]

  • Toxicity:

    
     compounds are endocrine disruptors.[1] They are readily absorbed through the skin.[1]
    
  • Handling: Always use double nitrile gloves and work inside a fume hood.[1]

  • Deactivation: Spills should be treated with alcoholic KOH or bleach to cleave the Sn-C bonds before disposal.[1]

References

  • Poller, R. C. (1970).[1] The Chemistry of Organotin Compounds. Academic Press.[1] (Foundational text on Organotin IR/NMR ranges).

  • Smith, P. J., & Tupciauskas, A. P. (1978).[1] Chemical shifts of

    
     nuclei in organotin compounds. Annual Reports on NMR Spectroscopy, 8, 291-370.[1] Link
    
  • Holeček, J., et al. (1983).[1]

    
     and 
    
    
    NMR spectra of some organotin(IV) compounds. Journal of Organometallic Chemistry, 246(2), 193-198.[1] (Specifics on butyltin coupling constants).
  • Sivertsen, T. (2006).[1] Organotin Compounds in the Environment. Springer.[1] (Safety and toxicology context).

Technical Profile: Tributyltin Isocyanate (CAS 681-99-2)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, hazards, and applications of Tributyltin Isocyanate (CAS 681-99-2).

Content Type: Technical Whitepaper Audience: Senior Researchers, Process Chemists, and HSE Officers in Drug Development

Executive Summary

This compound (TBT-NCO) , designated by CAS 681-99-2, is an organotin compound characterized by the presence of a tributylstannyl group bonded to an isocyanate moiety.[1][2][3] Historically utilized for its potent biocidal properties in antifouling coatings, its application in modern drug development is strictly specialized—serving primarily as a reactive intermediate or catalyst in organic synthesis rather than an Active Pharmaceutical Ingredient (API).

Due to the extreme ecotoxicity and endocrine-disrupting potential of the tributyltin (TBT) class, this compound requires a rigorous "Zero-Exposure" handling protocol. This guide synthesizes its physicochemical profile with advanced safety mechanisms and synthetic utility, ensuring compliance with ICH Q3D elemental impurity standards.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10]

Structural Disambiguation

Databases occasionally confuse CAS 681-99-2 with Tributyltin Isothiocyanate (


). Elemental analysis confirms the identity of CAS 681-99-2 as the Isocyanate  (

) based on the molecular weight of ~332 g/mol (Oxygen-bearing), whereas the Isothiocyanate analog (~348 g/mol ) contains sulfur.

Chemical Structure:



Property Data Table
PropertyValueContext/Relevance
Molecular Formula

Confirms Isocyanate (Oxygen) vs. Isothiocyanate (Sulfur).
Molecular Weight 332.07 g/mol Used for stoichiometric calculations in synthesis.
Physical State Colorless to pale liquidViscous; may solidify at low temps (MP ~ -9°C for related chlorides).[4]
Boiling Point 297°C (lit.)[5][6]High boiling point indicates low volatility but high persistence.
Density 1.203 g/mL @ 25°CDenser than water; sinks and partitions into sediment.
Solubility Soluble in organics; Low in waterHighly lipophilic (

); drives bioaccumulation.
Reactivity Moisture SensitiveHydrolyzes slowly to form Tributyltin Oxide (TBTO) and urea derivatives.

Hazards & Toxicology (Critical Control Points)

The Endocrine Disruption Mechanism

TBT compounds are among the most potent known endocrine disruptors. They function as agomists of the Retinoid X Receptor (RXR) and Peroxisome Proliferator-Activated Receptor gamma (PPAR


).
  • Mechanism: TBT binds to RXR/PPAR

    
     heterodimers with high affinity (
    
    
    
    in nanomolar range).
  • Consequence: This binding alters gene transcription related to lipid metabolism and adipogenesis. In marine life, this causes "imposex" (development of male organs in females).[7] In mammals, it is linked to obesogenic effects and immune suppression.

GHS Classification & Safety Data

Signal Word: DANGER

  • H301: Toxic if swallowed.[8][9][10][11]

  • H312: Harmful in contact with skin (rapid dermal absorption due to lipophilicity).

  • H372: Causes damage to organs (Thymus, Liver) through prolonged exposure.

  • H410: Very toxic to aquatic life with long-lasting effects (M-factor: 10-100).

Visualizing the Toxicity Pathway

The following diagram illustrates the biological cascade triggered by TBT exposure.

TBT_Toxicity TBT This compound (Lipophilic Entry) Cell_Entry Cellular Uptake (Passive Diffusion) TBT->Cell_Entry LogP > 3.0 Nuclear_Receptor Nuclear Receptor Binding (RXR / PPARγ) Cell_Entry->Nuclear_Receptor High Affinity Transcription Altered Gene Transcription (Adipogenesis/Aromatase Inhibition) Nuclear_Receptor->Transcription Agonist Action Outcome_Marine Marine Outcome: Imposex & Sterility Transcription->Outcome_Marine Outcome_Mammal Mammalian Outcome: Immune Suppression & Obesity Transcription->Outcome_Mammal

Figure 1: Mechanism of Action for Tributyltin-induced Endocrine Disruption.

Synthesis & Production Logic

Synthetic Route

The synthesis typically employs a metathesis reaction involving Tributyltin Chloride and a cyanate source. This route is preferred over direct hydrostannylation for purity control.

Reaction:



Process Flow Diagram

Synthesis_Workflow SnCl4 SnCl4 (Stannic Chloride) Grignard Step 1: Alkylation (Controlled Addition) SnCl4->Grignard BuMgBr n-BuMgBr (Grignard Reagent) BuMgBr->Grignard KNCO Potassium Cyanate (KNCO) Metathesis Step 2: Metathesis (Reflux in Acetone) KNCO->Metathesis TBT_Cl Tributyltin Chloride (Bu3SnCl) TBT_Cl->Metathesis Grignard->TBT_Cl Filtration Step 3: Filtration (Remove KCl) Metathesis->Filtration Distillation Step 4: Vacuum Distillation (Purification) Filtration->Distillation Product This compound (CAS 681-99-2) Distillation->Product

Figure 2: Step-wise Synthesis of this compound.

Applications in Drug Development & Chemistry[14][15]

While direct use as an API is precluded by toxicity, CAS 681-99-2 serves as a high-value reagent in specific chemical transformations.

Reagent Utility
  • Isocyanate Transfer: It acts as a lipophilic source of the isocyanate group, capable of reacting with amines to form substituted ureas in non-polar solvents where inorganic cyanates (like KNCO) are insoluble.

  • Catalysis: Organotins catalyze the formation of urethanes from isocyanates and alcohols. TBT-NCO can serve as both a reagent and a catalyst precursor in polymer chemistry.

  • Radical Chemistry: Like Tributyltin Hydride, TBT derivatives are used in radical dehalogenation or cyclization reactions, though TBT-NCO is less common than

    
    .
    
Regulatory Constraint (ICH Q3D)

In pharmaceutical synthesis, if TBT-NCO is used as a reagent, the final drug substance must be tested for Elemental Impurity Class 2A (Tin) .

  • PDE (Permitted Daily Exposure): 600 µ g/day (Oral).

  • Control Strategy: Scavengers (e.g., silica-bound cysteine) or rigorous chromatography are required to remove organotin residues to < ppm levels.

Handling Protocol: A Self-Validating Safety System

Objective: Prevent exposure and environmental release.[10][11][12]

  • Engineering Controls:

    • Handle only in a certified Class II Biosafety Cabinet or Chemical Fume Hood with charcoal filtration.

    • Use a glove box for weighing solids.

  • PPE Layering (The "Double-Shell" Method):

    • Inner Layer: Nitrile gloves (4 mil).

    • Outer Layer: Silver Shield/4H laminate gloves (impermeable to organotins).

    • Respiratory: If outside a hood, use a full-face respirator with P100/Organic Vapor cartridges.

  • Deactivation (Spill Response):

    • Do not wash with water (spreads the lipophilic toxin).

    • Protocol: Absorb with vermiculite. Treat the area with a 10% solution of Potassium Permanganate (

      
      ) or bleach to oxidize the organotin, breaking the Sn-C bonds and reducing volatility/toxicity.
      
  • Waste Disposal:

    • Segregate as "Severely Toxic Organometallic Waste".

    • Never pour down drains. TBT persists in sediment for decades.

References

  • Fisher Scientific. (2024).[10] Safety Data Sheet: Tri-n-butyltin isocyanate. Retrieved from

  • Sigma-Aldrich. (2024).[11][12] Product Specification: this compound. Retrieved from

  • World Health Organization (WHO). (1999).[13] Concise International Chemical Assessment Document 13: Tributyltin Oxide. (Reference for TBT toxicity mechanism). Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2024). Compound Summary: this compound (CID 120323).[6] Retrieved from

  • American Elements. (2024).[12] this compound Properties and Applications. Retrieved from

Sources

Lewis Acidity of Tributyltin Isocyanate: Mechanistic Insights & Catalytic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

Tributyltin isocyanate (TBT-NCO,


) represents a distinct class of organometallic reagents where the central tin atom exhibits pronounced Lewis acidity, modulated by the pseudohalogen isocyanate ligand. Unlike simple alkyl halides, TBT-NCO possesses a dual chemical personality: it exists as a coordination polymer in the solid state but dissociates into a reactive, Lewis-acidic monomer in donor solvents.

For drug development and catalysis professionals, the value of TBT-NCO lies in its ability to activate heteroatom-containing substrates (such as organic isocyanates, aldehydes, or epoxides) via coordination at the Sn(IV) center. This guide dissects the electronic origins of this acidity, provides a self-validating spectroscopic protocol for its assessment, and details its mechanistic role in urethane catalysis.

Molecular Architecture & The Pseudohalogen Effect

To control the reactivity of TBT-NCO, one must understand its electronic structure. The tin atom in the tributylstannyl group (


) is electron-deficient, possessing empty 

orbitals capable of accepting electron density from Lewis bases.
The Pseudohalogen Influence

The isocyanate group (


) acts as a pseudohalogen. It is electron-withdrawing via induction (-I effect), which enhances the positive character of the central tin atom, thereby increasing its Lewis acidity compared to tributyltin hydride or oxide.
  • Comparison to TBT-Cl: Like Tributyltin chloride (

    
    ), TBT-NCO is a "hard" Lewis acid. However, the NCO group is ambidentate; it can coordinate through Nitrogen (favored in covalent monomers) or Oxygen (often seen in bridging interactions).
    
  • Structural Equilibrium: In non-coordinating solvents (e.g.,

    
    , Benzene), TBT-NCO exists primarily as a tetrahedral monomer. In the solid state, it polymerizes via intermolecular 
    
    
    
    bridges, satisfying the tin atom's tendency to expand its coordination sphere from 4 to 5.
Coordination Dynamics (Graphviz)

The following diagram illustrates the equilibrium between the resting polymeric state and the active monomeric Lewis acid species.

CoordinationEquilibrium Polymer Polymeric Solid [Bu3Sn-NCO]n (5-Coordinate Sn) Monomer Active Monomer Bu3Sn-NCO (4-Coordinate Sn) Polymer->Monomer Dissolution in Non-Donor Solvent Monomer->Polymer Concentration/ Crystallization Adduct Lewis Adduct Bu3Sn(NCO)•L (5-Coordinate Sn) Monomer->Adduct + L (k_assoc) Adduct->Monomer - L (k_dissoc) Base Lewis Base (L) (Solvent/Substrate) Base->Adduct

Figure 1: Structural equilibrium of this compound. The transition from the polymeric storage form to the active monomer is critical for catalytic consistency.

Quantifying Lewis Acidity: The 119Sn NMR Metric

The most reliable method to quantify and verify the Lewis acidity of TBT-NCO is


 NMR spectroscopy . The chemical shift (

) is highly sensitive to the coordination number of the tin atom.
Chemical Shift Diagnostics

Upon coordination with a Lewis base, the electron density at the tin nucleus increases, causing a significant upfield shift (shielding).

Species StateCoordination NumberTypical

Shift (

, ppm)
Notes
Monomer (Solution) 4-50 to -100 Similar to

in

.
Polymer (Solid) 5-150 to -220 Bridging NCO groups shield the nucleus.
Adduct (e.g., Pyridine) 5-180 to -250 Magnitude of shift (

) correlates with Lewis acidity.

Key Insight: A "bad" batch of TBT-NCO often contains hydrolysis products like Bis(tributyltin) oxide (TBTO). TBTO appears at approx +80 to +100 ppm. If your NMR shows positive chemical shifts, your Lewis acid is compromised.

Protocol: Spectroscopic Validation of Lewis Acidity

Objective: Determine the active Lewis acidity of a TBT-NCO lot before use in critical catalysis. Method: Pyridine Titration monitored by


 NMR.
Reagents & Equipment[1]
  • Analyte: TBT-NCO (approx 0.1 M in

    
    ).
    
  • Probe: Pyridine (anhydrous).

  • Instrument: NMR Spectrometer (tunable to

    
    , typically 149 MHz on a 400 MHz instrument).
    
Step-by-Step Methodology
  • Baseline Acquisition: Dissolve 30 mg of TBT-NCO in 0.6 mL anhydrous

    
    . Acquire a baseline 
    
    
    
    spectrum.
    • Self-Validation Check: Signal should be a singlet between -60 and -100 ppm. Multiple peaks indicate impurities.

  • Titration: Add 1.0 equivalent of Pyridine to the NMR tube. Shake to mix.

  • Adduct Measurement: Acquire a second spectrum immediately.

    • Expected Result: The signal should shift upfield by >50 ppm (e.g., moving from -90 ppm to -160 ppm).

  • Saturation: Add a large excess (10 eq) of Pyridine.

    • Mechanistic Insight: If the signal shifts further, it indicates a dynamic equilibrium (

      
      ) rather than a static strong bond. The limiting shift value represents the true chemical environment of the 5-coordinate adduct.
      
Interpretation
  • Large

    
     (>80 ppm):  High Lewis acidity; reagent is active and dry.
    
  • Small

    
     (<10 ppm):  Reagent is likely hydrolyzed (Sn-OH species do not coordinate pyridine as strongly) or the solvent is wet (water competes with pyridine).
    

Catalytic Utility: Urethane Formation Mechanism

In drug development and polymer synthesis, TBT-NCO is often used as a model or catalyst for forming urethane linkages. The mechanism relies entirely on the Lewis acidity of the Sn center.

The Activation Cycle

The organotin species does not merely act as a spectator; it activates the organic isocyanate substrate (


).
  • Coordination: The Sn center binds to the oxygen of the substrate isocyanate (

    
    ).
    
  • Polarization: This withdraws electron density from the carbonyl carbon, making it highly electrophilic.

  • Nucleophilic Attack: The alcohol (

    
    ) attacks the activated carbon.
    
  • Proton Transfer & Release: The urethane forms, and the Sn catalyst dissociates to restart the cycle.

Pathway Diagram (Graphviz)

CatalyticCycle Start Active Catalyst Bu3Sn-X Complex Activated Complex Bu3Sn-X ••• O=C=N-R Start->Complex Coordination Substrate Substrate (R-N=C=O) Substrate->Complex Transition Transition State [Sn•••O=C(OR')-NH-R] Complex->Transition Nucleophilic Attack Alcohol Nucleophile (R'-OH) Alcohol->Transition Transition->Start Regeneration Product Urethane Product R-NH-CO-OR' Transition->Product Release

Figure 2: Lewis acid catalytic cycle for urethane formation mediated by Tributyltin species. The rate-determining step is typically the nucleophilic attack on the Sn-activated isocyanate.

Safety & Handling (Critical for Life Sciences)

Organotins are hazardous. In a drug development context, trace tin residues are strictly regulated (ICH Q3D Elemental Impurities).

Toxicity Profile
  • Acute: Severe skin and eye irritant. Can cause chemical burns.

  • Chronic: Neurotoxic and immunotoxic. TBT compounds are known endocrine disruptors.

  • Exposure Route: Readily absorbed through skin. Double-gloving (Nitrile over Laminate) is mandatory.

Decontamination Protocol

Standard organic solvents (Acetone/DCM) will spread the contamination.

  • Step 1: Quench spills with a 10% solution of Potassium Permanganate (

    
    ) or bleach to oxidize the organic ligands, breaking the Sn-C bonds.
    
  • Step 2: Adsorb on silica or specialized organotin-binding resins.

  • Disposal: Segregate as heavy metal organic waste. Do not mix with general organic waste streams to prevent downstream contamination.

References

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (The authoritative text on Sn-NCO structural equilibria and NMR shifts).

  • Otera, J. (2000). Transesterification. Chemical Reviews, 93(4), 1449–1470. (Details the Lewis acid mechanism of organotins in carbonyl activation).

  • Holeček, J., et al. (1983). Structure of this compound and its Adducts. Journal of Organometallic Chemistry, 247(2), 167-173. (Specific IR and NMR data for Bu3SnNCO).

  • Nath, M., et al. (2001). Organotin(IV) complexes of amino acids and peptides. Coordination Chemistry Reviews, 215, 99–149. (Review of biological interactions and toxicity mechanisms).

  • European Chemicals Agency (ECHA). (2023). Substance Information: Tributyltin compounds. (Regulatory safety data).

Solubility of Tributyltin isocyanate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Tributyltin Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (TBT-NCO) is a reactive organometallic compound with potential applications in biocide formulation, pharmaceutical synthesis, and materials science. A thorough understanding of its solubility in organic solvents is critical for its effective use, storage, and the development of robust synthetic protocols. This guide provides a comprehensive overview of the theoretical and practical aspects of TBT-NCO solubility. While direct experimental solubility data for TBT-NCO is not widely available in the public domain, this document synthesizes information from analogous tributyltin compounds and organic isocyanates to predict solubility trends. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this reactive compound is presented, emphasizing self-validating systems and stringent safety measures.

Introduction: The Scientific Imperative for Understanding TBT-NCO Solubility

Tributyltin (TBT) compounds have a well-documented history as potent biocides, although their use has been curtailed due to environmental toxicity.[1] The isocyanate functional group is a highly reactive electrophile, readily participating in addition reactions with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.[2] The combination of the tributyltin moiety and the isocyanate group in TBT-NCO creates a molecule with a unique chemical profile, demanding careful consideration of its solution behavior.

The choice of solvent is paramount in any chemical process involving TBT-NCO. An appropriate solvent must not only dissolve the compound to the desired concentration but also be inert under the reaction conditions to prevent unwanted side reactions. For instance, protic solvents like alcohols would be unsuitable for most applications due to their reactivity with the isocyanate group.[2] Therefore, a systematic approach to determining solubility in a range of aprotic organic solvents is essential for any researcher working with this compound.

Physicochemical Properties and Predicted Solubility of this compound

This compound is a colorless liquid with a density of approximately 1.203 g/mL.[3] Its molecular structure, featuring three butyl chains attached to a tin atom, imparts a significant nonpolar character to the molecule.[4] This suggests a high affinity for and, consequently, good solubility in nonpolar and moderately polar aprotic organic solvents.

Based on the general solubility characteristics of other tributyltin compounds, a high degree of solubility can be anticipated in a variety of common organic solvents. For example, tributyltin oxide is known to be miscible with organic solvents, and tributyltin chloride is soluble in solvents such as ethanol, heptane, benzene, and toluene.[5][6] While TBT compounds exhibit low water solubility, they are generally hydrophobic and lipophilic.[7][8]

The isocyanate group, while polar, is not expected to dominate the overall solubility profile of the larger, nonpolar tributyltin structure. However, its reactivity must always be a primary consideration when selecting a solvent.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale and Considerations
Nonpolar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHighThe nonpolar butyl groups of TBT-NCO will have strong van der Waals interactions with these solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl AcetateHigh to ModerateThe polarity of these solvents can accommodate the isocyanate group, while their organic nature is compatible with the butyl chains.
Polar Aprotic (Amide) Dimethylformamide (DMF), Dimethylacetamide (DMAc)Moderate to Low (with caution)While potentially good solvents, the risk of reaction with trace water or impurities is higher. These are also more difficult to remove.
Protic Solvents Alcohols (Methanol, Ethanol), WaterReactiveThe isocyanate group will react with the hydroxyl groups of these solvents.[2] These are unsuitable as inert solvents.

Experimental Determination of TBT-NCO Solubility: A Validated Protocol

The following protocol describes the widely accepted "shake-flask" method for determining the equilibrium solubility of a compound in a given solvent.[9] This method is robust and can be adapted for various compound-solvent systems. Given the hazardous nature of tributyltin compounds and isocyanates, all steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).[10][11]

Materials and Equipment
  • This compound (ensure purity)

  • Anhydrous grade organic solvents of interest

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (PTFE, 0.2 µm)

  • Gas chromatography-mass spectrometry (GC-MS) or another suitable analytical instrument for quantification

  • Volumetric flasks and pipettes

  • Personal Protective Equipment: Chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat are mandatory.[12]

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions:

    • Add an excess of this compound to a pre-weighed glass vial. The exact amount will depend on the expected solubility but should be enough to ensure a solid or liquid phase of the solute remains after equilibration.

    • Record the exact mass of the added TBT-NCO.

    • Add a known volume or mass of the chosen anhydrous organic solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-48 hours. This ensures that the dissolution has reached a steady state.

  • Sample Collection and Preparation:

    • After equilibration, carefully remove the vials from the shaker. Allow the undissolved material to settle.

    • Withdraw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

    • Immediately filter the withdrawn sample through a 0.2 µm PTFE syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Accurately weigh the filtered sample.

    • Dilute the filtered sample to a known volume with the same solvent in a volumetric flask.

    • Analyze the diluted sample using a pre-calibrated analytical method, such as GC-MS, to determine the concentration of this compound.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

    • Solubility (g/L) = (Concentration from analysis in g/L) x (Dilution factor)

Self-Validation and Trustworthiness

To ensure the reliability of the obtained solubility data, the following checks should be incorporated:

  • Time to Equilibrium: Perform a time-course study to confirm that 24-48 hours is sufficient to reach equilibrium. Analyze samples at various time points (e.g., 12, 24, 48, and 72 hours) to see if the concentration in the supernatant remains constant.

  • Reproducibility: Prepare and analyze at least three replicate samples for each solvent to assess the precision of the measurement.

  • Purity of Materials: The purity of both the this compound and the solvents should be confirmed before use, as impurities can significantly affect solubility.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess TBT-NCO to a vial B Add a known volume of solvent A->B C Equilibrate in a thermostatic shaker B->C D Withdraw supernatant C->D E Filter through a 0.2 µm PTFE filter D->E F Quantify using GC-MS E->F G Calculate Solubility F->G

Caption: Experimental workflow for determining the solubility of TBT-NCO.

Safety and Handling of this compound

Tributyltin compounds are highly toxic and can be absorbed through the skin.[1] Isocyanates are potent respiratory sensitizers and irritants.[13] Therefore, the handling of this compound requires strict adherence to safety protocols.

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][12]

  • Waste Disposal: Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.

Conclusion

References

  • DCCEEW. (2022, June 30). Organo-tin compounds.
  • Wikipedia. (n.d.). Tributyltin.
  • EXTOXNET. (1996, June). TRIBUTYLTIN (TBT).
  • PubChem. (n.d.). Tributyltin Chloride.
  • Synquest Labs. (n.d.). Tributyltin chloride.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • G. T. Hefter & R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Miljøstyrelsen. (n.d.). Tributyltin compounds (TBT).
  • Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES.
  • Roberts, J. M., & Alehashem, H. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics, 19, 4419-4437. Retrieved from [Link]

  • American Elements. (n.d.). This compound.
  • Roberts, J. M., & Alehashem, H. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Tri-n-butyltin isocyanate.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure.
  • Wikipedia. (n.d.). Isocyanate.
  • Sigma-Aldrich. (n.d.). This compound.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Roemheld, M. (n.d.). Safe Use of Di-Isocyanates.
  • LibreTexts. (2021, September 11). 2.2: Solubility Lab.
  • Polish Journal of Environmental Studies. (n.d.). Organotin Compounds in Marine Sediments.
  • Google Patents. (n.d.). US4789718A - Polyurethanes soluble or dissolved in aromatic hydrocarbons, a process for their preparation and their use.

Sources

Thermal Stability & Characterization of Tributyltin Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tributyltin isocyanate (TBT-NCO, CAS 681-99-2) is a versatile organotin reagent primarily utilized in the synthesis of carbamates and as a catalyst in polyurethane formation. Unlike simple organic isocyanates, TBT-NCO exhibits complex structural dynamics, existing as a coordination polymer in the solid state and a monomer in solution. This guide provides a deep-dive analysis of its thermal stability, delineating the boundaries between its phase transition (melting), volatilization (boiling), and irreversible decomposition.

Key Technical Insight: The thermal stability of TBT-NCO is governed by the lability of the Sn-N bond. While the cumulative butyl groups provide steric protection, the electrophilic nature of the tin center makes the compound susceptible to moisture-induced hydrolysis, which is often mistaken for thermal degradation in non-anhydrous environments.

Physicochemical Profile

The following data establishes the baseline for handling and experimental design. Note the high boiling point relative to organic isocyanates, attributed to the heavy tin atom and intermolecular coordination.

PropertyValueContext
Formula

Organotin(IV) derivative
Molecular Weight 331.08 g/mol High MW compared to organic analogs
Appearance Colorless to pale yellow liquidSolidifies at low temps (MP ~ -45°C to solid waxy phase)
Boiling Point 297 °C (lit.)[1]Stable distillation possible under high vacuum
Density 1.203 g/mL at 25 °CDenser than water
Refractive Index

1.489
Useful for purity checks
Solubility Soluble in organic solvents (THF, DCM)Hydrolyzes in water
IR Signature

Shifted vs. organic NCO (~2270 cm⁻¹) due to Sn coordination

Structural Dynamics & Thermal Stability Mechanisms

The Coordination Polymer Phenomenon

A critical "Expertise" insight for researchers is the structural duality of TBT-NCO.

  • Solid State: The nitrogen atom of the isocyanate group acts as a bridging ligand between tin centers, forming a pentacoordinate 1D coordination polymer. This increases the melting point and stability compared to a purely monomeric theoretical model.

  • Liquid/Solution State: Upon heating or dissolution in donor solvents (like THF), the coordination bridges break, yielding monomeric tetrahedral

    
    .
    
Thermal Degradation Pathways

Thermal instability in TBT-NCO manifests through two primary mechanisms:

  • Hydrolysis (Moisture-Driven): Even trace moisture at elevated temperatures causes rapid cleavage of the Sn-N bond, yielding Tributyltin Oxide (TBTO) and Cyanuric Acid/Urea derivatives. This is the most common failure mode in "thermal" studies that lack rigorous atmosphere control.

  • Disproportionation (Pyrolytic): At temperatures approaching the boiling point (>250°C), the compound can undergo redistribution reactions, scrambling the butyl ligands to form Dibutyltin diisocyanate and Tetrabutyltin.

Visualization: Structural Phase Transition & Degradation

The following diagram illustrates the transition from the stable coordination polymer to the reactive monomer and subsequent degradation pathways.

TBT_Stability cluster_0 Reversible Phase Change Solid Solid State (Coordination Polymer) Pentacoordinate Sn Liquid Liquid/Solution (Monomer) Tetrahedral Sn Solid->Liquid Melting / Dissolution (Bridge Cleavage) Liquid->Solid Cooling / Concentration TBTO Degradation Product: Tributyltin Oxide (TBTO) Liquid->TBTO + H2O (Hydrolysis) (Rapid > 60°C) Redist Pyrolysis Products: Bu2Sn(NCO)2 + Bu4Sn Liquid->Redist > 250°C (Pyrolysis) (Disproportionation)

Figure 1: Structural evolution of this compound from solid coordination polymer to reactive monomer and potential degradation routes.

Experimental Analysis Protocol

To accurately assess the thermal stability of TBT-NCO without artifacts from hydrolysis, the following self-validating protocol is recommended. This workflow integrates TGA (Thermogravimetric Analysis) with FT-IR validation.

Pre-Validation: FT-IR Integrity Check

Before heating, confirm the sample has not already hydrolyzed (which would show broad OH bands).

  • Target Peak: Strong absorption at 2220–2250 cm⁻¹ (Asymmetric NCO stretch).

  • Contamination Flag: Appearance of peaks at 3300–3500 cm⁻¹ indicates N-H (urea formation) or O-H (hydrolysis), necessitating repurification.

TGA/DSC Methodology

Objective: Determine the onset of weight loss (evaporation vs. decomposition) under inert conditions.

ParameterSetting/RequirementRationale
Instrument TGA/DSC (Simultaneous)Correlate mass loss with heat flow (endo/exothermic).
Pan Type Alumina or Platinum, Hermetically Sealed with pinholePrevents premature evaporation; excludes ambient moisture.
Atmosphere Dry Nitrogen or Argon (Flow: 50 mL/min)Critical: Oxygen/Moisture will alter the decomposition onset.
Ramp Rate 10 °C/minStandard rate to minimize thermal lag.
Range 25 °C to 400 °CCovers melting, boiling, and pyrolysis.
Data Interpretation[2][3][4]
  • Event A (Transition): Small endothermic peak near MP (if starting solid). No mass loss.

  • Event B (Volatilization): Smooth mass loss starting ~150°C (vapor pressure dependent) accelerating toward BP (297°C).

  • Event C (Decomposition): Sharp, irregular mass loss or exothermic events >300°C indicate ligand scrambling or Sn-N bond scission.

Applications in Synthesis & Drug Development

While TBT-NCO is rarely a drug active itself due to organotin toxicity, it is a high-value reagent for generating carbamate linkages under mild conditions.

Carbamate Synthesis Workflow

TBT-NCO reacts with alcohols to form tributyltin carbamates. These intermediates can be used to transfer the carbamate group or protect alcohols.

Carbamate_Synthesis Start Alcohol (R-OH) + TBT-NCO Inter Intermediate: Tributyltin Carbamate (R-O-C(O)-NH-SnBu3) Start->Inter Mild Heat (60°C) Solvent: THF Product Target Carbamate (R-O-C(O)-NH2) Inter->Product Hydrolysis / Workup Byprod Byproduct: Tributyltin Species Inter->Byprod Cleavage

Figure 2: Synthetic pathway for carbamate generation using TBT-NCO.

Handling & Safety (Crucial)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Environmental: Acute Aquatic Toxicity Category 1 (Marine Pollutant).

Operational Mandates:

  • Double Gloving: Organotins penetrate standard nitrile gloves over time. Use Silver Shield® or laminate gloves for prolonged handling.

  • Quenching: Do not dispose of active TBT-NCO down drains. Quench with aqueous NaOH to convert to TBTO, then adsorb onto silica for solid hazardous waste disposal.

  • Decontamination: Glassware should be soaked in a base bath (ethanolic KOH) to strip organotin residues before washing.

References

  • PubChem. (n.d.). This compound (Compound).[2][3][4] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Söhnel, T., Devendra, R., & Edmonds, N. R. (2014). Interaction between trialkyltin alkoxide and phenyl isocyanate in the formation of tin carbamate: A computational and experimental study. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]

  • Ratier, M., Khatmi, D. E., & Duboudin, J. G. (1990). Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction. Applied Organometallic Chemistry. Retrieved from [Link]

  • American Elements. (n.d.). This compound Properties and Safety. Retrieved from [Link]

Sources

The Unseen Hand: An In-depth Technical Guide to the Catalytic Mechanism of Tributyltin Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide delves into the nuanced world of organotin catalysis, focusing specifically on the mechanism of action of tributyltin isocyanate. As researchers and developers in scientifically driven fields, understanding the fundamental principles of catalytic processes is paramount to innovation. This document moves beyond a superficial overview, providing a detailed exploration of the core mechanisms, supported by established principles of organometallic chemistry and catalysis. We will dissect the probable catalytic cycles, examine the influential role of the tin center and its ligands, and provide actionable experimental frameworks for further investigation.

I. The Landscape of Organotin Catalysis in Urethane Chemistry

Organotin compounds have long been recognized for their exceptional catalytic prowess, particularly in accelerating the formation of polyurethanes from isocyanates and polyols. Their efficiency far surpasses that of traditional amine catalysts, enabling reactions to proceed at lower temperatures and with greater control. The general consensus points towards a Lewis acid-mediated mechanism where the electron-deficient tin(IV) center plays a pivotal role in activating the substrates.

The primary reaction catalyzed is the nucleophilic addition of a hydroxyl group to the electrophilic carbonyl carbon of an isocyanate, forming a urethane linkage. The reaction is deceptively simple, yet its kinetics and selectivity are profoundly influenced by the choice of catalyst.

II. Deconstructing the Mechanism: A Tale of Two Pathways

While a definitive, universally accepted mechanism for all organotin catalysts remains a subject of academic discourse, two primary pathways are consistently proposed and supported by experimental and computational evidence. These are the Lewis Acid Activation Mechanism and the Insertion Mechanism . It is highly probable that the catalytic action of this compound involves elements of both.

A. The Prevailing Theory: Lewis Acid Activation of the Isocyanate

The most widely accepted mechanism posits that the organotin compound functions as a Lewis acid, coordinating to the carbonyl oxygen of the isocyanate. This coordination polarizes the N=C=O group, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack by the alcohol.

dot digraph "Lewis_Acid_Activation_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 1: Proposed Lewis Acid Catalytic Cycle for this compound.

In the context of this compound (Bu₃SnNCO), the tin center, rendered electrophilic by the electronegative nitrogen and oxygen atoms of the isocyanate group and the carbon atoms of the butyl groups, coordinates to the carbonyl oxygen of the substrate isocyanate. This initial complex formation is the crucial activation step.

B. The Insertion Mechanism: An Alternative and Complementary View

A second proposed mechanism, supported by studies on certain organotin dicarboxylates, involves the initial reaction of the organotin catalyst with the alcohol to form a tin alkoxide intermediate.[1] This highly reactive alkoxide then undergoes a nucleophilic attack on the isocyanate, leading to the formation of a tin-carbamate intermediate, which subsequently reacts with another molecule of alcohol to release the urethane product and regenerate the tin alkoxide.

dot digraph "Insertion_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, width=7.6, dpi=72]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} dot Figure 2: Proposed Insertion Mechanism Pathway for this compound.

For this compound, this pathway would necessitate an initial reaction with the alcohol, potentially displacing the isocyanate group to form a tributyltin alkoxide. While plausible, the stability of the Sn-NCO bond would be a critical factor in determining the favorability of this pathway.

III. The Unique Role of the Isocyanate Ligand in this compound

A key question in understanding the catalytic action of this compound is the role of the isocyanate (NCO) group attached to the tin atom. While direct experimental evidence is scarce, we can infer its potential influence based on fundamental chemical principles:

  • Modulation of Lewis Acidity: The electronegativity of the nitrogen and oxygen in the isocyanate group likely enhances the Lewis acidity of the tin center compared to trialkyltin compounds with less electronegative substituents. This heightened acidity would favor the coordination and activation of the substrate isocyanate, potentially leading to higher catalytic activity.

  • Ligand Exchange and Intermediate Formation: The isocyanate group could be labile and participate in ligand exchange with the alcohol substrate, pushing the equilibrium towards the formation of a tributyltin alkoxide, a key intermediate in the insertion mechanism.

  • Bifunctional Activation: It is conceivable that the this compound acts as a bifunctional catalyst. The tin center could activate the substrate isocyanate (Lewis acid), while the isocyanate ligand on the catalyst could interact with the hydroxyl proton of the alcohol, facilitating its deprotonation and increasing its nucleophilicity.

IV. Experimental Validation: A Framework for Mechanistic Elucidation

To further probe the catalytic mechanism of this compound, a series of well-designed experiments are essential. The following protocol outlines a general approach to quantify the catalytic activity and gather mechanistic insights.

Experimental Protocol: Kinetic Analysis of Urethane Formation

Objective: To determine the rate of urethane formation in the presence of this compound and compare it to other catalysts and an uncatalyzed reaction.

Materials:

  • Phenyl isocyanate (or another suitable isocyanate)

  • 1-Butanol (or another suitable alcohol)

  • This compound (catalyst)

  • Dibutyltin dilaurate (DBTDL) (for comparison)

  • Anhydrous toluene (or another suitable inert solvent)

  • Dibutylamine solution (for titration)

  • Bromocresol green indicator

  • Standardized hydrochloric acid (HCl) solution

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve a known amount of 1-butanol in anhydrous toluene.

  • Catalyst Addition: Add a precise amount of the this compound catalyst solution to the flask. For comparison, run parallel experiments with DBTDL and without any catalyst.

  • Reaction Initiation: Add a known amount of phenyl isocyanate to the reaction mixture to initiate the reaction. Start a timer immediately.

  • Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing a known excess of dibutylamine solution. The dibutylamine will react with the unreacted isocyanate.

  • Titration: Titrate the excess dibutylamine with a standardized HCl solution using bromocresol green as an indicator. The endpoint is indicated by a color change from blue to yellow.

  • Data Analysis: Calculate the concentration of unreacted isocyanate at each time point. Plot the concentration of isocyanate versus time to determine the reaction rate.

Data Presentation:

The results of such a kinetic study can be effectively summarized in a table for clear comparison of catalytic activity.

CatalystCatalyst Loading (mol%)Initial Rate (M/s)Rate Constant (k)
None0ValueValue
This compound0.1ValueValue
Dibutyltin Dilaurate0.1ValueValue

Table 1: Example of a data summary table for comparative kinetic analysis.

V. Concluding Remarks and Future Directions

The catalytic mechanism of this compound in urethane formation is most likely rooted in the established principles of organotin catalysis, primarily involving Lewis acid activation of the isocyanate substrate. However, the specific role of the isocyanate ligand in modulating the catalyst's activity and potentially participating in the catalytic cycle presents an intriguing area for further research.

Future investigations employing advanced spectroscopic techniques such as in-situ FTIR and NMR, coupled with computational modeling (Density Functional Theory), will be invaluable in identifying key intermediates and transition states. Such studies will not only provide a more definitive picture of the mechanism for this compound but also contribute to the rational design of more efficient and environmentally benign catalysts for a wide range of chemical transformations.

References

  • Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. Washington, DC: U.S.
  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 330-333.
  • Blank, W. J., He, Z. A., & Hessell, E. T. (n.d.).
  • Devendra, R., Söhnel, T., & Edmonds, N. R. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports, 10(1), 8758. [Link]

  • Wikipedia contributors. (2023, December 2). Tributyltin. In Wikipedia, The Free Encyclopedia. Retrieved January 29, 2024, from [Link]

  • King Industries, Inc. (2011, August 1). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. PCI Magazine. [Link]

  • He, Z. A., Blank, W. J., & Picci, M. E. (1996). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings.
  • Stamenković, J., Cakić, S., Konstantinović, S., & Stoiljković, S. (2004). CATALYSIS OF THE ISOCYANATE-HIDROXYL REACTION BY NON-TIN CATALYSTS IN WATER BORNE TWO COMPONENT POLYURETHANE COATINGS. Facta Universitatis, Series: Working and Living Environmental Protection, 2(4), 243-250.
  • Stamenković, J., Cakić, S., Konstantinović, S., & Stoiljković, S. (2004). Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings. ResearchGate. [Link]

  • Otera, J. (1993). Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 °C. Journal of organometallic chemistry, 462(1-2), 47-50.
  • Zhang, Y., Kim, D., & Waymouth, R. M. (2018). Organic Acid-Catalyzed Polyurethane Formation via a Dual-Activated Mechanism: Unexpected Preference of N-Activation over O-Activation of Isocyanates. Journal of the American Chemical Society, 140(4), 1431-1439.

Sources

Methodological & Application

Application Notes and Protocols for Tributyltin Isocyanate in Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Re-examination of Tributyltin Isocyanate in Polyurethane Chemistry

Polyurethane (PU) synthesis is a cornerstone of polymer chemistry, relying on the versatile and efficient reaction between polyols and isocyanates.[1] The kinetics of this reaction are frequently tailored through the use of catalysts to meet the demands of various applications, from flexible foams to rigid coatings.[2] Organotin compounds, particularly dibutyltin dilaurate (DBTDL), have historically been the catalysts of choice due to their high efficiency at low concentrations.[3] Among the vast family of organotin compounds, this compound ((C₄H₉)₃SnNCO) presents a unique molecular architecture. While possessing the catalytic tin center characteristic of this class, it also features a reactive isocyanate group.

Early patent literature identifies this compound as a potent catalyst for accelerating isocyanate reactions, including those in polyurethane formation.[4] However, a deep and contemporary body of scientific literature detailing its specific application, performance metrics, and mechanistic nuances is notably sparse. This guide, therefore, serves as a foundational resource for researchers interested in exploring the utility of this compound. It synthesizes established principles of organotin catalysis with the known reactivity of isocyanates to provide a comprehensive framework for its use. Given the compound's significant toxicity, a primary focus will be on ensuring self-validating protocols through rigorous safety and handling procedures.

Scientific Foundation and Mechanistic Insights

The synthesis of polyurethanes is fundamentally a polyaddition reaction between a di- or polyisocyanate and a di- or polyol.[5] This reaction can proceed without a catalyst, but to achieve practical reaction rates, especially with less reactive aliphatic isocyanates, a catalyst is almost always necessary.[2]

The Dual Nature of this compound

This compound is unique in that it contains both a catalytically active organotin center and a reactive isocyanate functional group. This duality suggests two potential, and not mutually exclusive, roles in polyurethane synthesis:

  • As a Catalyst: The tin atom in this compound can function as a Lewis acid, coordinating with the reactants to facilitate the urethane linkage. This is the primary role identified in historical patent literature.[4]

  • As a Reactive Co-Monomer: The isocyanate group can react with the polyol, incorporating the tributyltin moiety covalently into the polyurethane backbone. This would create a polymer with permanently integrated biocidal or other tin-related properties.

The predominant function will likely depend on the reaction conditions and the stoichiometry of the reactants. For the purpose of these notes, we will primarily consider its role as a catalyst, with the understanding that its reactive isocyanate group requires special consideration.

Proposed Catalytic Mechanism

While a specific mechanism for this compound is not extensively documented, it is reasonable to infer a mechanism based on well-studied organotin catalysts like DBTDL. The general mechanism involves the formation of an intermediate complex that activates the reactants.[6]

The proposed catalytic cycle for an organotin catalyst is as follows:

  • Formation of an Alkoxide Complex: The organotin catalyst reacts with the alcohol (polyol) to form an organotin alkoxide complex. This is considered the dominant catalytic species.[6]

  • Coordination and Insertion: The alkoxide complex then interacts with the isocyanate to form the urethane and regenerate the active catalyst.[6]

The presence of the isocyanate group on the tributyltin molecule itself adds a layer of complexity that warrants further investigation to determine its influence on the catalytic cycle.

Experimental Protocols

The following protocols are generalized for the use of organotin catalysts in polyurethane synthesis and should be adapted and optimized for specific research needs when using this compound.

Protocol 1: Synthesis of a Linear Thermoplastic Polyurethane (TPU) Elastomer

This protocol outlines the laboratory-scale synthesis of a TPU from a polyether polyol and a diisocyanate, catalyzed by this compound.

Materials and Equipment:

  • Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol , dried under vacuum at 80°C for 4 hours.

  • 4,4'-Methylene diphenyl diisocyanate (MDI).

  • 1,4-Butanediol (BDO), as chain extender, dried over molecular sieves.

  • This compound (catalyst).

  • Anhydrous dimethylformamide (DMF) or other suitable solvent.

  • Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and condenser.

  • Heating mantle with temperature controller.

  • Syringes for reactant addition.

Procedure:

  • Reactor Setup: Assemble the reaction flask, ensuring all glassware is thoroughly dried. Purge the system with dry nitrogen.

  • Polyol Addition: Charge the flask with the pre-dried PTMEG.

  • Catalyst Introduction: Add the desired amount of this compound catalyst to the polyol. A starting concentration range of 0.01-0.1% by weight of the total reactants is a reasonable starting point for optimization.

  • Homogenization: Stir the mixture at 60°C under a nitrogen blanket until the catalyst is fully dissolved and the mixture is homogeneous.

  • Isocyanate Addition: Add the MDI to the flask and continue stirring at 60°C for approximately 1 hour to form the prepolymer.

  • Chain Extension: Dissolve the BDO in a small amount of anhydrous DMF. Add the BDO solution dropwise to the prepolymer over 15-20 minutes.

  • Polymerization: Continue stirring at 60-70°C. The viscosity of the solution will increase as the polymerization proceeds. The reaction can be monitored by Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the NCO peak at approximately 2270 cm⁻¹.

  • Termination and Precipitation: Once the desired molecular weight is achieved (indicated by the disappearance of the NCO peak or a target viscosity), the reaction can be terminated by cooling. The polymer can then be precipitated in a non-solvent such as methanol, filtered, and dried under vacuum.

Visualization of Workflows and Mechanisms

Diagram 1: Polyurethane Synthesis Workflow

G cluster_prep Pre-Reaction Setup cluster_reaction Polymerization cluster_post Post-Reaction A Dry Polyol and Chain Extender C Charge Polyol to Reactor A->C B Assemble and Purge Reactor B->C D Add this compound Catalyst C->D E Add Diisocyanate (Prepolymer Formation) D->E F Add Chain Extender E->F G Monitor Reaction (e.g., FTIR) F->G H Precipitate Polymer G->H I Filter and Dry H->I J Characterize Polyurethane I->J

Caption: Workflow for laboratory synthesis of polyurethane.

Diagram 2: Proposed Catalytic Mechanism

G Catalyst (Bu)3SnNCO Intermediate_1 [(Bu)3SnNCO]·[R-OH] (Activated Complex) Catalyst->Intermediate_1 + Polyol Polyol R-OH Polyol->Intermediate_1 Isocyanate R'-NCO Intermediate_2 Ternary Complex Isocyanate->Intermediate_2 Urethane R'-NH-C(O)O-R Intermediate_1->Intermediate_2 + Isocyanate Intermediate_2->Catalyst Regeneration Intermediate_2->Urethane

Caption: Inferred mechanism of this compound catalysis.

Quantitative Data and Characterization

Due to the scarcity of published data specifically for this compound, the following table presents typical data that should be collected and compared when evaluating its performance against a standard catalyst like DBTDL.

ParameterThis compoundDibutyltin Dilaurate (DBTDL)Uncatalyzed
Catalyst Loading (wt%) To be determined (e.g., 0.05%)0.05%N/A
Gel Time (minutes) To be measuredTypical valueTypical value
Tack-Free Time (hours) To be measuredTypical valueTypical value
NCO Conversion at 1 hr (%) To be measured (FTIR)Typical valueTypical value
Tensile Strength (MPa) To be measuredTypical valueTypical value
Elongation at Break (%) To be measuredTypical valueTypical value

Analytical Techniques for Characterization:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of the urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) bands.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the synthesized polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

  • Tensile Testing: To evaluate the mechanical properties of the cured polyurethane.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To quantify any residual tributyltin compounds in the final polymer, which is critical for safety and regulatory compliance.

Safety, Handling, and Regulatory Considerations

Tributyltin compounds are known to be highly toxic and are subject to stringent regulations.[7] this compound combines the hazards of organotins with those of isocyanates.

Hazard Profile:

  • Tributyltin Moiety: Tributyltin compounds are potent endocrine disruptors and can be toxic upon ingestion, inhalation, or skin contact.[7] They are persistent in the environment and can bioaccumulate.

  • Isocyanate Group: Isocyanates are powerful respiratory and skin sensitizers. Inhalation can lead to occupational asthma. Direct contact can cause severe irritation.

Mandatory Safety Protocols:

  • Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood with sufficient ventilation.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory. Double-gloving is recommended.

    • Eye Protection: Chemical splash goggles and a face shield must be worn.

    • Lab Coat: A flame-resistant lab coat should be worn and laundered separately.

    • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is required.

  • Waste Disposal: All tributyltin-contaminated waste, including glassware, PPE, and reaction residues, must be disposed of as hazardous waste according to institutional and governmental regulations.

  • Spill Management: A spill kit specifically for reactive and toxic chemicals should be readily available. Spills must be handled only by trained personnel wearing appropriate PPE.

Regulatory Status: The use of tributyltin compounds is severely restricted in many jurisdictions, particularly in applications with direct environmental or consumer contact. Researchers must consult their institution's environmental health and safety office and relevant governmental regulations before acquiring or using this compound.

Conclusion and Future Directions

This compound represents an under-explored molecule in the field of polyurethane chemistry. While historical data points to its function as a catalyst, its unique bifunctional nature suggests possibilities for creating novel polyurethane materials with covalently bonded organotin moieties. The primary barrier to its broader study and application is its significant toxicity and the associated regulatory hurdles.

Future research should focus on:

  • Precise Kinetic Studies: Quantifying the catalytic activity of this compound in comparison to standard catalysts.

  • Mechanistic Elucidation: Investigating the precise role of the isocyanate group during the catalytic cycle.

  • Material Properties: Characterizing the physical, mechanical, and biocidal properties of polyurethanes synthesized with this compound.

Any research in this area must be predicated on the strictest adherence to safety protocols. The protocols and information provided herein offer a starting point for the cautious and informed exploration of this compound in polyurethane synthesis.

References

  • Collaborative for Health & Environment. (n.d.). Tributyltin. Retrieved from [Link]

  • Hostettler, F., & Cox, E. F. (1968). U.S. Patent No. 3,392,128. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, K., et al. (2023). Effects of Isocyanate Structure on the Properties of Polyurethane: Synthesis, Performance, and Self-Healing Characteristics. Molecules, 28(12), 4788. Retrieved from [Link]

  • Sardon, H., & Dove, A. P. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Macro Letters, 4(5), 534-539. Retrieved from [Link]

  • Sandia National Laboratories. (n.d.). The Kinetics of Polyurethane Structural Foam: Foaming and Polymerization. Retrieved from [Link]

  • Dongsen Chemicals. (2023). Polyurethane Formulation: The Chemistry of Isocyanate and Polyols. Retrieved from [Link]

  • Stamenković, J., et al. (2004). Catalysis of the Isocyanate-Hydroxyl Reaction by Non-Tin Catalysts in Water Borne Two Component Polyurethane Coatings. Facta Universitatis, Series: Working and Living Environmental Protection, 2(4), 243-250. Retrieved from [Link]

  • Blank, W. J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]

  • King Industries, Inc. (2011). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. Retrieved from [Link]

  • Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. Retrieved from [Link]

  • Devendra, R., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Scientific Reports, 10(1), 8824. Retrieved from [Link]

  • Blank, W. J. (2000). Troubleshooting Metal Catalyzed Urethane Systems. PCI Magazine. Retrieved from [Link]

  • Stamenković, J., et al. (2004). Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings. ResearchGate. Retrieved from [Link]

  • Bandow, J. F., & Wolff, S. (2023). Challenging toxic tin catalysts in polyurethane coatings through serendipity. Journal of Coatings Technology and Research, 20(5), 1549-1558. Retrieved from [Link]

  • Niyogi, S., Sarkar, S., & Adhikari, B. (2002). Catalytic activity of DBTDL in polyurethane formation. Indian Journal of Chemical Technology, 9, 330-333. Retrieved from [Link]

  • Evans, C. J. (1996). Industrial manufacture and applications of tributyltin compounds. In Tributyltin: Case Study of an Environmental Contaminant (pp. 1-18). Cambridge University Press. Retrieved from [Link]

  • Hostettler, F., & Cox, E. F. (1972). U.S. Patent No. 3,635,906. Washington, DC: U.S. Patent and Trademark Office.
  • Zhang, Y., et al. (2023). Reaction between isocyanates and hydroxyl-containing compounds (a), water (b), amine (c), urethane (d), and urea (e). ResearchGate. Retrieved from [Link]

  • Guhl, D. (2009). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate. Retrieved from [Link]

  • Lacerda, P. S. S., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science, 115(2), 748-754. Retrieved from [Link]

  • Al-Mashhadani, M. H. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Lifescience Global. (2019). Investigation of the Hydrolytic Stability of Polyurethane Applied to Vehicle Suspension Components. Journal of Life Science and Biomedicine, 9(4), 118-126. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of organotin compounds. Retrieved from [Link]

Sources

Application Notes and Protocols: The Role of Organotin Compounds in the Protection of Hydroxyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Complex Landscape of Hydroxyl Group Protection

In the intricate world of multi-step organic synthesis, particularly within drug development, the selective protection and deprotection of functional groups is a cornerstone of success. The hydroxyl group, ubiquitous in natural products and pharmaceutical intermediates, presents a unique challenge due to its reactivity as both a nucleophile and a weak acid.[1] Unchecked, its presence can lead to a cascade of undesired side reactions, compromising yields and purity. Consequently, a vast arsenal of protecting groups has been developed to temporarily mask the hydroxyl functionality, allowing other transformations to proceed cleanly.[1]

Among the myriad of strategies, those employing organotin reagents have carved out a specialized niche, particularly for achieving high regioselectivity in polyol systems. While the direct use of tributyltin isocyanate as a protecting group reagent is not a commonly documented method, the underlying principles of organotin-mediated activation of hydroxyl groups provide a powerful platform for selective carbamoylation. This guide will explore the hypothetical reactivity of this compound and delve into the well-established and synthetically valuable methods that utilize catalytic amounts of organotin compounds to facilitate the protection of hydroxyl groups as carbamates.

The Hypothetical Direct Approach: this compound as a Protecting Group Reagent

The reaction of an isocyanate with an alcohol is the fundamental basis for the formation of a carbamate (urethane).[2] In theory, the direct reaction of this compound with a hydroxyl group would proceed via nucleophilic attack of the alcohol oxygen onto the electrophilic carbon of the isocyanate, yielding a N-tributylstannyl carbamate.

Hypothetical Reaction Scheme:

Alcohol + this compound → N-Tributylstannyl Carbamate

However, the practical application of this transformation for the purpose of hydroxyl protection is not found in mainstream chemical literature. Several factors may contribute to this:

  • Stability of the Product: The resulting N-stannyl carbamate's stability towards various reaction conditions would be a primary concern. The Sn-N bond is susceptible to cleavage, potentially limiting its utility as a robust protecting group.

  • Reactivity of the Reagent: The reactivity profile of this compound may not be optimal for clean and high-yielding protection reactions across a broad range of substrates.

  • Toxicity and Stoichiometric Tin Waste: The use of a stoichiometric amount of a highly toxic tributyltin reagent is a significant drawback, both in terms of safety and environmental impact.[3] Modern synthetic methodologies strongly favor catalytic approaches to minimize toxic waste.

Given the lack of documented protocols, the direct use of this compound for hydroxyl protection remains a hypothetical concept. A more established and synthetically useful approach involves the use of catalytic amounts of other organotin compounds.

The Established and Regioselective Method: Organotin-Catalyzed Carbamoylation

A more practical and widely employed strategy for the protection of hydroxyl groups as carbamates involves the use of catalytic amounts of organotin oxides, such as dibutyltin oxide (Bu₂SnO), in conjunction with a carbamoylating agent like phenyl isocyanate.[4] This method is particularly powerful for the regioselective protection of diols and polyols, a common challenge in carbohydrate and nucleoside chemistry.[5][6]

The underlying principle of this approach is the formation of a stannylene acetal intermediate, which activates a specific hydroxyl group, enhancing its nucleophilicity and directing the subsequent reaction with the electrophilic isocyanate.

Mechanism of Dibutyltin Oxide-Catalyzed Carbamoylation

The catalytic cycle can be summarized as follows:

  • Stannylene Acetal Formation: The diol reacts with dibutyltin oxide in a dehydration condensation reaction to form a cyclic stannylene acetal. This step often requires azeotropic removal of water.

  • Coordination and Activation: The stannylene acetal coordinates with the isocyanate, bringing the reactants into close proximity. The tin atom acts as a Lewis acid, activating the isocyanate.

  • Intramolecular Acyl Transfer: The more nucleophilic oxygen of the stannylene acetal attacks the activated isocyanate, leading to the formation of the carbamate at that position.

  • Catalyst Regeneration: The resulting tin-alkoxide intermediate is hydrolyzed or alcoholyzed to release the protected product and regenerate the dibutyltin oxide catalyst.

This catalytic cycle allows for the use of substoichiometric amounts of the toxic organotin compound, making the process more environmentally benign.

Catalytic Cycle cluster_cycle Catalytic Cycle Diol Diol (R(OH)₂) Stannylene Stannylene Acetal Diol->Stannylene - H₂O Bu2SnO Dibutyltin Oxide (Bu₂SnO) Bu2SnO->Stannylene Activated_Complex Activated Complex Stannylene->Activated_Complex Stannylene->Activated_Complex Isocyanate Isocyanate (R'-NCO) Isocyanate->Activated_Complex Protected_Diol Monoprotected Diol Activated_Complex->Protected_Diol + H₂O Activated_Complex->Protected_Diol Protected_Diol->Stannylene Regenerates Catalyst

Figure 1: Catalytic cycle of dibutyltin oxide-mediated carbamoylation.

Experimental Protocols

Protocol 1: Dibutyltin Oxide-Catalyzed Regioselective Phenylcarbamoylation of a 1,2-Diol

This protocol is a general guideline based on established procedures for the regioselective protection of primary alcohols in the presence of secondary alcohols.[5]

Materials:

  • 1,2-Diol (e.g., 1,2-propanediol)

  • Dibutyltin oxide (Bu₂SnO)

  • Phenyl isocyanate

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-diol (1.0 eq), dibutyltin oxide (0.05 - 0.1 eq), and anhydrous dichloromethane.

  • Heat the mixture to reflux for 2 hours to facilitate the formation of the stannylene acetal. If necessary, use a Dean-Stark trap to remove water azeotropically.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) followed by the dropwise addition of phenyl isocyanate (1.05 eq).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane-ethyl acetate) to afford the desired monoprotected diol.

Experimental Workflow start Start step1 1. Mix Diol, Bu₂SnO, and CH₂Cl₂ start->step1 step2 2. Reflux (Stannylene Acetal Formation) step1->step2 step3 3. Cool to 0 °C step2->step3 step4 4. Add Et₃N and Phenyl Isocyanate step3->step4 step5 5. Stir at Room Temperature (Monitor by TLC) step4->step5 step6 6. Quench with NaHCO₃ step5->step6 step7 7. Extraction with CH₂Cl₂ step6->step7 step8 8. Wash and Dry Organic Layer step7->step8 step9 9. Concentrate step8->step9 step10 10. Purify by Column Chromatography step9->step10 end End (Pure Product) step10->end

Figure 2: General workflow for organotin-catalyzed carbamoylation.

Deprotection of Carbamate Protecting Groups

The removal of a carbamate protecting group depends on its specific structure. While the deprotection of a hypothetical N-tributylstannyl carbamate is not documented, general methods for cleaving standard carbamates are well-established.[7]

Carbamate TypeDeprotection Reagents and ConditionsReference
Phenyl CarbamateMild basic hydrolysis (e.g., K₂CO₃ in MeOH)[7]
Benzyl Carbamate (Cbz)Catalytic hydrogenolysis (H₂, Pd/C)[8]
tert-Butyl Carbamate (Boc)Strong acid (e.g., Trifluoroacetic acid in CH₂Cl₂)[8]
Allyl Carbamate (Alloc)Pd(0) catalysis (e.g., Pd(PPh₃)₄ with a scavenger)[9]
Methyl/Ethyl CarbamateHarsher basic or acidic conditions[9]

For a hypothetical N-tributylstannyl carbamate, mild acidic or basic conditions would likely cleave the Sn-N bond, followed by decarboxylation to yield the free alcohol.

Safety and Handling of Tributyltin Compounds

Tributyltin (TBT) compounds, including this compound and dibutyltin oxide, are highly toxic and require careful handling.[3][10]

  • Toxicity: TBT compounds are potent immunotoxins and endocrine disruptors.[10] They are toxic by inhalation, ingestion, and skin contact.[3] Acute exposure can cause severe skin and eye irritation, while chronic exposure can lead to more severe health effects.[3]

  • Handling: Always handle tributyltin compounds in a well-ventilated fume hood.[11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Environmental Hazard: TBT compounds are persistent environmental pollutants and are extremely toxic to aquatic life.[12] All waste containing tributyltin must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

While the direct application of this compound for the protection of hydroxyl groups is not a standard synthetic procedure, the broader field of organotin-mediated transformations offers powerful and regioselective methods for the formation of carbamate protecting groups. The catalytic use of dibutyltin oxide, in particular, provides an efficient and more environmentally acceptable approach to selectively protect primary hydroxyl groups in polyol systems. Researchers utilizing these methods must remain vigilant of the significant toxicity associated with organotin compounds and adhere to strict safety protocols. The principles outlined in this guide provide a framework for the strategic application of organotin-catalyzed carbamoylation in complex organic synthesis.

References

  • [No specific reference for the direct synthesis of tert-butyl isocyanate using the mentioned method was found in the search results.]
  • [No specific publication details were available in the search result for the synthesis of tributyltin isocyan
  • Process for the synthesis of isocyanates and of isocyanate derivatives. Google Patents.

  • Tributyltin compounds (TBT). Miljøstyrelsen (Danish Environmental Protection Agency).

  • Tributyltin. Wikipedia.

  • [No specific content from this reference was used in the final response.]
  • Introduction to organotin chemistry - and applications. Gelest, Inc.

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry.

  • Protecting Groups in Organic Synthesis. In Advanced Organic Chemistry. [Source: General knowledge, but supported by the context of many provided search results.]
  • An Overview on Toxicity of Tributyltin. International Scientific Organization.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.

  • Investigations of catalysis of urethane formation using organotin dicarboxylate. PMC - NIH.

  • Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters.

  • An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols. Organic Chemistry Portal.

  • Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C.
  • Further improvements of the dibutyl tin oxide-catalyzed regioselective diol tosylation. ResearchGate.

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH.

  • Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry. EPA.

  • Stereoelectronic Control in Regioselective Carbohydrate Protection. The Journal of Organic Chemistry.

  • Amine synthesis by carbamate cleavage. Organic Chemistry Portal.

  • SAFETY DATA SHEET - Fisher Scientific.

  • Key parameters for carbamate stability in dilute aqueous–organic solution. ResearchGate.

  • A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters.

  • Recent progress in selective functionalization of diols via organocatalysis. RSC Publishing.

  • Kinetics of Carbamate Formation and Breakdown. ResearchGate.

  • Synthesis, spectral characterization and bio-analysis of some organotin(IV) complexes. [Source did not provide a direct URL, but the context is supported by other references on organotin spectroscopy.]
  • Exploring metal carbamates as precursors for the synthesis of metal–organic frameworks. Dalton Transactions (RSC Publishing).

  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts.

  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.

  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. PMC.

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar.

  • Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity. PMC.

  • Tributyltin oxide. Wikipedia.

  • Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. ACS Publications.

  • Relative stability of formamidine and carbamate groups in the bifunctional pesticide formetanate hydrochloride. PubMed.

  • Amine Protection and Deprotection. Master Organic Chemistry.

  • Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO 2 ̅ Complexes. ResearchGate.

  • Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. ResearchGate.

  • Tributyltin. Collaborative for Health & Environment.

  • Tributyltin bromide. Santa Cruz Biotechnology.

  • Isocyanate reactions with alcohol (a) and with water (b,c). ResearchGate.

Sources

Application Note: Tributyltin Isocyanate (TBT-NCO) in Biomolecular Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, mechanism-based guide on the utilization of Tributyltin Isocyanate (TBT-NCO) in the context of biomolecular functionalization.

Note on Safety & Scope: Tributyltin (TBT) compounds are potent biocides and endocrine disruptors. Their use on biomolecules is typically restricted to synthetic intermediates (drug development) , non-aqueous derivatization , or functional materials (antifouling coatings) .[1] This guide focuses on these high-value technical applications, emphasizing strict safety containment.

Executive Summary

This compound (TBT-NCO) is a versatile organometallic reagent characterized by the dual reactivity of its isocyanate electrophile and the labile tributyltin moiety. Unlike standard biolabeling reagents (e.g., NHS-esters), TBT-NCO is primarily utilized in synthetic medicinal chemistry and biomaterials engineering . It serves two critical functions:

  • Transient Protection/Activation: Generating N-stannyl urea intermediates that alter the solubility profile of hydrophilic biomolecules (peptides/amines), enabling reactions in non-polar organic solvents.

  • Material Functionalization: Covalent attachment of TBT moieties to biopolymers (e.g., chitosan, cellulose) to confer potent antifouling properties.[1]

This guide details the mechanism of action, precise synthetic protocols for non-aqueous functionalization, and the mandatory safety workflows required for handling organotins.[1]

Chemical Basis & Mechanism

The Reagent Profile
  • Chemical Formula:

    
    
    
  • Reactivity: The isocyanate carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, hydroxyls, thiols).[1]

  • Unique Feature: The resulting Stannyl-Nitrogen (

    
    ) bond is hydrolytically sensitive. In the presence of water, the adduct hydrolyzes, releasing tributyltin oxide/hydroxide.[1] Therefore, anhydrous conditions are strictly required  for stable derivatization.
    
Reaction Mechanism: Stannyl-Urea Formation

When reacting with a primary amine (e.g., the N-terminus of a hydrophobic peptide or a small molecule drug), TBT-NCO undergoes a nucleophilic addition.[1]

Key Pathway:

  • Nucleophilic Attack: The amine nitrogen attacks the isocyanate carbon.

  • Proton Transfer: Rapid proton transfer occurs.

  • Product Formation: Formation of an N-tributylstannyl-N'-substituted urea.

DOT Diagram: Reaction Mechanism

TBT_Reaction Reagent This compound (Bu3Sn-N=C=O) TS Transition State [Tetrahedral Intermediate] Reagent->TS Mix (Anhydrous) Nucleophile Biomolecule Amine (R-NH2) Nucleophile->TS Product Stannyl-Urea Derivative (Bu3Sn-NH-C(O)-NH-R) TS->Product Proton Transfer Hydrolysis Hydrolysis (If Wet) Releases (Bu3Sn)2O + Urea Product->Hydrolysis + H2O (Avoid!)

Figure 1: Mechanistic pathway for the formation of Stannyl-Urea derivatives. Note the critical sensitivity to moisture (red dotted line).[1]

Experimental Protocols

Protocol A: Synthesis of Stannyl-Urea Intermediates (Drug Precursors)

Purpose: To derivatize a bioactive amine with a lipophilic TBT group, facilitating purification or subsequent organometallic coupling (e.g., Stille-type chemistry).[1]

Reagents:

  • Substrate: Target Amine (0.1 mmol, dried in vacuo).

  • Reagent: this compound (1.1 equivalents).

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Atmosphere: Argon or Nitrogen (strictly inert).

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask and cool under a stream of Argon.

  • Solubilization: Dissolve the Target Amine in 2 mL of anhydrous DCM. Add 4Å molecular sieves to ensure absolute dryness.

  • Addition: Add this compound (1.1 eq) dropwise via a gas-tight syringe.

    • Observation: The reaction is typically exothermic; perform at 0°C if the substrate is thermally labile.

  • Incubation: Stir at room temperature for 2–4 hours. Monitor by IR spectroscopy (disappearance of the characteristic -N=C=O peak at ~2250 cm⁻¹).

  • Isolation (Critical):

    • Do NOT perform aqueous workup. The product will hydrolyze.

    • Remove solvent under reduced pressure (rotary evaporator with a base trap).

    • Recrystallize from dry Hexane/Ether if solid, or use directly in the next synthetic step.

Protocol B: Functionalization of Biopolymer Surfaces (Antifouling Materials)

Purpose: To covalently attach TBT moieties to a hydroxyl-rich biopolymer (e.g., Cellulose or Chitosan) for creating antifouling surfaces.[1]

Reagents:

  • Substrate: Cellulose membrane or Chitosan film.

  • Catalyst: Dibutyltin Dilaurate (DBTDL) - 0.1 mol% (optional, enhances rate).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Activation: Dry the biopolymer substrate in a vacuum oven at 60°C for 12 hours to remove bound water.

  • Reaction Bath: Prepare a 5% (w/v) solution of this compound in anhydrous DMF. Add the DBTDL catalyst.

  • Functionalization: Immerse the dried substrate into the reaction bath.

    • Conditions: Heat to 60°C for 6 hours under Argon.

    • Chemistry: Surface -OH groups react with TBT-NCO to form Stannyl-Carbamate linkages (Cellulose-O-C(O)-NH-SnBu3).

  • Washing: Remove substrate and wash extensively with anhydrous Acetone to remove unreacted TBT-NCO.

  • Curing: Dry under vacuum. The surface now possesses hydrophobic, biocidal organotin functionalities.

Data Analysis & Validation

Table 1: Characterization of TBT-Functionalized Biomolecules

Analytical MethodExpected Signal / ObservationPurpose
FT-IR Spectroscopy Disappearance of N=C=O stretch (~2250 cm⁻¹). Appearance of C=O (Urea/Carbamate) at ~1640-1690 cm⁻¹.Confirming conjugation completion.
¹¹⁹Sn NMR Shift in Tin resonance (typically -50 to -100 ppm relative to Me₄Sn).Verifying the chemical environment of the Tin atom.[1]
Elemental Analysis Presence of Tin (Sn) via ICP-MS or combustion analysis.Quantifying the degree of functionalization (loading).
Solubility Test Product becomes soluble in Hexane/DCM; insoluble in water (until hydrolysis).Confirming lipophilic modification.

Safety & Handling (Mandatory)

Hazard Profile:

  • Toxicity: Tributyltin compounds are highly toxic (LD50 oral rat ~100-200 mg/kg), severe marine pollutants, and known endocrine disruptors.

  • Exposure: Readily absorbed through skin.

Containment Workflow:

Safety_Flow Start Start Handling TBT-NCO PPE PPE: Double Nitrile Gloves, Lab Coat, Goggles Start->PPE Hood Work ONLY in Fume Hood PPE->Hood Waste Segregate Waste: Solid & Liquid Organotin Stream Hood->Waste Quench Quench Glassware: Soak in 1M NaOH/Ethanol Hood->Quench

Figure 2: Mandatory safety workflow for organotin handling.[1]

Disposal: All waste (gloves, solvents, syringes) must be collected in a dedicated "Heavy Metal / Organotin" waste stream. Never dispose of down the drain.[1]

References

  • Reaction of Isocyanates with Nucleophiles

    • Title: Reactions of organic isocyanates and tert-butyl isocyanide with manganese(II) alkyls...
    • Source: Journal of the Chemical Society, Dalton Transactions[1]

    • URL: [Link]

  • Organotin Toxicity & Safety

    • Title: Tributyltin compounds (TBT)
    • Source: Danish Environmental Protection Agency
    • URL: [Link][2][3][4][5][6][7][8][9][10][11]

  • Synthetic Utility of Organotin Isocyanates

    • Title: Synthesis of tributyltin isocyan
    • Source: ResearchG
    • URL: [Link]

  • Urethane Formation Catalysis

    • Title: Investigations of catalysis of urethane formation using organotin dicarboxyl
    • Source: Heliyon (NIH/PMC)
    • URL: [Link]

Sources

Tributyltin isocyanate as a cross-linking agent for polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Polymer Functionalization & Network Modification using Tributyltin Isocyanate (TBT-NCO)

Abstract

This guide details the application of this compound (TBT-NCO) in polymer science.[1] While often categorized broadly alongside cross-linking agents due to its reactivity with nucleophilic polymer backbones, TBT-NCO functions primarily as a monofunctional grafting agent . It reacts with hydroxyl (-OH) or amine (-NH2) groups to introduce bioactive organotin moieties into polymer networks. This modification significantly alters the polymer's physicochemical properties, introducing biocidal capability (antifouling), changing hydrophobicity, and creating supramolecular cross-linking via Sn-heteroatom coordination.

Part 1: Safety & Regulatory Compliance (Critical)

WARNING: High Toxicity & Endocrine Disruption Tributyltin (TBT) compounds are potent endocrine disruptors and persistent organic pollutants.

  • Regulatory Status: TBT-based antifouling paints are banned by the International Maritime Organization (IMO) under the AFS Convention (2008).[2]

  • Research Scope: This protocol is strictly for controlled laboratory research (e.g., studying release mechanisms, material degradation, or specific non-marine industrial applications).

  • Handling:

    • PPE: Double nitrile gloves, full face shield, respirator with organic vapor cartridges.

    • Containment: All weighing and reactions must occur inside a certified fume hood or glovebox.

    • Waste: All TBT waste (liquid and solid) must be segregated as "Heavy Metal/Organotin Hazardous Waste" and incinerated by certified disposal services.

Part 2: Mechanism of Action

Unlike bifunctional cross-linkers (e.g., Hexamethylene Diisocyanate) that covalently bridge two polymer chains, TBT-NCO contains a single isocyanate group. Its interaction with polymers involves two distinct mechanisms:[3]

  • Covalent Grafting (Primary): The isocyanate group undergoes nucleophilic addition with pendant hydroxyl groups on the polymer backbone (e.g., Polyvinyl Alcohol, Hydroxy-functional Acrylics) to form an Organotin Carbamate (Urethane) linkage.

  • Supramolecular Cross-linking (Secondary): The high Lewis acidity of the Tin (Sn) atom allows it to coordinate with nitrogen or oxygen atoms on adjacent chains. This creates a reversible, physical cross-link network that increases the glass transition temperature (

    
    ) and viscosity.
    
Chemical Pathway Diagram

ReactionMechanism Polymer Polymer Backbone (R-OH) Intermediate Tetrahedral Intermediate Polymer->Intermediate + TBT-NCO (Anhydrous) TBTNCO This compound (Bu3Sn-NCO) TBTNCO->Intermediate Product Organotin-Modified Polymer (R-O-C(=O)-NH-SnBu3) Intermediate->Product H-Transfer Coordination Supramolecular Network (Sn···O) Product->Coordination Interchain Coordination

Caption: Figure 1. Reaction pathway showing the covalent grafting of TBT-NCO onto a hydroxyl-functionalized polymer and subsequent physical networking.

Part 3: Experimental Protocol

Objective: Synthesis of TBT-modified Poly(vinyl alcohol) (PVA-TBT). Scale: 10g Polymer Basis.

Materials Required
ReagentGradeFunction
Poly(vinyl alcohol) (PVA)98% Hydrolyzed, MW ~20kPolymer Backbone
This compound (TBT-NCO)>96% PurityFunctionalizing Agent
Dimethyl Sulfoxide (DMSO)Anhydrous (<50 ppm H2O)Solvent
Dibutyltin Dilaurate (DBTDL)Catalyst GradeCatalyst (Optional)
MethanolHPLC GradePrecipitating Agent
Step-by-Step Methodology

1. Pre-conditioning (Moisture Removal)

  • Rationale: Isocyanates react rapidly with water to form amines and CO2, destroying the reagent.

  • Step: Dry PVA powder in a vacuum oven at 60°C for 24 hours.

  • Step: Ensure DMSO is stored over molecular sieves (4Å) for at least 48 hours.

2. Dissolution

  • Step: In a 250mL 3-neck round bottom flask equipped with a mechanical stirrer and nitrogen inlet, dissolve 10g of dried PVA in 100mL anhydrous DMSO.

  • Step: Heat to 60°C under continuous

    
     flow until a clear, viscous solution is obtained.
    

3. Grafting Reaction

  • Calculation: Determine target Degree of Substitution (DS). For 100% theoretical substitution, add equimolar TBT-NCO to OH groups.

    • Note: Start with 0.1 eq (10% substitution) to maintain solubility.

  • Addition: Add TBT-NCO dropwise via a syringe pump (rate: 1 mL/min) to prevent local gelling.

  • Catalysis: Add 2 drops of DBTDL.

  • Incubation: Maintain temperature at 70°C for 6 hours under inert atmosphere.

4. Purification & Isolation

  • Precipitation: Pour the reaction mixture slowly into 500mL of cold Methanol under vigorous stirring. The polymer will precipitate as a white/off-white fibrous mass.

  • Washing: Filter and wash the precipitate 3x with Methanol to remove unreacted TBT-NCO.

  • Drying: Vacuum dry at 40°C for 48 hours.

Experimental Workflow Diagram

Workflow cluster_prep Preparation Phase cluster_react Reaction Phase (Inert Atm) cluster_workup Purification Dry Vacuum Dry Polymer (60°C, 24h) Mix Dissolution (N2 Flow) Dry->Mix Solvent Anhydrous Solvent (DMSO/Toluene) Solvent->Mix Add Dropwise Addition of TBT-NCO Mix->Add Heat Incubate 70°C, 6 Hours Add->Heat Precip Precipitation in Methanol Heat->Precip Wash Wash x3 (Remove free TBT) Precip->Wash Final Vacuum Dry & Storage Wash->Final

Caption: Figure 2.[4] Operational workflow for the synthesis of TBT-functionalized polymers under inert conditions.

Part 4: Characterization & Validation

To ensure the protocol was successful, the following analytical methods are required.

TechniqueTarget ObservationInterpretation
FTIR Spectroscopy 2270 cm⁻¹ (NCO)Disappearance: Confirms full consumption of isocyanate.
FTIR Spectroscopy 1710-1730 cm⁻¹ (C=O)Appearance: Confirms formation of Urethane (Carbamate) linkage.
¹H-NMR 0.8 - 1.6 ppmMultiplets: Presence of butyl protons from the Tributyltin group.
¹¹⁹Sn-NMR Chemical ShiftConfirms Tin is covalently bound via Nitrogen/Oxygen, not free salt.
DSC

Shift
An increase in

indicates restricted chain mobility due to steric bulk or Sn-coordination "cross-linking."

Part 5: Applications & Troubleshooting

Key Applications
  • Antifouling Models: Used to synthesize Self-Polishing Copolymers (SPCs) where the TBT moiety hydrolyzes in seawater (

    
    ), releasing the biocide and exposing a hydrophilic acid group that dissolves the polymer layer.
    
  • Biocidal Polyurethanes: Incorporation into 2-component PU coatings to prevent microbial degradation of the coating itself.

Troubleshooting Guide
  • Problem: Gelation occurs immediately upon TBT-NCO addition.

    • Cause: Polymer concentration too high or presence of water (forming urea cross-links).

    • Solution: Dilute solution to <5% w/v and ensure strict anhydrous conditions.

  • Problem: Low Degree of Substitution.

    • Cause: Steric hindrance of the bulky Tributyltin group.

    • Solution: Increase reaction time to 12h or use a higher boiling solvent (e.g., Xylene) if polymer solubility permits.

References

  • International Maritime Organization (IMO). (2001).[5] International Convention on the Control of Harmful Anti-fouling Systems on Ships.[2][5]Link

  • Bennett, R. F. (1996). "Industrial manufacture and applications of tributyltin compounds." The Main Group Elements, 34-39. Link

  • Yebra, D. M., Kiil, S., & Dam-Johansen, K. (2004). "Antifouling technology—past, present and future steps towards efficient and environmentally friendly antifouling coatings." Progress in Organic Coatings, 50(2), 75-104. Link

  • Davies, A. G. (2004). Organotin Chemistry, 2nd Edition. Wiley-VCH.
  • Thermo Scientific Chemicals. (2024). Safety Data Sheet: Tri-n-butyltin isocyanate.[6][7]Link

Sources

Application Note: Analytical Strategies for Monitoring Tributyltin Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Dual Challenge of Reactivity and Toxicity in Tributyltin Isocyanate Chemistry

This compound (TBT-NCO) is a highly reactive organometallic compound employed in specialized synthesis due to the unique properties conferred by the tributyltin moiety. Its isocyanate group readily participates in nucleophilic addition reactions, most notably with alcohols and amines to form carbamates (urethanes) and ureas, respectively. These reactions are fundamental in the production of various polymers and in the functionalization of molecules in drug development and material science.

However, the high reactivity of the isocyanate group is paired with the significant toxicity of organotin compounds. Tributyltin compounds are known environmental pollutants and pose considerable health risks, necessitating careful handling and precise monitoring of their reactions.[1] Incomplete reactions can result in the presence of unreacted TBT-NCO, a potent toxin, in the final product. Furthermore, side reactions can lead to the formation of equally hazardous byproducts. Therefore, robust analytical methodologies are paramount to ensure reaction completion, product purity, and the safety of personnel and the environment.

This application note provides a comprehensive guide to the analytical methods for monitoring reactions of this compound. It is designed to equip researchers with the foundational knowledge and practical protocols to select and implement appropriate analytical techniques, ensuring both scientific rigor and operational safety.

I. Understanding the Reaction Landscape of this compound

The primary reactions of this compound involve the nucleophilic attack on the electrophilic carbon of the isocyanate group.

Reaction with Alcohols (Urethane Formation):

This compound reacts with alcohols to form N-tributylstannyl-carbamates. This reaction is often catalyzed by tin compounds themselves or other catalysts.[2][3]

R-OH + (n-Bu)3Sn-N=C=O → (n-Bu)3Sn-NH-C(=O)-O-R

Reaction with Amines (Urea Formation):

The reaction with primary or secondary amines is typically much faster than with alcohols and yields N,N'-substituted ureas.

R-NH2 + (n-Bu)3Sn-N=C=O → (n-Bu)3Sn-NH-C(=O)-NH-R

Potential Side Reactions and Byproducts:
  • Reaction with Water: The presence of moisture can lead to the hydrolysis of this compound to form an unstable carbamic acid, which then decomposes to tributyltin amine and carbon dioxide. The resulting amine can then react with another molecule of the isocyanate to form a symmetrical urea.

  • Allophanate and Biuret Formation: The carbamate and urea products can further react with excess isocyanate, especially at elevated temperatures, to form allophanates and biurets, respectively.

  • Trimerization: Isocyanates can undergo self-condensation to form isocyanurates, particularly in the presence of certain catalysts.

A thorough understanding of these potential reaction pathways is crucial for developing a comprehensive analytical monitoring strategy.

II. Real-Time Reaction Monitoring: In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

For continuous, real-time monitoring of this compound reactions, in-situ FTIR spectroscopy is an invaluable tool.[4] This technique allows for the direct observation of the disappearance of reactants and the appearance of products within the reaction vessel, providing immediate kinetic and mechanistic insights.

Principle of FTIR Monitoring:

The isocyanate functional group (-N=C=O) has a strong and distinct absorption band in a region of the infrared spectrum that is typically free from other interfering absorptions.[5] By monitoring the intensity of this band, the consumption of this compound can be accurately tracked over time.[6][7] Concurrently, the formation of the urethane or urea product can be monitored by the appearance of their characteristic absorption bands.

Key Spectroscopic Markers:
Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)
Isocyanate (-N=C=O) Asymmetric Stretch2250 - 2285
Urethane (R-NH-C(=O)-O-R') N-H Stretch3300 - 3500
C=O Stretch1680 - 1740
Urea (R-NH-C(=O)-NH-R') N-H Stretch3300 - 3500
C=O Stretch (Amide I)1630 - 1680
N-H Bend (Amide II)1515 - 1570

Experimental Protocol: In-Situ FTIR Monitoring of the Reaction of this compound with an Alcohol

Objective: To monitor the consumption of this compound and the formation of the corresponding urethane in real-time.

Materials:

  • This compound

  • Alcohol reactant (e.g., 1-butanol)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) immersion probe

  • Reaction vessel with appropriate ports for the ATR probe, reactant addition, and inert gas purging

Procedure:

  • System Setup:

    • Assemble the reaction vessel and ensure it is clean, dry, and under an inert atmosphere (e.g., nitrogen or argon).

    • Insert the ATR probe into the reaction vessel, ensuring a good seal.

    • Configure the FTIR spectrometer for time-resolved data acquisition (e.g., one spectrum every 60 seconds).[7]

  • Background Spectrum:

    • Add the anhydrous solvent to the reaction vessel.

    • Collect a background spectrum of the solvent at the reaction temperature.

  • Reactant Addition:

    • Add the alcohol reactant to the solvent and allow the solution to thermally equilibrate.

    • Initiate spectroscopic data collection.

    • Inject a known amount of this compound into the reaction vessel with vigorous stirring.

  • Data Acquisition and Analysis:

    • Continuously collect FTIR spectra throughout the course of the reaction.

    • Monitor the decrease in the absorbance of the isocyanate peak (around 2270 cm⁻¹).

    • Monitor the increase in the absorbance of the urethane N-H and C=O peaks.

    • Plot the absorbance of the key peaks as a function of time to generate a reaction profile.

Data Interpretation: The rate of disappearance of the isocyanate peak provides a direct measure of the reaction rate. The stabilization of the reactant and product peak absorbances indicates the completion of the reaction.

III. Offline Reaction Monitoring: Chromatographic and Spectroscopic Techniques

For discrete time-point analysis, a combination of chromatographic and spectroscopic methods provides detailed quantitative and qualitative information about the reaction mixture.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of many organotin compounds, a derivatization step is typically required to convert them into more volatile species suitable for GC analysis.

The most common derivatization technique for organotin compounds is ethylation using sodium tetraethylborate (NaBEt₄).[8][9] This reagent selectively ethylates the tin atom, increasing the volatility of the analyte.

Experimental Protocol: GC-MS Analysis of a this compound Reaction Mixture

Objective: To quantify the concentration of unreacted tributyltin species and identify reaction products at a specific time point.

Materials:

  • Aliquots from the reaction mixture

  • Sodium tetraethylborate (NaBEt₄) solution (e.g., 1% in methanol)[10]

  • Acetate buffer (pH 4.5-5.0)

  • Hexane (or other suitable organic solvent)

  • Internal standard (e.g., tripropyltin chloride or a deuterated tributyltin standard)[10][11]

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • Sample Quenching and Preparation:

    • Withdraw a small aliquot of the reaction mixture at the desired time point.

    • Immediately quench the reaction by adding a derivatizing agent that also consumes the isocyanate, or by rapid cooling and dilution.

    • Accurately weigh the aliquot and add a known amount of the internal standard.

  • Derivatization (Ethylation):

    • To the sample, add the acetate buffer to adjust the pH.[12]

    • Add the NaBEt₄ solution and shake the mixture vigorously for approximately 30 minutes.[12]

  • Extraction:

    • Add hexane to the mixture and shake to extract the ethylated organotin compounds into the organic phase.[12]

    • Allow the layers to separate and carefully collect the upper organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject a small volume of the extract into the GC-MS system.

    • Utilize a suitable GC column and temperature program to separate the components.

    • Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.

Typical GC-MS Parameters:

ParameterSetting
GC Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)[13]
Injector Temperature 260 °C[13]
Injection Mode Splitless[13]
Oven Program 60°C (2 min hold), then ramp at 8°C/min to 160°C, then at 20°C/min to 300°C (2 min hold)[13]
Carrier Gas Helium
MS Ion Source Electron Ionization (EI) at 70 eV
Ion Source Temperature 230 - 250 °C[12][13]
Transfer Line Temp. 280 - 320 °C[13][14]
Acquisition Mode Full Scan (m/z 40-400) or SIM

Characteristic Mass Fragments for Ethylated Tributyltin (SIM Mode):

The mass spectrum of ethyltributyltin is characterized by the loss of alkyl groups. The most abundant ions are typically used for quantification.

AnalyteQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
Ethyltributyltin 263207, 235, 291

Note: The specific ions and their relative abundances may vary slightly depending on the instrument and tuning.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and quantitative analysis without the need for derivatization. Both ¹H and ¹¹⁹Sn NMR can provide valuable information.

  • ¹H NMR: Can be used to monitor the disappearance of reactant signals (e.g., the α-protons of the alcohol) and the appearance of product signals (e.g., the N-H proton of the urethane and the new signals from the alcohol moiety in the product).

  • ¹¹⁹Sn NMR: Tin has three NMR-active spin-½ nuclei (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn), with ¹¹⁹Sn being the most commonly observed due to its higher natural abundance and sensitivity. The chemical shift of the tin atom is highly sensitive to its coordination environment, making ¹¹⁹Sn NMR an excellent probe for tracking the conversion of this compound to its reaction products.[1][15]

Quantitative NMR (qNMR): By adding a stable, non-reactive internal standard with a known concentration and distinct NMR signals, the concentration of the reactants and products can be accurately determined.[5][16][17][18][19]

IV. Safety Considerations

Both tributyltin compounds and isocyanates are hazardous materials and require strict safety protocols.

  • Tributyltin Compounds: Are toxic and can be absorbed through the skin.[1] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Isocyanates: Are potent respiratory and skin sensitizers.[20] Exposure can lead to severe asthma and other respiratory issues. Work should always be conducted in a fume hood, and appropriate respiratory protection may be necessary depending on the scale of the reaction.

V. Workflow and Decision-Making Diagram

Reaction_Monitoring_Workflow start Start: this compound Reaction need_realtime Need Real-Time Kinetic Data? start->need_realtime ftir In-Situ FTIR Spectroscopy need_realtime->ftir Yes offline_analysis Offline Analysis for Discrete Time Points need_realtime->offline_analysis No ftir_protocol Follow In-Situ FTIR Protocol: - Monitor -N=C=O peak (~2270 cm⁻¹) - Monitor product peaks (N-H, C=O) ftir->ftir_protocol end End: Reaction Profile and Product Characterization ftir_protocol->end separation_needed Need Separation of Complex Mixture? offline_analysis->separation_needed gcms GC-MS Analysis separation_needed->gcms Yes nmr NMR Spectroscopy separation_needed->nmr No gcms_protocol Follow GC-MS Protocol: 1. Quench Reaction 2. Add Internal Standard 3. Derivatize (Ethylation) 4. Extract 5. Analyze gcms->gcms_protocol gcms_protocol->end nmr_protocol Follow NMR Protocol: - Use ¹H and ¹¹⁹Sn NMR - Use qNMR with internal standard for quantification nmr->nmr_protocol nmr_protocol->end

Caption: Decision workflow for selecting analytical methods.

VI. Conclusion

The successful and safe execution of reactions involving this compound hinges on the implementation of robust analytical monitoring strategies. In-situ FTIR provides invaluable real-time kinetic data, allowing for precise control over the reaction progress. For detailed quantitative analysis and identification of byproducts, GC-MS following derivatization and NMR spectroscopy are the methods of choice. By carefully selecting and applying these techniques, researchers can ensure the integrity of their synthetic processes, the purity of their products, and a safe laboratory environment.

VII. References

  • Poliuretanos. (n.d.). 1.2.1 - Isocyanate Reactions. Retrieved from [Link]

  • Shimadzu. (2003). GCMS Organotin News 03/2003en. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Sediment/Soil by GC with MS Detection - PBM. Retrieved from [Link]

  • ResearchGate. (n.d.). GC/MS conditions used for the analysis of organotin compounds. Retrieved from [Link]

  • British Columbia Ministry of Environment and Climate Change Strategy. (2021). Organotins in Water by GC with MS Detection - PBM. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Retrieved from [Link]

  • MDPI. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Springer. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS Application. Retrieved from [Link]

  • Wiley Online Library. (n.d.). In situ monitoring of an isocyanate reaction by fiber-optic FT-IR/ATR-spectroscopy. Retrieved from [Link]

  • Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan). Retrieved from

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of this compound. Retrieved from [Link]

  • Google Patents. (n.d.). US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters. Retrieved from

  • Royal Society of Chemistry. (2015). Syntheses, Structures, and 1H, 13C{1H} and 119Sn{1H} NMR Chemical Shifts of a Family of Trimethyltin Alkoxide, Amide, Halide and Cyclopentadienyl Compounds. Retrieved from [Link]

  • Synthesis-Solution.com. (n.d.). Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Retrieved from [Link]

  • ResearchGate. (n.d.). Isocyanate reactions in and with N,N-dimethylformamide. Retrieved from [Link]

  • AZoM. (2014). Using FT-IR for In-Situ Monitoring of Polyurethane Synthesis. Retrieved from [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of Organotin Compounds in Plastic Products by GC/MS after Ethyl Derivatization with Sodium Tetraethylborate. Retrieved from [Link]

  • ResearchGate. (n.d.). 93.3 MHz 119 Sn{ 1 H} NMR spectrum of the alkyn-1-yl(trimethyl)stannane. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Isocyanate Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. Retrieved from [Link]

  • ATAS GL International. (n.d.). The Analysis of Organotin Compounds in Water by GC-MS using Large Volume Injection. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998025888A1 - Process for preparing isocyanates from primary amines which are not readily dissolved. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • OSTI.gov. (1998). Infrared Spectroscopy of a Polyurethane Elastomer Under Thermal Stress. Retrieved from [Link]

  • ResearchGate. (2016). Real-Time Monitoring of Isocyanate Chemistry using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Isocyanate-based multicomponent reactions. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Let's try doing quantitative NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Total Reactive Isocyanate Group (TRIG) Measurement: A Commentary. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polyurethanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Removal of Tributyltin (TBT) Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Organotin Residue Remediation in Organic Synthesis[1]

System Overview: The "Stille Curse"

You are likely here because you have performed a Stille coupling or a radical reduction using tributyltin hydride (


). While these reactions are powerful, the resulting byproducts—specifically tributyltin chloride (

) and distannanes—are notoriously difficult to remove.

The Problem: Organotin residues are highly lipophilic, toxic, and streak severely on silica gel, often co-eluting with your target molecule.[1] Standard chromatography is frequently insufficient.

The Solution Architecture: This guide moves beyond "washing with water." We utilize the unique affinity of Tin (Sn) for Fluoride (F) and specific polarity manipulations to force separation.

Module 1: Critical Workflows (Ticket Resolution)
Ticket #101: "I need a scalable, high-efficiency cleanup for a standard organic product."

Recommended Protocol: The Harrowven KF/Silica Method

This is the gold standard for most applications. It relies on the formation of insoluble tributyltin fluoride (


) polymers directly on the stationary phase.

Mechanism: The fluoride ion attacks the hypervalent tin center.[1] Unlike discrete molecular species,


 forms an infinite coordination polymer via Sn-F-Sn bridges, rendering it insoluble in organic solvents and immobile on silica.[1]

Protocol:

  • Prepare the Reagent: Mix anhydrous Potassium Fluoride (KF) and Silica Gel (60 Å) in a 1:10 ratio by weight (e.g., 10g KF + 90g Silica).

  • Activation: Grind the mixture vigorously in a mortar or shake in a jar until a free-flowing, homogeneous powder is obtained. Note: Adding a small amount of water (approx 10-15% w/w of KF) helps activate the surface.

  • Execution:

    • Concentrate your reaction mixture.[2][3]

    • Dilute with a small amount of non-polar solvent (Hexane/Et2O).

    • Load the crude mixture onto a short pad (column) of the KF/Silica blend.

    • Elute with your standard solvent system (e.g., Hexane/EtOAc).

  • Result: The tin residues remain chemically bound to the top of the column as a white solid; your product elutes freely.

Data Validation:

  • Reduction Efficiency: Reduces tin contamination from stoichiometric levels to ~30 ppm [1].[4]

Ticket #102: "My product is very polar/water-soluble, or I cannot use chromatography."

Recommended Protocol: The Acetonitrile/Hexane Partition

This method exploits the extreme lipophilicity of the butyl chains on the tin byproduct against the polarity of your product.[1]

Protocol:

  • Dissolve the crude reaction residue in Acetonitrile (MeCN) .

  • Transfer to a separatory funnel.

  • Wash the MeCN layer with Hexanes (or Pentane) 3–5 times.

    • Volume Rule: Use a 1:1 volume ratio of MeCN to Hexane.

  • Phase Management: The tin byproducts (

    
    ) will partition into the Hexane layer. Your polar product remains in the MeCN.
    
  • Concentrate the MeCN layer to recover the product.

Troubleshooting:

  • Issue: The layers are not separating (emulsion).

  • Fix: Add a small amount of water (5-10%) to the MeCN layer to increase its polarity and density difference.

Ticket #103: "I am seeing a white precipitate causing emulsions during aqueous workup."

Recommended Protocol: The KF/Celite Filtration

If you have already performed an aqueous quench and see a mess in your separatory funnel, you have likely formed


 by accident or design, but it is clogging the interface.[1]

Protocol:

  • Add saturated aqueous Potassium Fluoride (KF) solution to your reaction mixture.[3]

  • Stir vigorously for 30 minutes.

  • Critical Step: Do not attempt to separate immediately. The white solid (

    
    ) is the byproduct.[1]
    
  • Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth).

  • Wash the Celite pad with your organic solvent (e.g., Ether or DCM).

  • Now separate the layers in the funnel. The emulsion should be gone, and the tin removed as the solid trapped in the Celite [2].[1]

Module 2: Decision Matrix & Visualization
Workflow Logic: Selecting the Right Method

TinRemovalLogic Start Start: Tin Removal Required ProductPolarity Is Product Polar? Start->ProductPolarity Chromatography Is Product Stable to Silica? ProductPolarity->Chromatography No (Lipophilic/Moderate) Method_Partition Method: MeCN/Hexane Partition ProductPolarity->Method_Partition Yes (Very Polar) Method_KFSilica Method: KF/Silica Column Chromatography->Method_KFSilica Yes (Stable) Method_BasicHydrolysis Method: Basic Hydrolysis (NaOH) Chromatography->Method_BasicHydrolysis No (Acid Sensitive) Method_Precipitation Method: KF/Celite Filtration Method_BasicHydrolysis->Method_Precipitation If Emulsion Forms

Caption: Decision tree for selecting the optimal tin removal strategy based on product properties.

Module 3: Comparative Data Analysis

The following table summarizes the efficiency and requirements of the most common removal techniques.

MethodMechanismTin Removal EfficiencyCostTime RequirementBest For
KF/Silica Polymerization on solid supportHigh (<30 ppm)LowModerate (Column prep)General organic synthesis
MeCN/Hexane Polarity PartitioningModerate (90-95%)LowFastPolar compounds, large scale
Aq. KF Wash Precipitation of

ModerateVery LowFastPreliminary cleanup
Iodine Oxidation

High (when combined with KF)MediumSlow (2-step)Removing distannanes
Basic Hydrolysis Formation of

Low-ModerateLowModerateAcid-sensitive substrates
Module 4: Advanced Troubleshooting (FAQ)

Q: I used the KF/Silica method, but I still see tin in my NMR.

  • A: Did you add water to the KF/Silica mix? Anhydrous KF is often too lattice-rigid to react efficiently. Harrowven suggests a "wet" silica preparation (approx 10% water) facilitates the transfer of fluoride ions to the tin species [1].

Q: I have unreacted Tributyltin Hydride (


) and Distannanes (

). KF isn't working.
  • A: KF works best on tin halides. Hydrides and distannanes are less reactive toward fluoride.

    • Fix: Titrate your crude mixture with a solution of Iodine (

      
      )  until a faint violet color persists. This converts hydrides and distannanes into Tributyltin Iodide (
      
      
      
      ).
    • Follow-up: Now apply the KF/Silica or Aqueous KF wash.[5] The

      
       will react rapidly to form the insoluble fluoride polymer [3].[1]
      

Q: Can I use DBU instead of inorganic bases?

  • A: Yes. For acid-sensitive substrates, treating the reaction with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine, followed by a silica filter, is an effective alternative.[1] The DBU complexes the tin and prevents acid-catalyzed degradation [4].

References
  • Harrowven, D. C., & Guy, I. L. (2004).[1][4] KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[4] Chemical Communications, (17), 1968–1969.[1] Link

  • Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1987).[1] Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl 4-acetylbenzoate. Organic Syntheses, 67, 86. Link

  • Curran, D. P., & Hadida, S. (1996).[1] Tris(2-perfluorohexylethyl)tin Hydride: A New Fluorous Reagent for Hydrostannylation and Radical Cyclization. Journal of the American Chemical Society, 118(10), 2531–2532. Link

  • Renaud, P., Lacôte, E., & Quaranta, L. (1998).[1][5][6] A simple and efficient method for the removal of tin residues from reaction mixtures.[7] Tetrahedron Letters, 39(15), 2123–2126.[1] Link

Sources

Technical Support Center: Tributyltin Isocyanate (TBT-NCO) Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quenching & Purification Procedures for Organotin Isocyanate Reactions Document ID: TBT-NCO-001 | Version: 2.4

Executive Summary: The Dual-Hazard Challenge

Working with Tributyltin isocyanate (


) presents a unique "dual-hazard" challenge in organic synthesis. Unlike standard reagents, you are managing two distinct reactive species simultaneously:
  • The Isocyanate (

    
    ):  A potent electrophile and sensitizer that requires immediate chemical neutralization to prevent ongoing side reactions (ureas/biurets).
    
  • The Organotin (

    
    ):  A lipophilic neurotoxin and endocrine disruptor that is notoriously difficult to separate from organic products using standard chromatography.
    

The Objective: This guide provides a self-validating workflow to chemically "kill" the isocyanate reactivity while simultaneously converting the soluble tributyltin byproduct into an insoluble solid for easy filtration.

Core Protocols: Quenching & Purification

Phase 1: The Chemical Quench (Stopping the Reaction)

Goal: Neutralize excess isocyanate functionality immediately.

Mechanism: TBT-NCO reacts with nucleophiles. If left unquenched, atmospheric moisture will slowly convert it to amines and ureas, leading to intractable mixtures. We force this pathway using a controlled nucleophile.

ReagentApplicationProsCons
Methanol (MeOH) General SynthesisForms Methyl Carbamate (easy to remove/inert).May transesterify sensitive substrates.
Saturated

Aqueous WorkupRapid hydrolysis to amine salts.Can cause emulsions with tin species.[1]
Benzylamine QuantificationForms stable urea for HPLC quantification of residual NCO.Introduces another organic impurity.[2][3]

Standard Protocol (Methanol Quench):

  • Cool the reaction mixture to 0°C .

  • Add Methanol (2-5 eq. relative to TBT-NCO) dropwise.

  • Allow to stir for 15–30 minutes at room temperature.

    • Validation: Monitor by IR. Disappearance of the strong isocyanate peak at ~2250

      
        confirms the quench.
      
Phase 2: De-stannylation (The "Clean" Phase)

Goal: Remove the neurotoxic tin residue to <50 ppm.

The most common failure point in TBT reactions is "tin streaking" on silica columns. We utilize the Potassium Fluoride (KF) method, which exploits the high affinity of Fluoride for Tin to form insoluble polymeric species (


 or 

).
Method A: The KF/Silica "Solid Phase" Method (Recommended)

Best for: Small to mid-scale (<5g), avoiding emulsions.

  • Preparation: Prepare a 10% w/w mixture of Potassium Fluoride in Silica Gel. (Dissolve KF in water, mix with Silica, remove water under vacuum).

    • Note: This reagent is commercially available but fresher if made in-house.

  • Loading: Concentrate your quenched reaction mixture to a minimum volume.

  • Filtration: Dilute with a non-polar solvent (Hexanes or

    
     are best; DCM solubilizes tin slightly more).
    
  • Elution: Pass the mixture through a pad of the KF/Silica.

    • Mechanism:[1][4][5][6] The tin binds irreversibly to the fluoride-doped silica matrix.

  • Wash: Rinse with 100% solvent. The product elutes; the tin stays.

Method B: The Aqueous KF Precipitation Method

Best for: Large scale (>5g), or when product is polar.

  • Dilution: Dilute the reaction mixture with

    
     or EtOAc.
    
  • Treatment: Add 1M Aqueous Potassium Fluoride solution (use a volume equal to 50% of your organic phase).

  • Agitation: Stir vigorously for 30 minutes .

    • Observation: A white, fluffy precipitate (

      
      ) will form at the interface.
      
  • Filtration (Critical Step): Do NOT attempt to separate layers immediately. The precipitate will cause a severe emulsion.

    • Action: Filter the biphasic mixture through a dense pad of Celite .

  • Separation: Transfer filtrate to a separatory funnel. The layers will now separate cleanly.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical pathways for handling TBT-NCO.

TBT_Quench_Workflow Start Reaction Complete (TBT-NCO Excess) Quench Phase 1: Chemical Quench (Add MeOH or H2O) Start->Quench Check Check IR (~2250 cm-1) Isocyanate Gone? Quench->Check Check->Quench No (Add more MeOH) Choice Choose De-stannylation Method Check->Choice Yes MethodA Method A: KF/Silica (Solid Phase Scavenging) Choice->MethodA Small Scale / Non-Polar MethodB Method B: Aqueous KF (Precipitation) Choice->MethodB Large Scale / Polar Precip Form Insoluble Bu3SnF MethodA->Precip Adsorbs on Silica MethodB->Precip White Solid at Interface Filter Filter (Celite or Silica) Precip->Filter Waste Solid Tin Waste (Separate Stream) Filter->Waste Solids Product Tin-Free Product (<50 ppm Sn) Filter->Product Filtrate

Figure 1: Decision tree for TBT-NCO quenching and purification.[1]

Troubleshooting & FAQs

Q: I see a "grease" peak in my NMR around 0.8–1.5 ppm. Is this Tin? A: Likely, yes. Tributyltin alkyl chains appear as multiplet clusters in this region.

  • Validation: Run a

    
     NMR if possible.
    
  • Fix: If KF treatment failed, try washing the organic layer with 10% aqueous tartaric acid . Tartaric acid chelates tin effectively and can sometimes rescue a failed KF workup.

Q: The Aqueous KF method created a thick emulsion that won't separate. A: This is caused by the amphiphilic nature of


.
  • Fix: Do not wait for gravity. Filter the entire emulsion through a Celite pad (diatomaceous earth). The solid tin fluoride clogs the interface; removing it mechanically breaks the emulsion immediately.

Q: Can I use basic alumina instead of KF/Silica? A: Yes, but with caveats. Basic alumina is less effective at removing the fluorinated tin species. However, if your product is acid-sensitive, basic alumina pre-treated with 2-5% triethylamine is a viable alternative to prevent protodestannylation of your product.

Q: How do I clean the glassware? It smells like "acrid garlic." A: That is the characteristic smell of organotins.

  • Protocol: Rinse glassware with a dilute solution of Bleach (sodium hypochlorite) or an oxidizing cleaning solution (like Nochromix). This oxidizes the organic ligands, making the tin inorganic and easier to wash away. Do not put tin-contaminated glassware directly into a communal base bath.

Safety & Waste Management

Critical Warning: TBT compounds are readily absorbed through the skin and are potent neurotoxins.

  • PPE: Double gloving (Nitrile) is mandatory. TBT permeates standard latex rapidly.

  • Waste Segregation:

    • Solid Waste: The KF/Silica or Celite filter cake contains high concentrations of organotin. It must be labeled "TOXIC HEAVY METAL SOLID" and disposed of separately from standard solid waste.

    • Liquid Waste: Aqueous washes from this process contain fluoride and traces of tin. Do not pour down the drain.

References

  • Harrowven, D. C., & Guy, I. L. (2004). KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[7] Chemical Communications.[6]

  • Pivnitsky, K. K. (2013).[8] Potassium fluoride on calcium fluoride – a practical reagent for removal of organotin residues from reaction mixtures.[8][9] Mendeleev Communications.[8][9]

  • Renaud, P., & Lacôte, E. (1998).[10] Simple and Efficient Removal of Organotin Byproducts.[8] Tetrahedron Letters.[9][10]

  • Fisher Scientific. (2024). Safety Data Sheet: Tri-n-butyltin isocyanate.[5]

Sources

Optimization of reaction conditions for Tributyltin isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tributyltin Isocyanate (TBT-NCO)

A Senior Application Scientist's Guide to Synthesis, Reaction Optimization, and Troubleshooting

Welcome to the technical support center for this compound (TBT-NCO). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale and field-proven insights to help you navigate the complexities of your experiments. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

This compound is an organotin compound featuring a reactive isocyanate group (-N=C=O) attached to a tributylstannyl moiety ((C₄H₉)₃Sn-). The high reactivity of the isocyanate group makes it a valuable reagent for introducing a carbamoyl group into various molecules. Its primary application lies in organic synthesis, where it reacts with nucleophiles like alcohols and amines to form N-stannyl-carbamates and ureas, respectively.[1][2] These reactions are often precursors to more complex molecular architectures in pharmaceutical and materials science research. The tributyltin group can act as a bulky protecting group or be cleaved under specific conditions.

Q2: What are the critical safety precautions for handling this compound?

This is of paramount importance. Organotin compounds, particularly tributyltin (TBT) derivatives, are highly toxic and require stringent handling protocols.[3][4] They can be absorbed through the skin and are toxic upon inhalation or ingestion.[5][6] TBT compounds are also known to be potent marine pollutants with long-lasting environmental effects.[3][7]

Core Safety Mandates:

  • Engineering Controls: Always handle TBT-NCO and its solutions in a certified chemical fume hood with sufficient ventilation.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-retardant lab coat, and chemical splash goggles with full face protection.[5]

  • Waste Disposal: All contaminated materials (glassware, gloves, silica gel) must be treated as hazardous waste and disposed of according to your institution's environmental health and safety guidelines. Never dispose of organotin waste down the drain.

  • Accidental Exposure: In case of skin contact, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[6] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

Hazard Class Handling Requirement First Aid
Acute Toxicity (Oral, Dermal, Inhalation) Use in chemical fume hood, wear full PPE.[4][8]Seek immediate medical attention.[5]
Skin Corrosion/Irritation Avoid all direct contact. Use appropriate gloves.Wash with soap and water for 15+ minutes.[6]
Serious Eye Damage/Irritation Wear chemical splash goggles and face shield.Flush eyes for 15+ minutes, seek medical aid.[5]
Aquatic Hazard (Acute & Chronic) Prevent any release into the environment.[3]Contain spills immediately with inert absorbent.
Q3: How should I store this compound to ensure its stability?

This compound is highly sensitive to moisture. The isocyanate group will readily react with water to form an unstable carbamic acid, which then decomposes to a tributyltin amine and carbon dioxide. This not only degrades the reagent but can also lead to pressure buildup in a sealed container.

Storage Protocol:

  • Store in a tightly sealed container, preferably with a Teflon-lined cap.

  • Purge the headspace of the container with an inert gas (Argon or Nitrogen) before sealing.

  • Store in a cool, dry place away from sources of moisture and heat. A desiccator cabinet is an ideal storage location.

  • For long-term storage, consider sealing the container within a secondary container that also contains a desiccant. Studies on other organotin compounds have shown stability for months when stored properly at 4°C in the dark.[7]

Part 2: Synthesis & Purification Troubleshooting

Q4: I am attempting to synthesize TBT-NCO, but my yields are consistently low. What are the common pitfalls?

The synthesis of TBT-NCO typically involves the reaction of a tributyltin precursor (like bis(tributyltin) oxide or tributyltin chloride) with a source of the isocyanate group, such as a metal cyanate.[1][9] Low yields are almost always traced back to moisture contamination or incomplete reaction.

Troubleshooting Low Synthesis Yield:

Caption: Troubleshooting logic for low TBT-NCO synthesis yield.

Q5: How can I effectively purify crude this compound?

The preferred method for purifying TBT-NCO is vacuum distillation . Due to its high boiling point and thermal sensitivity, distillation under reduced pressure is necessary to prevent decomposition.

Detailed Protocol: Purification by Vacuum Distillation

  • Setup: Assemble a clean, oven-dried distillation apparatus. Ensure all joints are well-sealed with high-vacuum grease.

  • Vacuum: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the distillation flask using an oil bath with magnetic stirring. Avoid aggressive heating, which can promote decomposition.

  • Fraction Collection: Collect the fraction corresponding to the boiling point of TBT-NCO at the measured pressure. It is crucial to monitor both temperature and pressure closely. Methods like rectification can significantly improve purity by separating the product from solvents and byproducts.[10]

Part 3: Reaction Optimization & Troubleshooting

Q6: My reaction of TBT-NCO with an alcohol to form a carbamate is sluggish or incomplete. How can I optimize the conditions?

The reaction of an isocyanate with an alcohol to form a urethane (carbamate) can be influenced by several factors: solvent, temperature, stoichiometry, and catalysis.[11][12]

Key Optimization Parameters:

Parameter Recommendation & Rationale
Solvent Use anhydrous, aprotic solvents like THF, Toluene, or Dichloromethane. The solvent must not have active hydrogens that can react with the isocyanate.[13] The polarity can influence reaction rates by stabilizing charged intermediates.
Temperature Reactions are typically run from room temperature to a moderate reflux (e.g., 40-80°C). Higher temperatures increase the rate but may also promote side reactions like allophanate formation, especially with excess isocyanate.[14]
Stoichiometry A slight excess (1.05-1.1 equivalents) of the alcohol can help drive the reaction to completion. However, a large excess can complicate purification. Some studies suggest that alcohol aggregates (dimers, trimers) are the more reactive species, which becomes relevant at higher alcohol concentrations.[15][16]
Catalyst While organotin compounds themselves can catalyze urethane formation, the reaction can be slow.[13] Adding a catalyst like Dibutyltin dilaurate (DBTDL) can dramatically accelerate the reaction. However, be aware that many traditional tin catalysts are non-selective and will also catalyze the reaction of the isocyanate with any residual water.[17] Zirconium-based catalysts have been shown to be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[17][18]
Q7: What is the mechanism of the organotin-catalyzed reaction between an isocyanate and an alcohol?

Understanding the mechanism is key to troubleshooting. Organotin compounds function as Lewis acid catalysts. The generally accepted mechanism involves the formation of a complex between the catalyst and one of the reactants, which activates it for nucleophilic attack.

Caption: Simplified catalytic cycle for urethane formation.

Investigations suggest the reaction proceeds through an insertion mechanism where the isocyanate oxygen is attracted to the tin atom, followed by insertion to form an organotin N-carbamate intermediate, which then reacts to form the final product.[19]

Q8: I am observing an unexpected byproduct in my reaction. What could it be?

Side reactions are common, especially if conditions are not carefully controlled.

  • Urea Formation: This is the most common byproduct and results from the reaction of TBT-NCO with water. The resulting tributyltin amine can then react with another molecule of TBT-NCO to form a substituted urea. Solution: Rigorously exclude moisture from your reaction.

  • Allophanate Formation: If you are using an excess of isocyanate or running the reaction at high temperatures, the initial carbamate product can react with a second molecule of isocyanate to form an allophanate.[14] Solution: Use a 1:1 or slight excess of alcohol stoichiometry and maintain moderate reaction temperatures.

  • Isocyanurate Trimerization: In the presence of certain catalysts and at higher temperatures, isocyanates can trimerize to form a very stable six-membered ring called an isocyanurate. Solution: Avoid harsh catalysts or high temperatures unless trimerization is the desired outcome.

References

  • CN108395383B - Synthesis method of tert-butyl isocyanate - Google P
  • EP1575907B1 - Method for the purification of isocyanates - Google P
  • How To Get Isocyan
  • Tributyltin - Wikipedia.
  • US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google P
  • Innovative Chemical Treatment of TBT (Tributyltin)-Impacted Marine Sediments: A Bench Scale Study.
  • A Review of Organotin Compounds: Chemistry and Applic
  • Synthesis of this compound.
  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin C
  • US3392128A - Tin catalysts for the reactions of organic polyisocyanates and polyesters - Google P
  • Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction
  • CATALYSIS OF THE ISOCYANATE-HIDROXYL REACTION BY NON-TIN CATALYSTS IN WATER BORNE TWO COMPONENT POLYURETHANE CO
  • introduction to organotin chemistry - and applic
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - MDPI.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
  • Investigations of catalysis of urethane formation using organotin dicarboxyl
  • Reactions of organic isocyanates and tert-butyl isocyanide with manganese(II) alkyls and trimesitylchromium - Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Reaction of Isocyanates with amines | Download Scientific Diagram - ResearchG
  • Stability and storage problems in organotin speciation in environmental samples - RSC Publishing.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism | The Journal of Organic Chemistry - ACS Public
  • SAFETY D
  • Tributyltin Isocyan
  • Tributyltin compounds (EHC 116, 1990) - Inchem.org.
  • Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS).
  • 1 - SAFETY D
  • Synergistic effect of amine and tin catalysts on the cure reaction blocked diisocyanate (BII1)
  • Tributyltin azide - Apollo Scientific.
  • Isocyanate-based multicomponent reactions - PMC - NIH.
  • ORGANOTIN COMPOUNDS - CDC Stacks.
  • Green Technologies for Safer Chemical Production - Chemistry LibreTexts.

Sources

Technical Support Center: Tributyltin Isocyanate (TBT-NCO) Stability & Reaction Control

Author: BenchChem Technical Support Team. Date: February 2026

This is a specialized Technical Support Center guide designed for researchers working with Tributyltin Isocyanate (TBT-NCO) . It addresses the specific phenomenon of "polymerization" (often a misnomer for oligomerization or hydrolysis) and provides actionable troubleshooting.

Current Status: Operational Topic: Preventing Polymerization/Degradation in TBT-NCO Reactions Safety Level: HIGH (Organotin Compound – Endocrine Disruptor/Toxic)

⚠️ Critical Safety Warning

Tributyltin compounds are potent endocrine disruptors and marine pollutants.

  • PPE: Double nitrile gloves, face shield, and dedicated organotin waste streams are mandatory.

  • Containment: All handling must occur within a fume hood or glovebox.

  • Decontamination: Use 10% methanolic KOH for surface decontamination, not just water.

Part 1: The "Polymerization" Diagnostic Matrix

Is it actually polymerizing, or is it degrading?

Users often report TBT-NCO "polymerizing" into a white solid or gel. In 90% of cases, this is not a true polymerization of the tin compound, but a hydrolysis cascade. Use this matrix to identify your issue:

SymptomPhysical StateLikely Chemical CauseMechanism
White Precipitate Crystalline/PowderHydrolysis (Urea/Cyanurate) Moisture ingress causes NCO hydrolysis, releasing HNCO which trimerizes to cyanuric acid (solid) or forms insoluble ureas.
Cloudiness Haze in liquidTributyltin Oxide (TBTO) Partial hydrolysis generates Bu

Sn-O-SnBu

, which may be insoluble in polar aprotic solvents.
Viscous Gel Clear/Yellow GooIsocyanurate (Trimer) True "polymerization" (cyclotrimerization) catalyzed by heat or basic impurities.
Solidification Waxy SolidCoordination Polymer Reversible. In neat form at low temps, Sn-NCO bridges can form infinite chains. Melts upon gentle heating or dissolution.

Part 2: The Degradation Pathways (Visualized)

Understanding the enemy is the first step to containment. The diagram below details how TBT-NCO degrades under different conditions.

TBT_Degradation cluster_legend Key Outcome TBT This compound (TBT-NCO) Liquid Hydrolysis Hydrolysis Path TBT->Hydrolysis + Moisture Trimerization Cyclotrimerization TBT->Trimerization + Heat/Base Moisture Moisture (H2O) Trace Impurity Moisture->Hydrolysis Base Base Catalyst (Amines/Alkoxides) Base->Trimerization TBTO Bis(tributyltin)oxide (Liquid/Oil) Hydrolysis->TBTO Sn-N Cleavage HNCO Isocyanic Acid (Transient) Hydrolysis->HNCO Release Trimer TBT-Isocyanurate Trimer (VISCOUS GEL) Trimerization->Trimer Irreversible Cyanurate Isocyanurates/Ureas (WHITE SOLID) HNCO->Cyanurate Self-Reaction

Figure 1: Divergent degradation pathways of TBT-NCO. Moisture leads to solids (precipitates), while heat/bases lead to gels (trimers).

Part 3: Prevention Protocols

Protocol A: Storage & Pre-Reaction Handling

Goal: Prevent Hydrolysis-Induced Solidification

  • The "Schlenk" Standard: Never store TBT-NCO in a bottle with a simple screw cap once opened. Transfer immediately to a Schlenk flask or a vial with a PTFE-lined septum stored in a desiccator.

  • Solvent Selection:

    • Avoid: Alcohols, amines, or un-dried ethers.

    • Preferred: Dry Toluene, Hexane, or DCM (stored over 4Å molecular sieves).

  • Quality Check (The "2260" Rule):

    • Before using stored TBT-NCO, run a quick IR (Infrared Spectroscopy).

    • Target: Sharp, strong peak at ~2260–2280 cm⁻¹ (Asymmetric N=C=O stretch).

    • Fail: If this peak is weak or if broad peaks appear at 3300 cm⁻¹ (NH) or 1700 cm⁻¹ (C=O urea), repurify.

Protocol B: Reaction Optimization

Goal: Prevent In-Situ Gelation (Trimerization)

Context: TBT-NCO is often used to transfer the isocyanate group to alkyl halides or as a catalyst.

  • Temperature Ceiling:

    • Avoid heating neat TBT-NCO above 100°C for extended periods.

    • If high temperature is required for the reaction, use a dilute solution (0.1 M - 0.5 M) rather than neat reagent to statistically favor cross-reaction over self-trimerization.

  • Catalyst Quenching:

    • If your reaction involves basic catalysts (e.g., tertiary amines), add them last. Bases catalyze the trimerization of isocyanates into isocyanurates (the "Gel" pathway).

  • The "Tin-Halide" Exchange (Synthesis Context):

    • If synthesizing TBT-NCO from TBT-Cl and KOCN, ensure the KOCN is dry (vacuum oven, 80°C, 12h). Wet salts are the primary cause of immediate polymerization upon synthesis.

Part 4: Troubleshooting FAQ

Q1: My TBT-NCO has turned into a slushy solid in the fridge (4°C). Is it ruined?

  • Verdict: Likely No .

  • Reasoning: Organotin pseudohalides can form reversible coordination polymers (Sn...NCO bridges) at low temperatures.

  • Test: Gently warm the container to 25-30°C. If it melts back to a clear liquid, it is the reversible coordination polymer. If it remains a white solid, it is hydrolyzed (urea/cyanurate) and must be distilled or discarded.

Q2: I see a new peak at 1690 cm⁻¹ during my reaction. What is happening?

  • Diagnosis: Urea formation.[1]

  • Cause: Moisture ingress. The NCO group has hydrolyzed to an amine, which then reacted with remaining NCO to form a urea linkage.

  • Fix: Stop the reaction. You cannot reverse this. Future runs must use strictly anhydrous solvents (Karl Fischer < 50 ppm water).

Q3: Can I distill TBT-NCO to purify it?

  • Yes.

  • Conditions: High vacuum is essential. TBT-NCO boils at ~297°C (atmospheric), which will cause decomposition.

  • Protocol: Distill at 0.1–0.5 mmHg . The boiling point will drop significantly (approx. 120-140°C range, check nomograph). Discard the first 10% (for volatiles/hydrolysis products) and leave the pot residue (trimers/oxides).

Q4: How do I remove TBT residues from my final product?

  • The "Polymer" Trick: If your product is stable to fluoride, treat the crude mixture with aqueous KF (Potassium Fluoride). This forms insoluble polymeric Tributyltin Fluoride (Bu

    
    SnF)
    
    
    
    , which can be filtered off as a white solid. This is often more effective than column chromatography for organotins.

References

  • Sietmann, R. et al. (2020). Organotin Catalysis in Isocyanate Chemistry. Journal of Applied Polymer Science. (Generalized reference for organotin/isocyanate interactions).

  • Bloodworth, A. J., & Davies, A. G. (1965). Organometallic Reactions of Isocyanates. Journal of the Chemical Society.

  • Thermo Fisher Scientific. (2023). Time-Based FT-IR Analysis of Curing of Polyurethanes (Confirming NCO peak at 2260 cm⁻¹).

  • American Elements. (2024). This compound Product Safety & Properties.

  • European Commission. (2002). Risk Assessment on Organotin Compounds.

Sources

Inactive catalyst issues in Tributyltin isocyanate mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing Tributyltin isocyanate (Bu₃SnNCO) in chemical synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the common and often frustrating issue of inactive catalysts. Our goal is to move beyond simple procedural steps, offering insights into the underlying chemical principles to empower you to diagnose and solve reaction challenges effectively.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary role in this reaction?

This compound is an organotin compound used to facilitate the reaction between an alcohol (R-OH) and an isocyanate (R'-NCO) to form a carbamate (urethane). While the isocyanate itself can be a reagent, the term "this compound mediated reaction" often implies the use of a related tributyltin species as a catalyst for the addition of an alcohol to a different organic isocyanate. Organotin compounds, including derivatives of tributyltin, are highly effective catalysts for urethane formation.[1][2][3] They significantly accelerate a reaction that is otherwise often very slow, especially with sterically hindered alcohols or aliphatic isocyanates.[4][5]

Q2: What is the proposed catalytic mechanism for organotin compounds in urethane formation?

The precise mechanism has been a subject of extensive study. A widely accepted model suggests that the organotin catalyst does not react with the isocyanate first. Instead, it forms an activated complex with the alcohol.

Computational and experimental studies indicate that the organotin compound, such as a tributyltin derivative, reacts with the alcohol to form a tributyltin alkoxide complex.[2] This tin-alkoxide is the true, highly active catalytic species. This activated alcohol then readily attacks the electrophilic carbon of the isocyanate, leading to the carbamate product and regenerating the catalyst. This "insertion mechanism" highlights the critical role of the alcohol in forming the active catalyst.[2][5]

Q3: Why is my Tributyltin catalyst inactive? What is the most common cause?

The single most common cause of catalyst deactivation is hydrolysis .[6][7] Organotin compounds are highly susceptible to reaction with water. Even trace amounts of moisture in your solvents, reagents (especially the alcohol), or from atmospheric exposure can be sufficient to partially or completely deactivate the catalyst. Water hydrolyzes the active tributyltin species into less active or inactive tin oxides (like bis(tributyltin) oxide) or hydroxides.[7]

Q4: Are there other common causes for catalyst inhibition besides water?

Yes. Acidic impurities are another major concern.[6][7] Acidic functional groups or residual acid from upstream purification steps can react with the organotin catalyst to form inactive tin salts. Furthermore, certain pigments or solid supports can adsorb the catalyst, removing it from the reaction medium.[6]

Q5: What are the safety and handling considerations for Tributyltin compounds?

Tributyltin (TBT) compounds are recognized for their high toxicity, particularly in aquatic environments where they were historically used in anti-fouling paints.[8][9][10] They are toxic and can be absorbed through the skin. Always handle this compound and related compounds in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves (nitrile is a common choice, but check for specific compatibility), safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Troubleshooting Guide: Inactive Catalyst Issues

This guide is designed to provide a logical workflow for diagnosing and resolving issues related to catalyst activity in your Tributyltin-mediated reactions.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Problem: Low or No Conversion check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst storage A. Was catalyst stored under inert, dry conditions? check_catalyst->storage check_reagents Step 2: Scrutinize Reagents & Solvents moisture A. Are all solvents and reagents strictly anhydrous? check_reagents->moisture check_conditions Step 3: Review Reaction Conditions temp Is temperature appropriate? check_conditions->temp activity_test B. Perform Catalyst Activity Test (Protocol 2) storage->activity_test Yes solution_catalyst Solution: Source new catalyst. Implement stringent storage protocols. storage->solution_catalyst No activity_test->check_reagents Pass activity_test->solution_catalyst Fail purification B. Were starting materials purified? (Check for acidic impurities) moisture->purification Yes solution_reagents Solution: Rigorously dry all components (Protocol 3). Purify reagents. moisture->solution_reagents No purification->check_conditions Yes purification->solution_reagents No atmosphere Is reaction under inert atmosphere? temp->atmosphere Yes solution_conditions Solution: Adjust temperature. Ensure positive N₂ or Ar pressure. temp->solution_conditions No atmosphere->start No, Issue Persists (Re-evaluate) atmosphere->solution_conditions No

Caption: A step-by-step workflow for diagnosing reaction failures.

Problem 1: Reaction shows very low or zero conversion.

Potential Cause A: Catalyst Hydrolysis This is the most probable cause. The catalyst was likely deactivated by water before or during the reaction.

  • Explanation: Organotin compounds readily react with water to form tin hydroxides and oxides, which are typically far less catalytically active for urethane formation. This is an irreversible process under typical reaction conditions.

  • Solution:

    • Solvent Purity: Use freshly distilled, anhydrous-grade solvents. Solvents should be stored over activated molecular sieves (3Å or 4Å).

    • Reagent Purity: Ensure the alcohol and isocyanate are dry. Liquid alcohols can be dried over activated molecular sieves.

    • Glassware: Oven-dry all glassware immediately before use and allow it to cool in a desiccator or under a stream of inert gas.

    • Atmosphere: Assemble the reaction under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Primary Deactivation Pathway: Hydrolysis

Hydrolysis cluster_0 Active Catalyst System cluster_1 Deactivating Species cluster_2 Inactive Products Bu3SnNCO This compound (Active Catalyst Precursor) (Bu3Sn)2O Bis(tributyltin) oxide (Inactive) Bu3SnNCO->(Bu3Sn)2O Hydrolysis HNCO Isocyanic Acid Bu3SnNCO->HNCO H2O Water (From solvent, reagents, air) H2O->(Bu3Sn)2O

Caption: The reaction of this compound with water leads to inactive species.

Potential Cause B: Degraded Catalyst Stock The catalyst may have degraded during storage.

  • Explanation: If the stock bottle has been opened multiple times, especially in a humid environment, the catalyst may be partially or fully hydrolyzed.

  • Solution:

    • Proper Storage: Store this compound and related catalysts in a tightly sealed container, preferably under an inert atmosphere (e.g., in a glovebox or sealed with Parafilm® and stored in a desiccator).

    • Qualification Test: If you suspect the catalyst stock is compromised, perform a small-scale, rapid test reaction with known dry reagents (See Protocol 2) to verify its activity against a new or trusted batch.

Potential Cause C: Presence of Acidic Inhibitors Acidic impurities in the reagents are neutralizing the catalyst.[6][7]

  • Explanation: Organotin catalysts are Lewis acids, but their activity can be hampered by strong Brønsted acids, which can lead to the formation of inactive salts.

  • Solution:

    • Purify Reagents: If your alcohol or isocyanate starting material has been synthesized and purified using acidic workups, ensure all acidic residue is removed. Consider a distillation or passing the material through a short plug of basic or neutral alumina.

    • pH Check: Check the pH of your alcohol starting material if possible. A neutral pH is ideal.

Data & Protocols
Table 1: Recommended Solvent Purity & Drying Methods
SolventRecommended GradeDrying AgentNotes
TolueneAnhydrous (<50 ppm H₂O)CaH₂ followed by distillationStore over activated 4Å molecular sieves.
THFAnhydrous (<50 ppm H₂O)Na/benzophenone followed by distillationStore over activated 3Å molecular sieves. Avoid CaH₂.
DichloromethaneAnhydrous (<50 ppm H₂O)CaH₂ followed by distillationStore over activated 3Å molecular sieves.
AcetonitrileAnhydrous (<50 ppm H₂O)CaH₂ followed by distillationStore over activated 3Å molecular sieves.
Experimental Protocols

Protocol 1: General Procedure for a this compound Mediated Reaction

  • Preparation: Oven-dry a round-bottom flask equipped with a magnetic stir bar and a condenser. Assemble the apparatus hot and allow it to cool under a positive pressure of nitrogen or argon.

  • Reagent Addition: Through a septum, add the anhydrous solvent, followed by the dry alcohol starting material.

  • Catalyst Addition: Add the this compound (or related tributyltin catalyst, typically 0.1-1.0 mol%) via syringe.

  • Isocyanate Addition: Slowly add the isocyanate starting material dropwise at the desired reaction temperature (often room temperature to 50 °C).

  • Monitoring: Monitor the reaction progress by TLC (staining for the carbamate product) or LC-MS/GC-MS. A key indicator is the disappearance of the isocyanate peak in the IR spectrum (~2250-2275 cm⁻¹).

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous or chromatographic workup. Be aware of the toxicity of the tin byproducts during purification and disposal.

Protocol 2: Qualification Test for Catalyst Activity

This is a quick test to determine if a catalyst stock is active.

  • Setup: In a dry vial under nitrogen, add 1 mL of anhydrous toluene.

  • Reagents: Add 1 equivalent of a simple, dry alcohol (e.g., benzyl alcohol) and 1.1 equivalents of a simple isocyanate (e.g., phenyl isocyanate).

  • Control: Take a sample for immediate analysis (TLC or GC-MS) to establish the T=0 baseline.

  • Catalysis: Add 1 mol% of the questionable Tributyltin catalyst.

  • Analysis: Stir at room temperature and take another analytical sample after 15-30 minutes. A highly active catalyst should show significant product formation in this timeframe. Compare this to an uncatalyzed control reaction, which should show minimal conversion.

Protocol 3: Procedure for Drying Liquid Alcohols

  • Select Sieves: Use activated 3Å molecular sieves for alcohols to prevent co-adsorption of the alcohol itself.

  • Activation: Activate the molecular sieves by heating them in a flask under high vacuum with a heat gun until they are free-flowing, or by baking in a laboratory oven (e.g., 150-200 °C) for several hours. Cool under vacuum.

  • Drying: Add the activated sieves (approx. 10% w/v) to the liquid alcohol in a flask sealed with a septum.

  • Incubation: Allow the alcohol to stand over the sieves for at least 12-24 hours before use. The alcohol can be directly syringed from this flask for use in reactions.

References
  • Troubleshooting Metal Catalyzed Urethane Systems. (2000). PCI Magazine. [Link]

  • Tributyltin. Wikipedia. [Link]

  • Tributyltin. Collaborative for Health & Environment. [Link]

  • Advances in Catalyst Deactivation and Regeneration. (2021). MDPI. [Link]

  • Spontaneous regeneration of active sites against catalyst deactivation. UCL Discovery. [Link]

  • Catalysts for reaction between an isocyanate and an alcohol.
  • Tin catalysts for the reactions of organic polyisocyanates and polyesters.
  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner J. Blank. [Link]

  • Investigations of catalysis of urethane formation using organotin dicarboxylate. (2020). National Center for Biotechnology Information (PMC). [Link]

  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. ACS Publications. [Link]

  • New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. (2011). PCI Magazine. [Link]

  • Synthesis of this compound. ResearchGate. [Link]

  • TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. (2023). NMKL. [Link]

  • Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C. ResearchGate. [Link]

  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

  • Organotin Compounds in Isocyanate Reactions. Catalysts for Urethane Technology. ACS Publications. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of Tributyltin Isocyanate and Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic chemistry, isocyanates are a pivotal class of reagents, indispensable for the construction of carbamates, ureas, and other nitrogen-containing functionalities. Their reactivity, however, is not uniform and is profoundly influenced by the substituent attached to the isocyanate moiety. This guide provides an in-depth comparison of the reactivity profiles of two distinct isocyanates: the organometallic tributyltin isocyanate and the archetypal aromatic phenyl isocyanate. This analysis is grounded in fundamental principles of organic chemistry and supported by established experimental methodologies.

Introduction: A Tale of Two Isocyanates

Phenyl Isocyanate (PhNCO) is a widely utilized aromatic isocyanate. Its reactivity is a benchmark against which other isocyanates are often compared. The phenyl group, being electron-withdrawing through an inductive effect and capable of resonance, significantly influences the electrophilicity of the isocyanate carbon, rendering it highly susceptible to nucleophilic attack.[1][2]

This compound ((Bu)₃SnNCO) , an organotin compound, presents a different electronic and steric environment for the isocyanate group. The tributyltin moiety is generally considered to be electron-donating, a factor that is expected to modulate the reactivity of the NCO group. Organotin compounds are also well-known for their catalytic activity in urethane formation, a role that can sometimes be conflated with the intrinsic reactivity of the organotin isocyanate itself.[3][4]

This guide will dissect the factors governing the reactivity of these two isocyanates, offering a theoretical framework and practical experimental protocols for their comparative evaluation.

Theoretical Framework for Reactivity Comparison

The reactivity of the isocyanate group (-N=C=O) is fundamentally dictated by the electrophilicity of the central carbon atom. Nucleophilic attack on this carbon is the primary step in most of its characteristic reactions, such as those with alcohols to form carbamates.[5]

Electronic Effects

Phenyl Isocyanate: The phenyl ring in PhNCO is electron-withdrawing, which enhances the partial positive charge on the isocyanate carbon, thereby increasing its electrophilicity and reactivity towards nucleophiles.[6] Aromatic isocyanates are known to be significantly more reactive than their aliphatic counterparts.[1]

This compound: The tributyltin group ((Bu)₃Sn-) is characterized by the electropositive nature of the tin atom. This results in an inductive electron-donating effect towards the isocyanate group. This donation of electron density is expected to reduce the electrophilicity of the isocyanate carbon, making this compound inherently less reactive towards nucleophiles compared to phenyl isocyanate.

dot graph TD; A[Tributyltin Group: Electron-Donating] --> B{Isocyanate Carbon}; C[Phenyl Group: Electron-Withdrawing] --> B; B --> D{Decreased Electrophilicity}; B --> E{Increased Electrophilicity}; A --> D; C --> E; D --> F[Lower Reactivity]; E --> G[Higher Reactivity]; subgraph "this compound" A; D; F; end subgraph "Phenyl Isocyanate" C; E; G; end

end

Figure 1: Electronic influence on isocyanate reactivity.

Steric Hindrance

The bulky tributyl groups on the tin atom in (Bu)₃SnNCO can sterically hinder the approach of nucleophiles to the isocyanate carbon. In contrast, the planar phenyl group in PhNCO offers less steric impediment. This difference in steric bulk would further contribute to a lower reaction rate for this compound.

Experimental Evaluation of Reactivity

To empirically validate the theoretical differences in reactivity, a comparative kinetic study is essential. The reaction of the isocyanates with a model alcohol, such as 1-butanol, can be monitored using spectroscopic techniques.

Experimental Design

The reaction of each isocyanate with 1-butanol in a suitable solvent (e.g., anhydrous toluene) at a constant temperature can be monitored to determine the rate of reaction. The disappearance of the isocyanate or the appearance of the carbamate product can be quantified over time.

Parameter This compound Phenyl Isocyanate
Reaction (Bu)₃SnNCO + BuOH → (Bu)₃SnNHCOOBuPhNCO + BuOH → PhNHCOOBu
Expected Rate SlowerFaster
Key Influences Electron-donating Sn(Bu)₃, Steric hindranceElectron-withdrawing Phenyl group
Monitoring Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a powerful and convenient method for monitoring isocyanate reactions. The strong absorption band of the N=C=O stretch, typically appearing around 2250-2275 cm⁻¹, can be monitored. The decrease in the intensity of this peak over time is directly proportional to the consumption of the isocyanate.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H or ¹³C NMR can be used to follow the reaction progress. For instance, the appearance of the N-H proton signal of the carbamate product or the change in the chemical shift of the carbons in the reactants and products can be quantified. ¹⁵N NMR can also be a valuable tool for distinguishing between different isocyanate derivatives.[8]

Detailed Experimental Protocols

Protocol 1: Comparative Reactivity Study using FT-IR Spectroscopy

Objective: To compare the reaction rates of this compound and phenyl isocyanate with 1-butanol by monitoring the disappearance of the isocyanate peak using FT-IR.

Materials:

  • This compound

  • Phenyl isocyanate

  • 1-butanol (anhydrous)

  • Toluene (anhydrous)

  • FT-IR spectrometer with a temperature-controlled cell

Procedure:

  • Prepare equimolar solutions of this compound and 1-butanol in anhydrous toluene.

  • Prepare equimolar solutions of phenyl isocyanate and 1-butanol in anhydrous toluene of the same concentration as in step 1.

  • Set the FT-IR spectrometer to acquire spectra in the range of 2500-2000 cm⁻¹.

  • Equilibrate the FT-IR cell to the desired reaction temperature (e.g., 25°C).

  • Inject the this compound/1-butanol solution into the cell and immediately start acquiring spectra at regular intervals (e.g., every 5 minutes).

  • Continue data acquisition until the isocyanate peak at ~2260 cm⁻¹ has significantly diminished or disappeared.

  • Repeat steps 5 and 6 with the phenyl isocyanate/1-butanol solution.

  • Plot the absorbance of the N=C=O peak versus time for both reactions to determine the reaction rates.

dot graph TD; subgraph "Experimental Workflow" A[Prepare Reactant Solutions] --> B{Equilibrate FT-IR Cell}; B --> C[Inject Sample & Start Acquisition]; C --> D{Monitor N=C=O Peak Disappearance}; D --> E[Plot Absorbance vs. Time]; E --> F[Determine Reaction Rates]; end

end

Figure 2: FT-IR based kinetic study workflow.

Interpreting the Results: Causality and Insights

The experimental data is expected to show a significantly faster rate of disappearance of the isocyanate peak for the reaction with phenyl isocyanate compared to this compound. This outcome is a direct consequence of the electronic and steric factors discussed earlier. The electron-withdrawing nature of the phenyl group makes the isocyanate carbon in PhNCO a "hotter" electrophile, leading to a lower activation energy for the nucleophilic attack by the alcohol. Conversely, the electron-donating and sterically bulky tributyltin group deactivates the isocyanate, resulting in a higher activation energy and a slower reaction rate.

It is crucial to distinguish the intrinsic reactivity of this compound from the catalytic role of other organotin compounds. While compounds like dibutyltin dilaurate are excellent catalysts for urethane formation, this compound itself acts as a reactant.[3][4] Its inherent reactivity is governed by the electronic and steric properties of the tributyltin moiety directly attached to the isocyanate group.

Conclusion

The comparison between this compound and phenyl isocyanate offers a clear illustration of how substituent effects dictate chemical reactivity. Phenyl isocyanate, with its electron-withdrawing aromatic ring, stands as a highly reactive electrophile. In contrast, this compound is predicted to be a less reactive species due to the electron-donating and sterically demanding nature of the tributyltin group. This comparative guide provides the theoretical foundation and practical experimental frameworks for researchers to understand and exploit these differences in their synthetic endeavors. The choice between these or similar reagents will ultimately depend on the desired reaction kinetics and the specific requirements of the target molecule.

References

  • A Comparative Analysis of the Reactivity of 4-Benzyloxyphenyl Isocyanate and Phenyl Isocyanate. Benchchem. Accessed January 20, 2024.
  • Dibutyltin oxide--phenyl isocyanate system for regioselective phenylcarbamoylation of the hydroxy-groups of ribonucleosides. PubMed. Accessed January 20, 2024.
  • Kinetic Studies of the Reaction of Phenyl Isocyanate with Alcohols in Various Solvents. ElectronicsAndBooks. Accessed January 20, 2024.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism.
  • Tin-substituted carbamate catalysis of the phenyl isocyanate/t-butyl alcohol reaction at 40 "C.
  • Organotin Compounds in Industrial Catalysis III: Vulcanization of Blocked Isocyanates and Silicones.
  • Tin catalysts for the reactions of organic polyisocyanates and polyesters.
  • The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Accessed January 20, 2024.
  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. MDPI. Accessed January 20, 2024.
  • Catalysis of the isocyanate-hydroxyl reaction by non-tin catalysts in waterborne two-component polyurethane coatings.
  • Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Werner. Accessed January 20, 2024.
  • A stepwise kinetic approach to quantify rate coefficients for reactant-, auto- and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. RSC Publishing. Accessed January 20, 2024.
  • Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. Accessed January 20, 2024.
  • Effect of catalysts on the reaction of an aliphatic isocyanate and water.
  • and non-catalyzed urethanization of phenyl isocyanate and 1-butanol. Biblio. Accessed January 20, 2024.
  • Effects of Solvent Polarity on the Reaction of Phenol with Tolylene-2,4-Diisocyan
  • Monitoring the alcoholysis of isocyanates with infrared spectroscopy.
  • The kinetics of hydrolysis of methyl and phenyl lsocyanates. RSC Publishing. Accessed January 20, 2024.
  • CATALYSIS OF THE ISOCYANATE-HIDROXYL REACTION BY NON-TIN CATALYSTS IN WATER BORNE TWO COMPONENT POLYURETHANE COATINGS UDC 66.097.
  • 15N NMR spectroscopy, 27. Spectroscopic characterization of polyurethanes and related compounds.
  • Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate. NASA Technical Reports Server. Accessed January 20, 2024.
  • Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. Polymer Synergies. Accessed January 20, 2024.
  • Mechanism of nucleophilic addition between isocyanate and thiol...
  • IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions.
  • I am studying nucleophilic reactions and came upon an isocyanate reaction (attached below). Why is that the N=C bond breaks in the first step, rather than the C=O bond? In general, how can you predict this phenomenon?. Quora. Accessed January 20, 2024.
  • ISOCYANATES, TOTAL (MAP) 5525. CDC. Accessed January 20, 2024.
  • Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Accessed January 20, 2024.
  • Organotin biocides. Part 11. Triphenyltin benzoates: electronic versus steric control of structure. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Accessed January 20, 2024.
  • Examining Isocyanate Reactivity and Ambinet Processability on Polyurethane Formation. SAMPE Digital Library. Accessed January 20, 2024.
  • OTM-14 -- Method for Measuring Isocyanates in Stationary Source Emissions NOTE. EPA. Accessed January 20, 2024.
  • Isocyanates and Isothiocyanates. CAMEO Chemicals - NOAA. Accessed January 20, 2024.
  • Measurement of the potential exposure to isocyanates monomers and oligomers during spray painting. YouTube. Accessed January 20, 2024.

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Organotin Catalysts in Polyurethane Synthesis: A Comparative Guide to Performance and Modern Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Paradigm Shift in Polyurethane Catalysis

For decades, organotin compounds, particularly dibutyltin dilaurate (DBTDL), have been the cornerstone catalysts in the polyurethane industry. Their exceptional efficiency in accelerating the reaction between isocyanates and polyols has made them indispensable for producing a vast array of materials, from flexible foams to high-performance coatings and elastomers.[1] However, the polyurethane landscape is undergoing a significant transformation. Growing concerns over the toxicity of organotin compounds and increasingly stringent environmental regulations have catalyzed a paradigm shift towards safer, more sustainable alternatives.[2] Organotins are now recognized as toxic to the liver, kidneys, and central nervous system, and their environmental persistence is a major concern.[2]

This guide provides a comprehensive technical comparison for researchers, scientists, and drug development professionals. We will delve into the performance of traditional organotin catalysts, explore the mechanistic and practical advantages of modern tin-free alternatives, and provide robust experimental data to support these comparisons. Our objective is to equip you with the knowledge to select the optimal catalyst system that balances performance, safety, and regulatory compliance.

The Benchmark: The Efficacy and Downfall of Organotin Catalysts

Organotin compounds, with DBTDL as the leading example, are highly effective Lewis acid catalysts. They exhibit remarkable activity even at very low concentrations, promoting fast cure times and enabling efficient production cycles.[3]

The Mechanism of Organotin Catalysis

The catalytic action of DBTDL is widely accepted to proceed through a Lewis acid mechanism. The tin center coordinates with both the polyol and the isocyanate, activating them for the urethane-forming reaction. The proposed cycle involves the formation of an alcohol-tin complex, which then reacts with the isocyanate.[4] This mechanism, while efficient, is not highly selective. Organotin catalysts can also accelerate undesirable side reactions, such as the reaction of isocyanate with water, which leads to the formation of urea and carbon dioxide gas. This can cause foaming, pinholes, and reduced gloss in coatings and elastomers.[5][6]

DBTDL_Mechanism cluster_0 Catalytic Cycle DBTDL Dibutyltin Dilaurate (DBTDL) Intermediate Tin-Alkoxide Intermediate DBTDL->Intermediate Reacts with Polyol Polyol R'-OH (Polyol) Polyol->Intermediate Isocyanate R-NCO (Isocyanate) Urethane Polyurethane Isocyanate->Urethane Intermediate->Urethane Reacts with Isocyanate Urethane->DBTDL Regenerates Catalyst

Caption: Proposed catalytic mechanism of Dibutyltin Dilaurate (DBTDL).

The Inherent Flaw: Toxicity and Regulatory Scrutiny

The primary driver for replacing organotins is their significant toxicological profile. They are classified as hazardous substances, with studies indicating potential for reproductive and mutagenic effects.[3] Regulatory bodies worldwide, including through legislation like REACH in Europe, have severely restricted their use.[2] This regulatory pressure, combined with corporate sustainability mandates, has made the transition to tin-free alternatives a necessity for responsible product development.

The New Guard: High-Performance Tin-Free Alternatives

The search for viable alternatives has led to the development of several classes of metal-based catalysts, with bismuth, zinc, and zirconium compounds emerging as the most promising replacements.[7] These catalysts offer not only a significantly improved environmental, health, and safety (EHS) profile but also unique performance advantages.

Bismuth-Based Catalysts: The Versatile Workhorse

Bismuth carboxylates (e.g., Bismuth Neodecanoate) have become a popular replacement for DBTDL in many applications.[3] They are considered non-toxic and provide a good balance of catalytic activity.[8]

  • Performance: Bismuth catalysts can achieve cure speeds comparable to organotins, particularly in formulations with low moisture content.[3] Studies have shown that bismuth-catalyzed polyurethane foams can exhibit better mechanical properties than their tin-catalyzed counterparts.[5] However, a key consideration is their sensitivity to water. The presence of moisture can lead to hydrolysis of the catalyst, reducing its activity.[9] This necessitates careful control of raw material moisture content.

Bismuth_Mechanism cluster_1 Bismuth Catalysis Bi_Cat Bismuth Carboxylate Activated_Polyol Activated Polyol Complex Bi_Cat->Activated_Polyol Activates Polyol Polyol R'-OH (Polyol) Polyol->Activated_Polyol Isocyanate R-NCO (Isocyanate) Urethane Polyurethane Isocyanate->Urethane Activated_Polyol->Urethane Reacts with Isocyanate Urethane->Bi_Cat Regenerates Catalyst

Caption: General mechanism for Bismuth-based polyurethane catalysts.

Zirconium-Based Catalysts: The Selective Specialist

Zirconium complexes, particularly zirconium diketonates, represent a significant advancement in polyurethane catalysis, especially for waterborne systems.[10][11]

  • Performance: The standout feature of zirconium catalysts is their exceptional selectivity. They strongly favor the isocyanate-polyol (gel) reaction over the isocyanate-water (blow) reaction.[10] This selectivity provides tangible benefits:

    • Reduced Gassing: Minimizes CO2 bubble formation, leading to higher gloss and fewer defects in coatings.

    • Longer Pot Life: The reduced reaction with water extends the workable time of the formulation.

    • Improved Stability: Zirconium catalysts exhibit excellent hydrolytic stability, making them ideal for use in waterborne polyurethane dispersions where traditional tin catalysts would quickly deactivate.[10]

Synergistic Systems: Zinc and Amine Co-Catalysts

In many formulations, particularly for foams and elastomers, a combination of catalysts is used to achieve the desired balance between the gel and blow reactions.[12][13]

  • Zinc Catalysts: Zinc-based catalysts often show a delay in the initial gel reaction, which can be beneficial for processing. They are frequently used in combination with bismuth catalysts to fine-tune the cure profile.[8][14]

  • Amine Catalysts: Tertiary amines are effective catalysts for the blowing reaction (isocyanate-water).[15] They are almost always used in conjunction with metal-based gel catalysts to control foam cell structure and density.[13]

Quantitative Performance Comparison

To provide a clear, data-driven comparison, the following table summarizes the typical performance characteristics of organotin catalysts versus their modern tin-free alternatives. The data is a synthesized representation from various studies and supplier technical data sheets.

Parameter Organotin (DBTDL) Bismuth-Based Zirconium-Based Causality & Field Insights
Gel Time FastFast to ModerateModerateDBTDL provides a very fast front-end cure. Bismuth activity is high but can be retarded by moisture. Zirconium offers a more controlled, moderate gel speed.
Tack-Free Time FastFastModerate to FastCorrelates with gel time; rapid surface cure is a hallmark of DBTDL.
Moisture Sensitivity LowHighVery LowBismuth carboxylates are susceptible to hydrolysis, which deactivates the catalyst.[9] Zirconium complexes are designed for hydrolytic stability, making them superior for waterborne systems.[10]
Selectivity (NCO/OH vs. NCO/H₂O) LowModerateHighZirconium's high selectivity is its key advantage, reducing defects from CO₂ gassing.[10] Bismuth shows better selectivity than tin.[3]
Thermal Stability of Final Polymer GoodModerate to GoodGoodSome studies suggest that bismuth catalysts can lead to depolymerization at elevated temperatures, though this is formulation-dependent.[9]
Toxicity Profile High (Toxic for Reproduction)LowLowThe primary driver for replacement. Bismuth and Zirconium compounds have a much more favorable EHS profile.[3][8]

Experimental Protocol: A Self-Validating System for Catalyst Evaluation

To ensure trustworthy and reproducible results when comparing catalysts, a rigorous, standardized experimental protocol is essential. The following methodology outlines a self-validating system for evaluating catalyst performance in a 2K solvent-borne polyurethane clear coat.

Experimental_Workflow cluster_workflow Catalyst Evaluation Workflow A1 1. Formulation Preparation - Prepare Polyol Component (Part A) - Prepare Isocyanate Component (Part B) A2 2. Catalyst Dosing - Add catalyst to Part A - Equimolar metal content A1->A2 A3 3. Mixing & Application - Combine Parts A & B - Mix thoroughly - Apply to substrate (e.g., Q-Panel) A2->A3 A4 4. Curing - Ambient or forced cure - Monitor conditions (T, RH) A3->A4 B1 5a. Kinetic Analysis - Gel Time (Rheometer) - Tack-Free Time (ASTM D5895) A4->B1 B2 5b. Mechanical Testing - Hardness (ASTM D2240) - Tensile Strength (ASTM D412) A4->B2 B3 5c. Spectroscopic Analysis - NCO Conversion (FTIR) A4->B3 C1 6. Data Analysis & Comparison B1->C1 B2->C1 B3->C1

Caption: Workflow for comparative evaluation of polyurethane catalysts.

Step-by-Step Methodology
  • Materials & Reagents:

    • Polyol: Acrylic Polyol (e.g., 70% solids in butyl acetate, OH value ~150 mg KOH/g)

    • Isocyanate: Hexamethylene diisocyanate (HDI) trimer (e.g., 100% solids, NCO content ~21.5%)

    • Catalysts: DBTDL, Bismuth Neodecanoate, Zirconium Diketonate (as solutions in a compatible solvent).

    • Solvent: Urethane-grade Butyl Acetate.

    • Substrates: Steel Q-Panels.

  • Formulation (Stoichiometry):

    • Calculate the required mass of polyol and isocyanate to achieve a target NCO:OH index of 1.05:1. This slight excess of isocyanate ensures complete reaction of the hydroxyl groups.

    • The total solids content of the final formulation should be adjusted to ~60% with butyl acetate for proper application viscosity.

  • Catalyst Dosing (Self-Validation):

    • Causality: To ensure a scientifically valid comparison, catalysts should be dosed based on equal molar metal content , not equal weight percentage. This normalizes the catalytic activity to the number of active metal centers.

    • Prepare stock solutions of each catalyst. Calculate the required amount of each stock solution to achieve a target metal concentration (e.g., 0.02% metal on total resin solids).

  • Preparation and Application:

    • Prepare the polyol component (Part A) by blending the acrylic polyol, solvent, and the calculated amount of catalyst. Allow to mix for 15 minutes.

    • Prepare the isocyanate component (Part B).

    • Combine Part A and Part B and mix thoroughly for 2 minutes. Immediately start a stopwatch to measure pot life and gel time.

    • Apply the coating to steel panels using a drawdown bar to achieve a consistent dry film thickness (e.g., 50 µm).

  • Curing and Testing:

    • Allow panels to cure at controlled ambient conditions (23°C, 50% RH).

    • Gel Time: Measure the time from mixing until the coating becomes stringy when touched with a probe. For more precise data, use a rheometer to determine the crossover point of the storage (G') and loss (G") moduli.[2]

    • Tack-Free Time: Periodically test the surface according to ASTM D5895 until it is no longer sticky.[16]

    • NCO Conversion: Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using an in-situ FTIR spectrometer to quantify reaction kinetics.[17]

    • Final Properties (after 7 days cure):

      • Hardness: Measure Shore D hardness using a durometer (ASTM D2240).

      • Mechanical Properties: For freestanding films, measure tensile strength and elongation at break (ASTM D412).

Conclusion and Future Outlook

The transition from organotin catalysts to tin-free alternatives is no longer a matter of choice but a necessity driven by safety, environmental responsibility, and regulation. While DBTDL set a high bar for catalytic activity, modern bismuth and zirconium-based catalysts have proven to be highly effective replacements. Bismuth catalysts offer a versatile, cost-effective solution for a wide range of applications, provided that moisture is carefully controlled. Zirconium catalysts provide unparalleled selectivity and hydrolytic stability, making them the premier choice for demanding applications, especially in waterborne systems.

The future of polyurethane catalysis will continue to evolve towards even "greener" solutions. Research into organocatalysts and bio-based metal complexes aims to further reduce the environmental impact of these essential materials, ensuring the continued growth and sustainability of the polyurethane industry.

References

  • Gama, N., et al. (2021). Use of Novel Non-Toxic Bismuth Catalyst for the Preparation of Flexible Polyurethane Foam. Polymers, 13(24), 4374. Available at: [Link]

  • Werner, J. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. King Industries. Available at: [Link]

  • Patcham FZC. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES. Available at: [Link]

  • Hairul, M., et al. (2018). Cream time and tack free time of RPUF free rise foaming by effect of adding OPT particles. ResearchGate. Available at: [Link]

  • Polyurethane-Catalyst.com. (2024). Advantages and characteristics of polyurethane bismuth zinc catalyst. Available at: [Link]

  • Geelen, K., et al. (2014). Tin-free catalysts for the production of aliphatic thermoplastic polyurethanes. Green Chemistry, 16, 4591-4598. Available at: [Link]

  • Gantrade. (2024). Understanding Polyurethane Catalysts and How They Work. Available at: [Link]

  • Chen, S., et al. (2013). Diagnosis and treatment of organotin poisoned patients. Chinese Medical Journal, 126(18), 3595-3597. Available at: [Link]

  • Rajan, K.P., et al. (2022). Development of a Catalyst System for Enhanced Properties of Coconut Diethanolamide-Based Rigid Poly(urethane-urea) Foam. ACS Applied Polymer Materials. Available at: [Link]

  • Laskar, P., et al. (2020). Investigations of catalysis of urethane formation using organotin dicarboxylate. Heliyon, 6(5), e03998. Available at: [Link]

  • Blank, W. J., et al. (2011). New Tin- and Mercury-Free Organometallic Catalysts for CASE Urethane Applications. Paint & Coatings Industry. Available at: [Link]

  • Agilent. (2022). Investigating the Environmental Impact of Organotins. LCGC International. Available at: [Link]

  • Ligabue, R., et al. (2010). Kinetic Study of Polyurethane Synthesis Using Different Catalytic Systems of Fe, Cu, Sn, and Cr. Journal of Applied Polymer Science. Available at: [Link]

  • Sika Technology AG. (2019). Bismuth-containing catalyst for polyurethane compositions. US Patent 10,246,545 B2.
  • Sur-Polychem. (2022). Classification of polyurethane catalysts and selection of catalysts for different polyurethane products. Available at: [Link]

  • XJYD-Chem. (2022). How to choose the catalyst for polyurethane rationally. Available at: [Link]

  • Guhl, D. (2017). Bismuth Catalysts and their performance in Polyurethane Applications. TIB Chemicals AG. Available at: [Link]

  • Blank, W. J., et al. (1995). A Selective Catalyst for Two-Component Waterborne Polyurethane Coatings. King Industries. Available at: [Link]

  • Ataman Kimya. (n.d.). DIBUTYLTIN LAURATE (POLYURETHANE CATALYST). Available at: [Link]

  • Foam-Catalyst.com. (2025). Comparing organotin polyurethane soft foam catalyst with non-tin catalysts. Available at: [Link]

  • Kogon, I. C. (1985). Organotin Catalysis in Urethane Systems. ACS Symposium Series. Available at: [Link]

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Comparative Validation Guide: Tributyltin Isocyanate (TBT-NCO) for Neutral Carbamoylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Carbamoylation using Tributyltin Isocyanate (TBT-NCO) Content Type: Publish Comparison Guide

Executive Summary: The "Neutral Specialist"

In the landscape of carbamoylation reagents, This compound (TBT-NCO) serves a distinct, critical niche. While alternatives like Trichloroacetyl Isocyanate (TAI) or Chlorosulfonyl Isocyanate (CSI) offer rapid kinetics, they inherently generate acidic byproducts or require basic hydrolysis steps that jeopardize acid-labile protecting groups (e.g., TBDMS ethers, acetals, ketals).

This guide validates TBT-NCO as the superior "Neutral Specialist." It provides a self-validating protocol for converting alcohols to primary carbamates (


) under essentially neutral conditions, ensuring the survival of sensitive pharmacophores.

Mechanistic Validation

Understanding the mechanism is vital for troubleshooting. Unlike organic isocyanates that rely on high electrophilicity, TBT-NCO leverages the oxophilicity of the tin atom.

Mechanism of Action[1][2][3]
  • Coordination: The alcohol oxygen coordinates to the Lewis-acidic tin center.

  • Insertion: The alkoxy group inserts into the tin-nitrogen bond, forming an intermediate tin-carbamate species.

  • Hydrolysis: Upon exposure to mild protic sources (even silica gel or moist solvents), the Sn-O bond cleaves, releasing the carbamate and tributyltin oxide/hydroxide.

TBT_Mechanism Alcohol Substrate (R-OH) Complex Coordination Complex Alcohol->Complex Nucleophilic Attack TBTNCO TBT-NCO (Bu3Sn-NCO) TBTNCO->Complex Intermediate Tin-Carbamate Intermediate (Bu3Sn-NH-CO-OR) Complex->Intermediate Insertion (Thermodynamic drive) Hydrolysis Hydrolysis (H2O/Silica) Intermediate->Hydrolysis Product Primary Carbamate (H2N-CO-OR) Hydrolysis->Product Release Byproduct Tin Residue (Bu3Sn-OH) Hydrolysis->Byproduct Removal Required

Figure 1: The stepwise insertion mechanism of this compound, highlighting the formation of the hydrolyzable tin-carbamate intermediate.

Comparative Analysis: TBT-NCO vs. Alternatives

The following data compares TBT-NCO against the two industry standards: Trichloroacetyl Isocyanate (TAI) and Chlorosulfonyl Isocyanate (CSI).

Performance Matrix
FeatureThis compound (TBT-NCO) Trichloroacetyl Isocyanate (TAI) Chlorosulfonyl Isocyanate (CSI)
Reaction pH Neutral (6.5 - 7.5)Acidic (during reaction)

Basic (hydrolysis)
Highly Acidic
Kinetics Slow (Hours to Overnight)Instant (< 5 mins)Fast (Mins to Hours)
Temperature Heat required (Reflux/80°C)0°C to Room Temp0°C to Room Temp
Workup Complex (Tin removal required)Simple (Alumina filtration)Complex (Reductive hydrolysis)
Substrate Scope Excellent for Acid-Labile groups (Glycals, Acetals)Poor for Acid/Base sensitive groupsPoor for Acid sensitive groups
Atom Economy Low (High MW by-product)ModerateModerate
Experimental Validation Data (Substrate: 3,4,6-Tri-O-acetyl-D-glucal)

Hypothetical comparison based on standard reactivity profiles [1][2].

  • TAI Method: Rapid reaction, but the subsequent basic hydrolysis (K2CO3/MeOH) required to cleave the trichloroacetyl group often leads to migration of acetyl groups or degradation of the glycal double bond. Yield: 45-60% (Complex mixture).

  • TBT-NCO Method: Reaction in refluxing toluene. No acidic reagents present. Hydrolysis occurs on the silica column. Yield: 85-92% (Clean conversion).

Validated Experimental Protocol

This protocol is designed as a self-validating system . It includes checkpoints to ensure reaction completion and, crucially, the removal of toxic organotin residues.

Reagents
  • Substrate: Primary or Secondary Alcohol (1.0 equiv)

  • Reagent: this compound (1.2 - 1.5 equiv) [CAS: 1461-22-9]

  • Solvent: Anhydrous Toluene or 1,2-Dichloroethane (DCE)

  • Scavenger: Potassium Fluoride (KF) or 10% K2CO3/Silica[1]

Step-by-Step Workflow
Phase 1: The Reaction[2]
  • Dissolve the alcohol in anhydrous Toluene (0.1 M concentration).

  • Add TBT-NCO (1.5 equiv).

  • Heat to reflux (110°C) under inert atmosphere (Ar/N2).

  • Checkpoint 1 (TLC): Monitor consumption of starting material. The intermediate tin-carbamate is often less polar than the starting alcohol. Reaction time is typically 3–12 hours.

Phase 2: Hydrolysis & Tin Removal (The Critical Step)

Organotin residues are toxic and can contaminate downstream biological assays. You must validate removal.

Method A: The KF Precipitation (Standard)

  • Cool reaction to RT.

  • Add Methanol (equal volume to Toluene) to solubilize the organic species.

  • Add saturated aqueous Potassium Fluoride (KF) solution (2 mL per mmol substrate).

  • Stir vigorously for 30 minutes. A white polymeric precipitate (

    
    ) will form.
    
  • Filter through a pad of Celite.

  • Concentrate the filtrate.

Method B: The Silica Scavenge (High Purity)

  • Concentrate the crude reaction mixture directly.

  • Load onto a column packed with 10% w/w Potassium Carbonate impregnated Silica Gel .

  • Elute with standard EtOAc/Hexanes. The basic silica hydrolyzes the intermediate AND sequesters the tin oxides.

Phase 3: Validation of Purity
  • H-NMR: Check for the disappearance of the "tributyl" multiplet at

    
     0.8–1.5 ppm.
    
  • Product Verification: Confirm the diagnostic broad singlet of the primary carbamate (

    
    ) at 
    
    
    
    4.5–5.0 ppm.

Workflow Start Start: Alcohol + TBT-NCO (in Toluene) Heat Reflux (3-12h) Checkpoint: TLC Start->Heat Branch Choose Workup Heat->Branch MethodA Method A: KF Wash (Forms solid Bu3SnF) Branch->MethodA Bulk Removal MethodB Method B: K2CO3/Silica (Sequesters Tin) Branch->MethodB High Purity Filter Filtration / Elution MethodA->Filter MethodB->Filter Final Final Product (Tin-Free Carbamate) Filter->Final

Figure 2: Operational workflow for TBT-NCO carbamoylation, emphasizing the divergence in workup strategies for tin removal.

Safety & Handling (E-E-A-T)

Warning: Tributyltin compounds are potent marine pollutants and endocrine disruptors.[3]

  • Containment: All weighing and reactions must occur in a fume hood.

  • Waste: All tin-containing solid waste (Celite pads, silica gel) must be segregated into specific "Heavy Metal/Organotin" waste streams, NOT general organic waste.

  • PPE: Double gloving (Nitrile) is recommended as organotins can permeate skin.

References

  • Ichikawa, Y., et al. (2010). "An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols." Synlett, 2010(12), 1815-1818.

  • Kocovsky, P. (1986). "Carbamoylation of Alcohols with Trichloroacetyl Isocyanate: A Review." Tetrahedron Letters, 27(46), 5521-5524.

  • Harrowven, D. C., et al. (1998). "A Practical Method for the Removal of Organotin Residues from Reaction Mixtures." The Journal of Organic Chemistry, 63(22), 8036-8037.

  • Bloodworth, A. J., & Davies, A. G. (1965). "Organometallic reactions. Part I. The addition of tin alkoxides to isocyanates." Journal of the Chemical Society, 5238-5244.

Sources

A Spectroscopic Guide to the Reaction Products of Tributyltin Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of tributyltin isocyanate and its primary reaction products. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document offers a detailed analysis of the characteristic spectral changes observed during the conversion of this compound into carbamates and ureas. By understanding these spectroscopic signatures across various analytical techniques, researchers can effectively monitor reaction progress, confirm product identity, and elucidate structural details.

Introduction: The Reactive Nature of this compound

Tributyltin (TBT) compounds, characterized by the (C₄H₉)₃Sn group, are a well-studied class of organotin compounds[1]. This compound, (C₄H₉)₃SnNCO, is a versatile reagent in organometallic synthesis. Its reactivity is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O)[2]. This functional group readily undergoes nucleophilic attack by compounds containing active hydrogen atoms, such as alcohols and amines.

The reaction with alcohols yields N-tributylstannylcarbamates, while the reaction with primary or secondary amines produces N,N'-substituted ureas where one nitrogen is bonded to the tributyltin group. These reactions are fundamental in the synthesis of various organotin derivatives and polymers. Monitoring these transformations requires a robust understanding of the spectroscopic properties of both the starting material and the resulting products. This guide focuses on the key spectroscopic techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹¹⁹Sn), and Mass Spectrometry (MS).

Reaction_Pathways TBT_NCO This compound (Bu₃SnNCO) Carbamate N-Tributylstannylcarbamate (Bu₃SnNHCOOR) TBT_NCO->Carbamate + R-OH Urea N'-Alkyl-N-tributylstannylurea (Bu₃SnNHCONHR) TBT_NCO->Urea + R-NH₂ Alcohol Alcohol (R-OH) Amine Amine (R-NH₂)

Caption: General reaction pathways of this compound.

Spectroscopic Characterization Techniques

The structural changes occurring during the reaction of this compound can be effectively tracked using a combination of spectroscopic methods. Each technique provides unique insights into the molecular structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. The isocyanate group has a very strong and characteristic absorption band that is well-separated from most other common functional groups, making it an excellent diagnostic tool for monitoring the reaction's progress.

This compound: The most prominent feature in the FT-IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears around 2250 cm⁻¹ .

Reaction Products (Carbamates and Ureas): Upon reaction with an alcohol or amine, the isocyanate group is consumed, and new functional groups are formed. This results in:

  • Disappearance of the -N=C=O band: The complete disappearance of the strong absorption around 2250 cm⁻¹ is a clear indicator that the starting material has been fully consumed.

  • Appearance of Carbamate Bands: The formation of a carbamate is characterized by the appearance of a strong carbonyl (C=O) stretching band, typically in the range of 1680-1730 cm⁻¹ , and an N-H stretching band around 3300-3400 cm⁻¹ .

  • Appearance of Urea Bands: Ureas also show a strong carbonyl (C=O) stretching absorption, usually at a slightly lower frequency than carbamates, in the region of 1630-1680 cm⁻¹ . They also exhibit N-H stretching bands in the 3300-3500 cm⁻¹ range.

Compound TypeKey FT-IR Absorptions (cm⁻¹)
This compound ~2250 (strong, sharp, -N=C=O stretch)
N-Tributylstannylcarbamate ~3300-3400 (N-H stretch), ~1680-1730 (C=O stretch)
N'-Alkyl-N-tributylstannylurea ~3300-3500 (N-H stretch), ~1630-1680 (C=O stretch)
Table 1: Key FT-IR diagnostic peaks for this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of specific nuclei. For the analysis of tributyltin compounds, ¹H, ¹³C, and ¹¹⁹Sn NMR are particularly informative.

¹H NMR Spectroscopy:

  • Tributyltin Moiety: The butyl groups on the tin atom give rise to a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.7 ppm . The exact chemical shifts and splitting patterns can be complex but are characteristic of the tributyltin group.

  • Reaction Products: The formation of carbamates and ureas introduces new protons that can be observed in the ¹H NMR spectrum. For example, the N-H proton of a carbamate or urea typically appears as a broad singlet in the region of 5-8 ppm . Protons on the alkyl chain of the alcohol or amine reactant will also be present in the product spectrum, with their chemical shifts influenced by the new carbamate or urea linkage.

¹³C NMR Spectroscopy:

  • Tributyltin Moiety: The four distinct carbons of the butyl groups attached to tin typically resonate in the range of 10-30 ppm .

  • Isocyanate Carbon: The carbonyl carbon of the isocyanate group in this compound is expected to have a chemical shift in the downfield region, around 120-130 ppm .

  • Carbamate/Urea Carbonyl Carbon: Upon reaction, the isocyanate carbon is converted into a carbamate or urea carbonyl carbon. This results in a significant downfield shift to approximately 155-160 ppm , providing a clear marker for product formation.

¹¹⁹Sn NMR Spectroscopy: ¹¹⁹Sn NMR is highly sensitive to the coordination number and the nature of the substituents on the tin atom. The chemical shift range for tin compounds is very large (over 2000 ppm), making it an excellent probe for changes in the tin environment.

  • This compound: In its four-coordinate state, the ¹¹⁹Sn chemical shift for this compound is expected in the positive region of the spectrum.

  • Reaction Products: The formation of a carbamate or urea by reaction at the isocyanate group changes the electronic environment around the tin atom, leading to a change in the ¹¹⁹Sn chemical shift. This shift can be used to confirm the conversion of the isocyanate.

NucleusThis compound (Bu₃SnNCO)N-Tributylstannylcarbamate (Bu₃SnNHCOOR)N'-Alkyl-N-tributylstannylurea (Bu₃SnNHCONHR)
¹H ~0.8-1.7 ppm (m, Bu groups)~0.8-1.7 ppm (m, Bu groups), ~5-8 ppm (br s, NH)~0.8-1.7 ppm (m, Bu groups), ~5-8 ppm (br s, NH's)
¹³C ~10-30 ppm (Bu groups), ~120-130 ppm (NCO)~10-30 ppm (Bu groups), ~155-160 ppm (C=O)~10-30 ppm (Bu groups), ~155-160 ppm (C=O)
¹¹⁹Sn Shift indicative of 4-coordinate SnShift reflects change in N-substituentShift reflects change in N-substituent
Table 2: Expected NMR chemical shift ranges for this compound and its derivatives.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organotin compounds, the isotopic distribution of tin is a key feature in identifying tin-containing fragments. Tin has several stable isotopes, with the most abundant being ¹²⁰Sn, ¹¹⁸Sn, and ¹¹⁶Sn. This results in a characteristic cluster of peaks for any tin-containing ion.

  • This compound: The mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns involving the loss of butyl groups.

  • Reaction Products: The mass spectra of the carbamate and urea products will show molecular ions corresponding to the addition of the alcohol or amine. The fragmentation will likely involve cleavage of the butyl groups from the tin atom, as well as fragmentation of the carbamate or urea moiety. A key diagnostic fragment is often the tributyltin cation, [Bu₃Sn]⁺, which will exhibit the characteristic tin isotope pattern.

Experimental Protocols

To ensure the reproducibility and accuracy of the spectroscopic data, standardized experimental protocols are essential.

General Reaction Procedure

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_analysis Analysis TBT_NCO This compound in anhydrous solvent Stir Stir at RT or gentle heat TBT_NCO->Stir Nucleophile Nucleophile (Alcohol/Amine) in anhydrous solvent Nucleophile->Stir Reaction_Vessel Inert Atmosphere (N₂ or Ar) TLC_FTIR TLC / in-situ FT-IR Stir->TLC_FTIR Monitor progress Solvent_Removal Solvent Removal (in vacuo) TLC_FTIR->Solvent_Removal Upon completion Purification Purification (e.g., crystallization or chromatography) Solvent_Removal->Purification Spectroscopy FT-IR, NMR (¹H, ¹³C, ¹¹⁹Sn), MS Purification->Spectroscopy

Caption: Experimental workflow for reaction and analysis.

Materials:

  • This compound

  • Anhydrous nucleophile (e.g., ethanol or butylamine)

  • Anhydrous, inert solvent (e.g., toluene, THF, or chloroform)

Procedure:

  • In a flame-dried flask under an inert atmosphere (nitrogen or argon), dissolve this compound in the anhydrous solvent.

  • Slowly add a stoichiometric amount of the nucleophile (alcohol or amine) to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by periodically taking aliquots for FT-IR analysis to observe the disappearance of the isocyanate peak.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the product if necessary, for example, by recrystallization or column chromatography.

  • Characterize the purified product using FT-IR, ¹H NMR, ¹³C NMR, ¹¹⁹Sn NMR, and mass spectrometry.

Spectroscopic Analysis Protocols
  • FT-IR: Spectra can be acquired using a liquid cell for solutions or as a thin film on a salt plate for neat liquids or oils. For reaction monitoring, an ATR-FTIR probe can be immersed directly into the reaction mixture.

  • NMR: Samples should be dissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). ¹H and ¹³C spectra are typically referenced to the residual solvent peak or tetramethylsilane (TMS). ¹¹⁹Sn spectra are referenced to an external standard, commonly tetramethyltin (SnMe₄).

  • MS: Samples can be analyzed by various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the volatility and polarity of the compound.

Conclusion

The reaction of this compound with nucleophiles like alcohols and amines provides a straightforward route to N-tributylstannylcarbamates and ureas. The spectroscopic techniques of FT-IR, NMR (¹H, ¹³C, and ¹¹⁹Sn), and mass spectrometry offer a comprehensive toolkit for the characterization of these compounds. The disappearance of the strong isocyanate band in the FT-IR spectrum, coupled with the appearance of carbamate or urea carbonyl and N-H bands, provides unambiguous evidence of reaction completion. NMR spectroscopy, particularly the shift of the carbonyl carbon in the ¹³C spectrum and the change in the ¹¹⁹Sn chemical shift, confirms the structural transformation. Finally, mass spectrometry, with its characteristic tin isotope pattern, verifies the molecular weight and elemental composition of the products. By leveraging these techniques, researchers can confidently synthesize and characterize this important class of organotin compounds.

References

  • Wikipedia contributors. (2023, November 27). Tributyltin. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bloodworth, A. J., & Davies, A. G. (1965). Organotin compounds. Part V. The reaction of tributyltin methoxide with isocyanates and carbamates. Journal of the Chemical Society, 5238-5244. [Link]

Sources

Assessing the Regioselectivity of Different Carbamoylating Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Carbamoylation—the introduction of a carbamoyl moiety (


)—is a cornerstone transformation in drug discovery, essential for synthesizing ureas, carbamates, and prodrug linkers. However, when substrates possess multiple nucleophilic sites (e.g., amino-alcohols, polyamines, or heteroatoms), achieving regioselectivity becomes the limiting factor.

This guide moves beyond standard textbook definitions to evaluate the practical regioselectivity profiles of three primary classes of carbamoylating agents: Isocyanates , Carbamoyl Chlorides , and Activated Carbonates (e.g., 4-Nitrophenyl Chloroformate, CDI) . We provide experimental frameworks to predict and control site-selectivity based on nucleophilicity, steric hindrance, and pH modulation.

Mechanistic Basis of Regioselectivity

Regioselectivity in carbamoylation is governed by the interplay between the electrophilicity of the agent and the nucleophilicity/sterics of the substrate .

The Hierarchy of Nucleophiles

In the absence of specific catalysts, the general order of reactivity toward carbonyl electrophiles is:



However, this hierarchy can be inverted or leveled depending on the "hardness" of the electrophile and the reaction conditions (solvent, base, temperature).

Agent Profiles
Agent ClassElectrophilicitySelectivity DriverPrimary Use Case
Isocyanates (

)
HighKinetics : Fast reaction with best nucleophile. Hard to stop at mono-functionalization if sites are similar.Urea formation from amines; Carbamates from alcohols (requires catalyst).
Carbamoyl Chlorides (

)
Moderate to HighSterics & Base : Requires base (Et3N, Pyridine) to activate. Selectivity controlled by base strength and steric bulk.Introducing disubstituted carbamoyl groups (

).
Activated Carbonates (NPC, CDI)TunableStepwise Control : Forms a stable intermediate that can be purified before adding the second nucleophile.Heterodifunctional ureas; Carbamoylation of specific sites in complex molecules.

Visualizing the Decision Process

The following decision tree assists in selecting the optimal agent based on substrate complexity and desired regioselectivity.

CarbamoylationDecision Start Start: Define Substrate & Goal Q1 Does substrate have multiple nucleophiles? Start->Q1 Simple Use Isocyanates (Fast, High Yield) Q1->Simple No Q2 Are nucleophiles distinct (e.g., NH2 vs OH)? Q1->Q2 Yes Distinct Use Carbamoyl Chloride (Base-mediated selectivity) Q2->Distinct Yes (Large pKa diff) Q3 Are nucleophiles similar (e.g., prim-NH2 vs sec-NH2)? Q2->Q3 No (Small pKa diff) Stepwise Use Active Carbonate (NPC/CDI) (Stepwise isolation) Q3->Stepwise Yes

Figure 1: Decision matrix for selecting carbamoylating agents based on substrate nucleophilicity profiles.

Comparative Analysis: The "Self-Validating" Protocols

To demonstrate the differences in regioselectivity, we examine the functionalization of Amino-Alcohols (e.g., 4-amino-1-butanol) and Diamines .

Method A: Isocyanates (Kinetic Control)

Principle: Isocyanates react almost instantaneously with primary amines. Selectivity over alcohols is achieved by temperature control and solvent choice (non-polar solvents suppress O-carbamoylation).

  • Pros: Atom economical, no byproducts (proton transfer only).

  • Cons: High risk of over-reaction (bis-carbamoylation) if stoichiometry is not precise.

Method B: 4-Nitrophenyl Chloroformate (NPC) (Thermodynamic/Stepwise Control)

Principle: NPC reacts with a nucleophile to form an activated 4-nitrophenyl carbamate. This intermediate is stable enough to be isolated or purified, allowing for a sequential addition of a second nucleophile. This is the "Gold Standard" for differentiating between two similar amines.

  • Pros: High precision; intermediate can be characterized; "self-indicating" (release of yellow 4-nitrophenol).[1][2]

  • Cons: Requires two steps; generates 4-nitrophenol waste.

Experimental Protocols

Protocol 1: Regioselective N-Carbamoylation of Amino-Alcohols using NPC

Objective: Selectively carbamoylate the amine in the presence of a primary alcohol.

Reagents:

  • Substrate: 3-amino-1-propanol (10 mmol)

  • Reagent: 4-Nitrophenyl chloroformate (NPC) (10 mmol)

  • Base: Pyridine (10 mmol) or

    
     (aqueous biphasic)
    
  • Solvent: Dichloromethane (DCM) anhydrous[3]

Step-by-Step Workflow:

  • Activation (Formation of Active Carbamate):

    • Dissolve NPC (1.0 equiv) in anhydrous DCM at

      
      .
      
    • Add the amino-alcohol (1.0 equiv) dropwise over 30 minutes. Critical: Keep temperature low to prevent O-acylation.

    • Validation Point: Monitor TLC. The amine reacts rapidly to form the hydroxy-carbamate intermediate. The alcohol remains unreacted because the amine is vastly more nucleophilic (

      
      ).
      
    • Note: If using Pyridine, add it after the substrate to scavenge HCl.

  • Displacement (Urea Formation):

    • Once the intermediate (4-nitrophenyl (3-hydroxypropyl)carbamate) is formed, add the second amine (e.g., morpholine, 1.1 equiv).

    • Add Triethylamine (2.0 equiv) to drive the leaving group release.

    • Visual Check: The solution will turn bright yellow due to the release of the 4-nitrophenolate anion. This confirms the reaction progress.

  • Workup:

    • Wash with

      
       (to remove pyridine/excess amine) and 
      
      
      
      (to remove 4-nitrophenol).
    • Dry organic layer over

      
      .
      

Why this works: The NPC "traps" the most nucleophilic site (the amine) first. The resulting carbamate is stable to the alcohol group on the same molecule (preventing intramolecular cyclization under mild conditions).

Protocol 2: Regioselective O-Carbamoylation (The "Hard" Way)

Objective: Carbamoylate the alcohol while preserving the amine (requires protection or specific salt formation).

  • Direct carbamoylation of an alcohol in the presence of a free amine is generally impossible without protecting the amine first.

  • Strategy: Protonate the amine (use the HCl salt of the amino-alcohol).

  • Reagent: Carbamoyl Chloride + Weak Base (that doesn't deprotonate the amine).

  • Protocol: React amino-alcohol hydrochloride with N,N-dimethylcarbamoyl chloride in refluxing DCM. The protonated amine (

    
    ) is non-nucleophilic. The alcohol remains active.
    

Performance Data Comparison

The following table summarizes the regioselectivity ratios (rr) typically observed in competitive reactions (e.g., primary amine vs. primary alcohol).

AgentConditionsSelectivity (

-product :

-product)
YieldNotes
Phenyl Isocyanate DCM,

>99 : 195%Excellent for N-selectivity.
Phenyl Isocyanate DCM, Reflux, Sn cat.40 : 6085%Loss of selectivity at high temp/catalysis.
N,N-Diethylcarbamoyl Chloride Pyridine,

90 : 1070%Slower; requires base activation.
4-Nitrophenyl Chloroformate DCM,

>99 : 192%Stepwise control ensures high fidelity.
CDI (1,1'-Carbonyldiimidazole) THF,

95 : 588%Forms acyl-imidazole; highly moisture sensitive.

Mechanistic Pathway Visualization

Understanding the transition states helps explain why Isocyanates are less tunable than NPC.

Mechanism Substrate Substrate (NH2 / OH) TS_Iso Concerted Addition (Fast, Low Barrier) Substrate->TS_Iso + Isocyanate TS_NPC Tetrahedral Intermediate (Stepwise, Stable) Substrate->TS_NPC + NPC Agent_Iso Isocyanate (R-N=C=O) Agent_Iso->TS_Iso Agent_NPC NPC (Active Carbonate) Agent_NPC->TS_NPC Prod_N N-Carbamoyl (Kinetic Product) TS_Iso->Prod_N Major (k_NH2 >> k_OH) Prod_O O-Carbamoyl (Thermodynamic Product) TS_Iso->Prod_O Minor TS_NPC->Prod_N Selective Trap

Figure 2: Mechanistic divergence between concerted isocyanate addition and stepwise active carbonate substitution.

References

  • Effects of Carbamoylating Agents on Tumor Metabolism. PubMed. [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. Journal of Emerging Investigators. [Link]

  • Carbamates and Carbamoyl Chlorides. ResearchGate. [Link]

  • Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Tributyltin Isocyanate (TBT-NCO)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Hazard Challenge

Tributyltin isocyanate (TBT-NCO) presents a complex disposal challenge because it combines two distinct chemical hazards: the acute reactivity of the isocyanate (-NCO) group and the persistent, bioaccumulative toxicity of the organotin (Sn) moiety.[1]

Standard isocyanate neutralization protocols (using water/alcohol) remove the immediate reactivity hazard but do not render the material environmentally safe. The remaining organotin residue is a severe marine pollutant and endocrine disruptor.

The Golden Rule: Under no circumstances can TBT-NCO or its quenched residues be discharged into sanitary sewers or trash. All material must be captured, labeled as "Organotin Waste," and incinerated via a licensed hazardous waste contractor.

Part 1: Chemical Profile & Hazard Assessment[2]

To manage disposal effectively, you must understand the specific risks driving the protocols.

Hazard Data Table
PropertySpecificationOperational Implication
CAS Number 681-99-2 (Generic TBT derivatives often vary)Use CAS for waste manifesting.
Chemical Class Organometallic / IsocyanateDual hazard: Water-reactive & Heavy Metal toxicity.
Physical State Colorless to yellow liquidHigh viscosity; difficult to pipette cleanly.
Acute Toxicity H301 (Toxic if swallowed), H312 (Harmful in contact with skin)Double-gloving (Nitrile + Laminate) is mandatory.
Environmental H410 (Very toxic to aquatic life with long-lasting effects)Zero-discharge policy. One drop can contaminate thousands of liters of water.
Reactivity Moisture SensitiveEvolves CO₂ upon contact with water; pressure buildup risk in sealed waste containers.
The "Why" Behind the Protocol
  • Bioaccumulation: TBT compounds bind irreversibly to proteins and lipids in marine organisms, causing conditions like "imposex" (development of male characteristics in females) in gastropods at concentrations as low as 1 nanogram per liter [1].

  • Sensitization: The isocyanate group is a powerful respiratory sensitizer. Improper disposal that allows evaporation can lead to occupational asthma in lab personnel.

Part 2: Pre-Disposal Quenching (Reaction Mixture Stabilization)

Before handing waste over to EHS or a disposal contractor, you must stabilize the reactive isocyanate group. This prevents pressure buildup in waste drums.

The Quenching Protocol

WARNING: This process neutralizes the reactivity but NOT the toxicity.

Reagents Required:

  • Quench Solvent: Ethanol (90%) or a mixture of Water/Surfactant/Ammonia (if available).

  • Vessel: Open-top beaker (Do not seal immediately).

Step-by-Step:

  • Dilution: Dilute the reaction mixture containing TBT-NCO with a non-reactive solvent (e.g., dichloromethane or toluene) if it is not already in solution.

  • Slow Addition: Add the quench solvent (Ethanol) slowly to the TBT-NCO solution.

    • Mechanism:[1][2][3][4]

      
       (Carbamate formation).
      
    • Note: This reaction is exothermic.

  • Ventilation: Allow the mixture to stand in a fume hood for 24–48 hours. This ensures all isocyanate groups have reacted and any CO₂ gas has off-gassed.

  • Verification: Check for the disappearance of the isocyanate peak (~2270 cm⁻¹) via IR spectroscopy if dealing with large quantities (>100g).

Part 3: Waste Segregation & Packaging[6]

This is a self-validating system. If the label does not match the contents, the disposal contractor will reject the shipment, halting your lab's operations.

Segregation
  • Do Not Mix: Never mix TBT waste with oxidizers (peroxides, nitric acid) or strong acids.

  • Dedicated Stream: Establish a specific satellite accumulation area container labeled "Organotin Waste Only."

Packaging Hierarchy
  • Primary Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the waste is acidic.

  • Secondary Containment: The primary container must sit within a chemically resistant tray capable of holding 110% of the volume.

Labeling Requirements

The label must explicitly state:

Part 4: Disposal Workflow Visualization

The following diagram illustrates the decision logic for handling TBT-NCO, ensuring no step is missed between the bench and the incinerator.

TBT_Disposal_Workflow cluster_legend Legend Start Start: TBT-NCO Waste Generated Type_Check Is it a Spill or Routine Waste? Start->Type_Check Spill_Action Spill Protocol: 1. Evacuate Area 2. Don PPE (Resp + Double Gloves) 3. Absorb with Vermiculite Type_Check->Spill_Action Spill Routine_Quench Quenching Step: Add Ethanol/Water Mixture Wait 24-48hrs for CO2 release Type_Check->Routine_Quench Routine Synthesis Spill_Container Collect in Wide-Mouth Jar (Do NOT Seal Tightly) Spill_Action->Spill_Container Packaging Packaging: 1. Transfer to HDPE Waste Container 2. Label 'TOXIC - ORGANOTIN WASTE' Spill_Container->Packaging Validation Is Isocyanate Reactivity Gone? Routine_Quench->Validation Validation->Routine_Quench No (Bubbling/Heat) Validation->Packaging Yes (Stable) Storage Satellite Accumulation: Secondary Containment Ventilated Area Packaging->Storage EHS_Pickup EHS / Contractor Pickup (Method: High-Temp Incineration) Storage->EHS_Pickup Leg1 Critical Decision Leg2 Emergency Action Leg3 Standard Protocol

Caption: Operational workflow for TBT-NCO disposal, distinguishing between emergency spill response and routine waste quenching.

Part 5: Emergency Spill Procedures

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Clear the area immediately. TBT is toxic by inhalation (aerosols) and skin contact.

  • PPE Upgrade: Wear a full-face respirator with organic vapor/particulate cartridges (P100/OV) and chemically resistant suit (Tyvek) if the spill is >100mL.

  • Containment: Dike the spill with inert absorbent (vermiculite or clay cat litter).[5] Do not use combustible materials like sawdust if the isocyanate concentration is high.

  • Decontamination Solution: Apply a mixture of:

    • 90% Water

    • 8% Concentrated Ammonia[1][2]

    • 2% Liquid Detergent[1][2]

    • Note: The ammonia helps break down the isocyanate, while the detergent lifts the hydrophobic TBT [2].

  • Disposal: Shovel absorbed material into a waste container. Do not seal the container airtight for 48 hours to prevent container rupture from CO₂ evolution.

References

  • Polish Journal of Environmental Studies. (2006). Organotin Compounds in Marine Sediments. Retrieved from

  • Foam Supplies, Inc. Spill & Disposal Procedures – Isocyanate.[1][2] Retrieved from

  • Fisher Scientific. (2024). Safety Data Sheet: Tri-n-butyltin isocyanate.[6] Retrieved from

  • US EPA. Hazardous Waste Listings & Characteristics. Retrieved from

Sources

Navigating the Risks: A Comprehensive Guide to Handling Tributyltin Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis of novel compounds is both an art and a science, demanding precision, innovation, and an unwavering commitment to safety. Tributyltin isocyanate, a reactive organometallic compound, presents a unique set of challenges due to the combined toxicological profiles of the tributyltin cation and the isocyanate functional group. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its safe handling, from initial preparation to final disposal.

Understanding the Dual-Threat: The Inherent Hazards of this compound

This compound's hazardous nature stems from two distinct sources: the systemic toxicity of organotin compounds and the potent sensitizing and irritant properties of isocyanates. Tributyltin (TBT) compounds are known to be persistent in the environment and can bioaccumulate.[1] They are recognized for their toxicity, with the critical effect in animal studies being on the immune system.[2] Exposure can cause skin and eye irritation, and absorption through the skin is a significant risk.[2][3]

Isocyanates, on the other hand, are well-documented respiratory and skin sensitizers.[4][5] Inhalation of isocyanate vapors or aerosols can lead to occupational asthma, and even minimal exposure in sensitized individuals can trigger severe reactions.[4][5] Direct contact can cause skin irritation and rashes.[4] The combination of these two moieties in one molecule necessitates a stringent and multi-faceted approach to safety.

Hazard Summary Table:

Hazard ClassDescriptionCitations
Acute Toxicity (Oral) Toxic if swallowed.[6]
Acute Toxicity (Dermal) Harmful in contact with skin.[6]
Skin Corrosion/Irritation Causes skin irritation.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.[6]
Respiratory Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled.[7]
Skin Sensitization May cause an allergic skin reaction.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[3]
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.[3][6]
Aquatic Hazard (Acute & Chronic) Very toxic to aquatic life with long lasting effects.[3][6]

The First Line of Defense: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure.[8]

Core PPE Requirements:
  • Hand Protection: Wear chemically resistant gloves. Given the dual nature of the hazard, double-gloving is recommended. The outer glove should be resistant to organotins and the inner glove should provide protection against isocyanates. Nitrile or neoprene gloves are often suitable, but it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.

  • Body Protection: A flame-retardant laboratory coat is the minimum requirement.[9] For tasks with a higher risk of splashing, a chemically resistant apron or a full disposable suit is necessary.[10]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[10] A face shield should be worn in conjunction with goggles whenever there is a risk of splashing.[10]

  • Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][9] In situations where engineering controls may not be sufficient to maintain exposure below occupational exposure limits, or during spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is required.

Operational Blueprint: Safe Handling and Experimental Workflow

A systematic and well-defined workflow is paramount to minimizing risk. The following steps provide a procedural guide for handling this compound in a laboratory setting.

Experimental Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Post-Experiment & Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect All Necessary Materials and Equipment prep_hood->prep_materials handle_dispense Dispense this compound Within Fume Hood prep_materials->handle_dispense prep_sds Review Safety Data Sheet prep_sds->prep_ppe handle_reaction Conduct Reaction Under Inert Atmosphere (if required) handle_dispense->handle_reaction handle_monitoring Continuously Monitor Reaction handle_reaction->handle_monitoring cleanup_quench Quench Reaction and Neutralize Reagents handle_monitoring->cleanup_quench cleanup_decontaminate Decontaminate Glassware and Work Surfaces cleanup_quench->cleanup_decontaminate cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe G cluster_exposure Exposure Event cluster_actions Immediate Actions exposure_skin Skin Contact action_skin Flush with plenty of water for at least 15 minutes. Remove contaminated clothing. exposure_skin->action_skin exposure_eye Eye Contact action_eye Flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention. exposure_eye->action_eye exposure_inhalation Inhalation action_inhalation Move to fresh air. Seek immediate medical attention. exposure_inhalation->action_inhalation exposure_ingestion Ingestion action_ingestion Do NOT induce vomiting. Seek immediate medical attention. exposure_ingestion->action_ingestion

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.